molecular formula C4H6N2O2 B12389938 Dihydrouracil-13C4,15N2

Dihydrouracil-13C4,15N2

Numéro de catalogue: B12389938
Poids moléculaire: 120.060 g/mol
Clé InChI: OIVLITBTBDPEFK-IDEBNGHGSA-N
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Description

Dihydrouracil-13C4,15N2 is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 120.060 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C4H6N2O2

Poids moléculaire

120.060 g/mol

Nom IUPAC

(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1

Clé InChI

OIVLITBTBDPEFK-IDEBNGHGSA-N

SMILES isomérique

[13CH2]1[13CH2][15NH][13C](=O)[15NH][13C]1=O

SMILES canonique

C1CNC(=O)NC1=O

Origine du produit

United States

Foundational & Exploratory

Dihydrouracil-13C4,15N2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouracil-13C4,15N2 is a stable isotope-labeled form of dihydrouracil (B119008), a key metabolite in the catabolism of uracil (B121893). Its primary application in research and clinical settings is as an internal standard for the accurate quantification of endogenous dihydrouracil levels in biological matrices, most commonly plasma. This guide provides a comprehensive overview of this compound, including its chemical properties, its role in the study of dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, detailed experimental protocols for its use, and relevant signaling pathways.

Introduction

Dihydrouracil (5,6-dihydrouracil) is an intermediate metabolite in the degradation pathway of uracil, a fundamental component of RNA.[1] The conversion of uracil to dihydrouracil is the initial and rate-limiting step in this pathway, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1] DPD deficiency is a pharmacogenetic disorder that can lead to severe, and sometimes fatal, toxicity in patients treated with fluoropyrimidine chemotherapies such as 5-fluorouracil (B62378) (5-FU) and its prodrugs (e.g., capecitabine).

To assess DPD activity and identify patients at risk, a common method is to measure the plasma concentration ratio of dihydrouracil to uracil (DHU/U).[2] Accurate quantification of these endogenous analytes requires a robust analytical method, typically ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3] this compound serves as an ideal internal standard in these assays due to its chemical similarity to the analyte of interest, allowing for correction of matrix effects and variations in sample processing and instrument response.[4]

Chemical Properties and Data

This compound is synthesized by incorporating four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) stable isotopes into the dihydrouracil molecule.[5][6] This labeling results in a mass shift that allows it to be distinguished from the endogenous, unlabeled dihydrouracil by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Table 1: Quantitative Data for this compound

PropertyValueReference
Chemical Formula ¹³C₄H₆¹⁵N₂O₂[6]
Molecular Weight 120.06 g/mol [1][7]
Labeled CAS Number 360769-22-8[5][7]
Unlabeled CAS Number 504-07-4[7]
Isotopic Purity (¹³C) 99%[7]
Isotopic Purity (¹⁵N) 98%[7]
Appearance SolidN/A
Storage Conditions Room temperature, away from light and moisture[7]

Role in DPD Deficiency Assessment

The assessment of DPD activity is crucial for patients undergoing fluoropyrimidine-based chemotherapy. This compound plays a pivotal role in the phenotyping assays used to determine DPD status.

Uracil Catabolism Pathway

The catabolism of uracil is a three-step enzymatic pathway that occurs primarily in the liver.

Uracil_Catabolism Uracil Catabolism Pathway Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil NADPH -> NADP+ Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate H₂O Beta_Alanine β-Alanine Beta_Ureidopropionate->Beta_Alanine H₂O -> CO₂ + NH₃ DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->Uracil DHP Dihydropyrimidinase (DHP) DHP->Dihydrouracil BUP β-Ureidopropionase (BUP) BUP->Beta_Ureidopropionate

Caption: The enzymatic pathway for the degradation of uracil.

Experimental Workflow for DPD Phenotyping

The general workflow for determining the dihydrouracil to uracil ratio in plasma samples using this compound as an internal standard is outlined below.

DPD_Phenotyping_Workflow DPD Phenotyping Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_MSMS UPLC-MS/MS Analysis Supernatant_Transfer->UPLC_MSMS Data_Processing Data Processing and Quantification UPLC_MSMS->Data_Processing DHU_U_Ratio Calculate DHU/U Ratio Data_Processing->DHU_U_Ratio DPD_Status Determine DPD Status DHU_U_Ratio->DPD_Status

Caption: General experimental workflow for DPD phenotyping.

Experimental Protocols

The following protocols are generalized from published methods for the quantification of uracil and dihydrouracil in human plasma using UPLC-MS/MS with a stable isotope-labeled internal standard like this compound.[3][8]

Materials and Reagents
  • This compound

  • Uracil and Dihydrouracil analytical standards

  • Acetonitrile (B52724) (UPLC/MS grade)

  • Formic acid (LC/MS grade)

  • Water (UPLC/MS grade)

  • Human plasma (control and study samples)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil, dihydrouracil, and this compound in a suitable solvent such as DMSO or methanol.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with water or a suitable buffer.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 0.1% formic acid in water.[3]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions
  • UPLC System: A suitable UPLC system with a binary pump and autosampler.

  • Column: A reversed-phase column, such as an Acquity UPLC HSS T3 column.[9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate uracil and dihydrouracil.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and/or negative ion mode, depending on the analytes. Dihydrouracil is often analyzed in positive ion mode, while uracil is analyzed in negative ion mode.[9]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for uracil, dihydrouracil, and this compound.

Table 2: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Uracil111.042.0Negative
Dihydrouracil115.170.1Positive
This compound121.174.1Positive

Note: MRM transitions should be optimized for the specific instrument used.

Conclusion

This compound is an indispensable tool for researchers, clinicians, and drug development professionals involved in the study of pyrimidine (B1678525) metabolism and the personalization of fluoropyrimidine chemotherapy. Its use as an internal standard enables the development of highly accurate and precise bioanalytical methods for the assessment of DPD deficiency, ultimately contributing to improved patient safety and treatment outcomes. The protocols and information provided in this guide offer a solid foundation for the implementation of this compound in laboratory settings.

References

Dihydrouracil-¹³C₄,¹⁵N₂: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties, Experimental Applications, and Metabolic Significance of Dihydrouracil-¹³C₄,¹⁵N₂ for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the isotopically labeled compound Dihydrouracil-¹³C₄,¹⁵N₂, a crucial tool in metabolic research and clinical diagnostics. Its primary application lies in its use as an internal standard and tracer for studying the uracil (B121893) catabolism pathway and assessing the activity of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).

Core Chemical Properties

Dihydrouracil-¹³C₄,¹⁵N₂ is a stable, non-radioactive isotopically labeled form of dihydrouracil (B119008). The incorporation of four ¹³C atoms and two ¹⁵N atoms results in a distinct mass shift, allowing for its precise detection and quantification in complex biological matrices using mass spectrometry.

PropertyValueSource
Chemical Formula ¹³C₄H₆¹⁵N₂O₂[1]
Molecular Weight 120.06 g/mol [1][2]
Synonyms 5,6-Dihydrouracil-¹³C₄,¹⁵N₂, 2,4(1H,3H)-Pyrimidinedione-2,4,5,6-¹³C₄-1,3-¹⁵N₂[2]
Unlabeled CAS Number 504-07-4[2]
Labeled CAS Number 360769-22-8[2]
Appearance Off-White to Pale Beige Solid[3]
Isotopic Purity (¹³C) 99%[1][2]
Isotopic Purity (¹⁵N) 98%[1][2]
Chemical Purity ≥98%[2]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[3]
Storage Store at room temperature, protected from light and moisture.[2]

Metabolic Significance and Applications

Dihydrouracil is the first and rate-limiting metabolite in the catabolism of uracil, a fundamental component of RNA.[4][5] This metabolic process is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD).[4] The genetic variability in the DPD enzyme can lead to its deficiency, which has significant clinical implications, particularly for patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU).[6]

Dihydrouracil-¹³C₄,¹⁵N₂ serves as a critical analytical tool in several key research and clinical areas:

  • Internal Standard for Quantification: Due to its chemical identity with the endogenous analyte and its distinct mass, it is the ideal internal standard for the accurate quantification of dihydrouracil in biological samples (e.g., plasma, urine) by LC-MS/MS.[6] This is crucial for assessing DPD activity by measuring the dihydrouracil to uracil ratio.

  • Metabolic Tracer: In metabolic flux analysis, Dihydrouracil-¹³C₄,¹⁵N₂ can be used to trace the downstream metabolism of dihydrouracil through the uracil degradation pathway.[6]

  • Biomolecular NMR: Its isotopic labeling makes it suitable for use in biomolecular NMR studies.[2]

Uracil Catabolism Pathway

The catabolism of uracil is a three-step enzymatic pathway that occurs primarily in the liver.[4] Dihydrouracil is the initial product of this pathway.

Uracil_Catabolism Uracil Uracil Dihydrouracil Dihydrouracil (¹³C₄,¹⁵N₂ labeled tracer/standard) Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) (NADPH → NADP⁺) N_Carbamyl_beta_alanine N-Carbamyl-β-alanine Dihydrouracil->N_Carbamyl_beta_alanine Dihydropyrimidinase (H₂O) Beta_alanine β-alanine N_Carbamyl_beta_alanine->Beta_alanine β-Ureidopropionase (H₂O) CO2_NH3 CO₂ + NH₃ Beta_alanine->CO2_NH3 Further Metabolism

Caption: The catabolic pathway of uracil to β-alanine, CO₂, and NH₃.

Experimental Protocols

The following section outlines a generalized experimental protocol for the quantification of endogenous dihydrouracil in human plasma using Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard with LC-MS/MS.

Materials and Reagents
  • Dihydrouracil-¹³C₄,¹⁵N₂ (Internal Standard)

  • Uracil and Dihydrouracil analytical standards

  • Human plasma (collected in K₂EDTA tubes)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Deionized water

Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of Dihydrouracil-¹³C₄,¹⁵N₂ in 50:50 ACN:water.

  • Spike Samples: To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Precipitate Proteins: Add 300 µL of chilled acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate the analytes.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes may be optimized, as dihydrouracil can be detected in positive mode and uracil in negative mode.

  • MRM Transitions:

    • Dihydrouracil: Monitor the specific precursor to product ion transition.

    • Dihydrouracil-¹³C₄,¹⁵N₂: Monitor the mass-shifted precursor to product ion transition.

  • Data Analysis: The concentration of endogenous dihydrouracil is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled dihydrouracil.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical research study utilizing Dihydrouracil-¹³C₄,¹⁵N₂ to assess DPD deficiency.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Interpretation Patient_Sample Patient Plasma Collection Spiking Spike with Dihydrouracil-¹³C₄,¹⁵N₂ (Internal Standard) Patient_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis (MRM Mode) Supernatant_Collection->LC_MSMS Peak_Integration Peak Area Integration LC_MSMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Standard Curve Ratio_Calculation->Quantification DPD_Assessment Assess DPD Status (DHU/U Ratio) Quantification->DPD_Assessment

Caption: A generalized workflow for DPD deficiency assessment.

References

An In-depth Technical Guide to the Synthesis of Dihydrouracil-13C4,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Dihydrouracil-13C4,15N2, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The synthesis is presented in a two-stage process, commencing with the preparation of the isotopically labeled precursor, Uracil-13C4,15N2, followed by its subsequent reduction to the target molecule, this compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically divided into two key stages. The first stage involves the construction of the fully labeled pyrimidine (B1678525) ring of Uracil-13C4,15N2 from commercially available, isotopically enriched starting materials. The second stage employs a catalytic hydrogenation reaction to selectively reduce the 5,6-double bond of the uracil (B121893) ring, yielding the desired this compound.

Logical Flow of the Synthesis

cluster_stage1 Stage 1: Synthesis of Uracil-13C4,15N2 cluster_stage2 Stage 2: Reduction to this compound A [13C2]Malonic Acid C Uracil-13C4,15N2 A->C Condensation B [13C2,15N2]Urea B->C D Uracil-13C4,15N2 E This compound D->E Catalytic Hydrogenation

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of Uracil-13C4,15N2

This protocol is based on the classical condensation reaction for pyrimidine synthesis.

Materials:

  • [1,2,3-13C3]Malonic acid (or other suitably labeled malonic acid derivative)

  • [13C, 15N2]Urea

  • Fuming Sulfuric Acid (20% SO3)

  • Anhydrous Ethanol (B145695)

  • Deionized Water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add [13C2]malonic acid (1.0 eq).

  • Carefully add fuming sulfuric acid (5-10 eq) to the flask while cooling in an ice bath.

  • Slowly add [13C2,15N2]urea (1.0 eq) to the reaction mixture in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The crude Uracil-13C4,15N2 will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from hot water or ethanol to obtain pure Uracil-13C4,15N2.

  • Dry the final product under vacuum.

Stage 2: Synthesis of this compound

This protocol utilizes catalytic hydrogenation for the reduction of the uracil ring.

Materials:

  • Uracil-13C4,15N2

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Anhydrous Ethanol or Methanol

  • Hydrogen gas (H2)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve Uracil-13C4,15N2 (1.0 eq) in anhydrous ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen).

  • Pressurize the flask with hydrogen gas (typically 1-3 atm, or as per available equipment).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent (ethanol or methanol).

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
StageReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Condensation[13C2]Malonic Acid, [13C2,15N2]UreaFuming H2SO480-904-660-75
2HydrogenationUracil-13C4,15N2, 10% Pd/C, H2Ethanol/MethanolRoom Temp12-2490-98
Table 2: Analytical Characterization Data
CompoundFormulaMolecular Weight ( g/mol )Expected MS (m/z) [M+H]+Expected 13C NMR Shifts (ppm)Expected 15N NMR Shifts (ppm)
Uracil-13C4,15N2¹³C₄H₄¹⁵N₂O₂118.05119.06~100-170~140-200
This compound¹³C₄H₆¹⁵N₂O₂120.07121.08~35-175~100-160

Note: Exact NMR chemical shifts will depend on the solvent and reference standard used. The presence of 13C-13C and 13C-15N couplings will be observed in the NMR spectra, providing structural confirmation.

Mandatory Visualizations

Synthetic Pathway

cluster_0 Stage 1: Uracil-13C4,15N2 Synthesis cluster_1 Stage 2: this compound Synthesis Labeled\nMalonic Acid Labeled Malonic Acid Uracil-13C4,15N2 Uracil-13C4,15N2 Labeled\nMalonic Acid->Uracil-13C4,15N2 [13C2,15N2]Urea, Fuming H2SO4 This compound This compound Uracil-13C4,15N2->this compound H2, 10% Pd/C, Ethanol Labeled\nUrea Labeled Urea Labeled\nUrea->Uracil-13C4,15N2

Caption: Synthetic pathway for this compound.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Labeled Starting Materials B Reaction Setup (Inert Atmosphere) A->B C Controlled Heating (Stage 1) B->C Stage 1 D Hydrogenation (Stage 2) B->D Stage 2 E Reaction Monitoring (TLC/LC-MS) C->E D->E F Quenching/ Precipitation E->F G Filtration F->G H Recrystallization G->H I Drying H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for synthesis and purification.

Characterization and Quality Control

The successful synthesis of this compound requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of the final product and to determine the level of isotopic incorporation. The observed molecular ion peak should correspond to the calculated mass of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the absence of vinylic protons present in the uracil precursor and the appearance of signals corresponding to the saturated C5 and C6 positions.

    • ¹³C NMR: Will show characteristic shifts for the carbonyl and aliphatic carbons. The presence of ¹³C-¹³C and ¹³C-¹⁵N coupling constants will be definitive proof of the isotopic labeling pattern.

    • ¹⁵N NMR: Will confirm the presence and chemical environment of the nitrogen isotopes within the pyrimidine ring.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to assess the purity of the final compound. A purity of ≥98% is typically required for use as an internal standard.

Disclaimer: This document provides a general guideline for the synthesis of this compound. The specific reaction conditions may require optimization. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory, following all appropriate safety precautions.

Technical Guide: Dihydrouracil-¹³C₄,¹⁵N₂ for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dihydrouracil-¹³C₄,¹⁵N₂, a stable isotope-labeled internal standard crucial for the accurate quantification of dihydrouracil (B119008). Its primary application lies in the assessment of dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity, a critical factor in the safety and efficacy of fluoropyrimidine-based chemotherapies.

Core Compound Details

Chemical Name: 5,6-Dihydrouracil-¹³C₄,¹⁵N₂ CAS Number: 360769-22-8[1][2] Molecular Formula: ¹³C₄H₆¹⁵N₂O₂[1] Molecular Weight: 120.06 g/mol [1][2]

Commercial Suppliers

Dihydrouracil-¹³C₄,¹⁵N₂ is available from several specialized chemical suppliers. The following table summarizes key information from various vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpressHY-W012926SNot Specified1 mg, 5 mg
Cambridge Isotope Laboratories, Inc.CNLM-4510-PK99% ¹³C; 98% ¹⁵N25 mg
SmallMolecules.comCNLM-4510-2598.0%25 mg
EurisotopCNLM-4510-2598%25 mg

Application in Dihydropyrimidine Dehydrogenase (DPD) Activity Assessment

Dihydrouracil-¹³C₄,¹⁵N₂ serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify endogenous levels of uracil (B121893) and dihydrouracil.[3] This is essential for evaluating the activity of DPD, the rate-limiting enzyme in the catabolism of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU).[4] DPD deficiency can lead to severe, life-threatening toxicity in patients receiving these chemotherapeutic agents.[4][5] By using a stable isotope-labeled internal standard, researchers can correct for variability in sample preparation and instrument response, ensuring accurate and reliable quantification of the dihydrouracil to uracil ratio, a key indicator of DPD activity.[3]

Experimental Protocol: Quantification of Uracil and Dihydrouracil in Human Plasma using LC-MS/MS

The following is a representative protocol synthesized from established methodologies for the analysis of uracil and dihydrouracil in plasma, employing Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Dihydrouracil-¹³C₄,¹⁵N₂ Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution in DMSO.

  • Internal Standard Working Solution: Dilute the stock solution in 0.1% (v/v) formic acid in water to a final concentration of 10,000 ng/mL.[3]

  • Calibration Standards: Prepare separate stock solutions of unlabeled uracil and dihydrouracil in DMSO (1 mg/mL).[3] Create a series of working solutions by diluting the stock solutions with water.[3]

2. Sample Preparation:

  • Collect patient blood samples in appropriate collection tubes (e.g., serum or plasma).

  • Proper sample handling is critical as uracil and dihydrouracil levels can be affected by storage conditions and time before processing.[6][7] It is recommended to process samples within one hour at room temperature.[6][7]

  • To 100 µL of plasma/serum, add a known amount of the Dihydrouracil-¹³C₄,¹⁵N₂ internal standard working solution.

  • Perform protein precipitation by adding a suitable solvent such as a methanol (B129727):acetonitrile (50:50, v/v) mixture.[7]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a mobile phase-compatible solution, such as 0.1% formic acid in water.[7]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Employ a suitable reversed-phase column, such as a C18 or C16 amide column, for chromatographic separation.[8]

  • Mobile Phase: A common mobile phase composition is a gradient of methanol and water containing a small percentage of formic acid or ammonium (B1175870) hydroxide.[8][9]

  • Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using electrospray ionization (ESI).[8]

  • MRM Transitions:

    • Monitor the specific precursor-to-product ion transitions for unlabeled dihydrouracil and the ¹³C₄,¹⁵N₂-labeled internal standard.

    • The use of the labeled internal standard allows for ratiometric quantification, minimizing the impact of matrix effects.[3]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the unlabeled analytes to the internal standard against the concentration of the calibration standards.

  • Determine the concentrations of uracil and dihydrouracil in the patient samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the dihydrouracil/uracil ratio to assess DPD enzyme activity.

Visualizing the Workflow and Pathway

To further elucidate the experimental process and the underlying biological context, the following diagrams are provided.

G Experimental Workflow for DPD Activity Assessment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample Patient Plasma Sample IS Add Dihydrouracil-¹³C₄,¹⁵N₂ (Internal Standard) Sample->IS Precip Protein Precipitation IS->Precip Evap Evaporation Precip->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data Ratio Calculate DHU/U Ratio Data->Ratio DPD DPD Activity Assessment Ratio->DPD

Caption: A streamlined workflow for determining DPD activity.

G Fluoropyrimidine Catabolism Pathway 5-Fluorouracil 5-Fluorouracil Dihydro-5-fluorouracil Dihydro-5-fluorouracil 5-Fluorouracil->Dihydro-5-fluorouracil DPD Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD DPD DPD

Caption: The central role of DPD in pyrimidine (B1678525) metabolism.

This guide provides a foundational understanding of the role and application of Dihydrouracil-¹³C₄,¹⁵N₂ in critical clinical research and diagnostic applications. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant scientific literature and adhere to laboratory safety protocols.

References

Technical Guide: Dihydrouracil-¹³C₄,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dihydrouracil-¹³C₄,¹⁵N₂, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. Its primary application is in the accurate measurement of endogenous dihydrouracil (B119008), a key metabolite in pyrimidine (B1678525) catabolism. This is particularly significant for identifying dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, a genetic condition that can lead to severe toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil.

Core Compound Specifications

The following tables summarize the essential quantitative information for Dihydrouracil-¹³C₄,¹⁵N₂.

Identifier Value
Chemical Name 5,6-Dihydrouracil-¹³C₄,¹⁵N₂
Molecular Formula ¹³C₄H₆¹⁵N₂O₂[1]
Molecular Weight 120.06 g/mol [1][2]
CAS Number (Labeled) 360769-22-8[1][2]
CAS Number (Unlabeled) 504-07-4[2]
Property Specification
Isotopic Purity (¹³C₄) 99%[2]
Isotopic Purity (¹⁵N₂) 98%[2]
Applications Biomolecular NMR, Genetic Therapy, Internal Standard for Quantitative Analysis (NMR, GC-MS, LC-MS)[2][3]
Storage Store at room temperature, protected from light and moisture[2]

Experimental Protocols

The predominant application of Dihydrouracil-¹³C₄,¹⁵N₂ is as an internal standard in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of uracil (B121893) and dihydrouracil in biological matrices, most commonly human plasma.[4][5]

Protocol: Quantification of Uracil and Dihydrouracil in Human Plasma by UPLC-MS/MS

This protocol is a composite of methodologies described in the cited literature.[4][5]

1. Preparation of Internal Standard Working Solution:

  • Prepare a stock solution of Dihydrouracil-¹³C₄,¹⁵N₂ in a suitable solvent (e.g., 0.1% v/v formic acid in water).

  • Dilute the stock solution to a working concentration, for example, 10,000 ng/mL.[4]

  • Store all stock and working solutions at -20°C.[4]

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To a specific volume of plasma (e.g., 100 µL), add the internal standard working solution.

  • Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase column, such as an Acquity UPLC® HSS T3, is suitable.[5]

    • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.6 mL/min.

    • Total Run Time: A rapid analysis can be achieved with a total run time of approximately 5 minutes.[5]

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used.[5] Dihydrouracil is typically analyzed in positive ion mode.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (dihydrouracil) and the internal standard (Dihydrouracil-¹³C₄,¹⁵N₂).

4. Quantification:

  • The concentration of dihydrouracil in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of unlabeled dihydrouracil. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects, such as ion suppression.[4]

Visualized Workflows and Pathways

Uracil Catabolism Pathway

The initial and rate-limiting step in the breakdown of uracil is its reduction to 5,6-dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[6] Dihydrouracil is subsequently metabolized to β-ureidopropionate by the enzyme dihydropyrimidinase.[6]

Uracil_Catabolism Uracil Uracil Dihydrouracil 5,6-Dihydrouracil Uracil->Dihydrouracil DPD BetaUreidopropionate β-Ureidopropionate Dihydrouracil->BetaUreidopropionate Dihydropyrimidinase DPD_Screening_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Plasma_Sample Patient Plasma Sample Add_IS Add Dihydrouracil-¹³C₄,¹⁵N₂ Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation UPLC_MSMS UPLC-MS/MS Analysis Protein_Precipitation->UPLC_MSMS Quantification Quantify Uracil and Dihydrouracil UPLC_MSMS->Quantification Calculate_Ratio Calculate Dihydrouracil/Uracil Ratio Quantification->Calculate_Ratio DPD_Status Determine DPD Deficiency Status Calculate_Ratio->DPD_Status PROTAC_Mechanism PROTAC PROTAC Molecule Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase (CRBN) PROTAC->E3_Ligase Binds (via PDHU ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Technical Guide: Physical and Chemical Characteristics of Dihydrouracil-13C4,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil-¹³C₄,¹⁵N₂, a stable isotope-labeled derivative of the endogenous metabolite dihydrouracil (B119008), serves as a critical internal standard for mass spectrometry-based quantitative analysis. Its application is pivotal in metabolic research, particularly in studying pyrimidine (B1678525) catabolism and for monitoring the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme crucial for the metabolism of fluoropyrimidine chemotherapeutic drugs. This technical guide provides an in-depth overview of the physical and chemical properties of Dihydrouracil-¹³C₄,¹⁵N₂, along with experimental protocols for its characterization and its role in metabolic pathways.

Data Presentation: Physical and Chemical Properties

Quantitative data for isotopically labeled compounds are often not extensively reported in public literature. The following table summarizes the key physical and chemical properties of Dihydrouracil-¹³C₄,¹⁵N₂. Where specific data for the labeled compound is unavailable, data for the unlabeled analogue, 5,6-Dihydrouracil, is provided as a close approximation and is duly noted.

PropertyValueSource
Chemical Formula ¹³C₄H₆¹⁵N₂O₂MedChemExpress, Cambridge Isotope Laboratories, Inc.[1][2]
Molecular Weight 120.06 g/mol MedChemExpress, Cambridge Isotope Laboratories, Inc.[1][2]
CAS Number 360769-22-8MedChemExpress, Cambridge Isotope Laboratories, Inc.[1][2]
Appearance White to pale cream-colored crystalline powder or lumps (unlabeled)IndiaMART[3]
Melting Point 279-281 °C (unlabeled)PubChem[4]
Boiling Point Not available
Solubility (unlabeled) Water: 10.2 mg/mLDMSO: 1 mg/mLPBS (pH 7.2): 1 mg/mLEthanol: InsolubleDMF: InsolubleIndiaMART, Cayman Chemical[3][5]
Purity ≥98%SmallMolecules.com[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of Dihydrouracil-¹³C₄,¹⁵N₂. Below are protocols for key experiments.

Melting Point Determination

Objective: To determine the melting point range of Dihydrouracil-¹³C₄,¹⁵N₂.

Materials:

  • Dihydrouracil-¹³C₄,¹⁵N₂ solid sample

  • Capillary tubes

  • Melting point apparatus (e.g., DigiMelt or similar)

  • Mortar and pestle

Procedure:

  • Ensure the Dihydrouracil-¹³C₄,¹⁵N₂ sample is completely dry.

  • If the crystals are large, gently grind a small amount to a fine powder using a clean mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a new sample, heat rapidly to about 20 °C below the approximate melting point observed in the previous step.

  • Decrease the heating rate to 1-2 °C/minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Solubility Assessment

Objective: To determine the solubility of Dihydrouracil-¹³C₄,¹⁵N₂ in various solvents.

Materials:

  • Dihydrouracil-¹³C₄,¹⁵N₂

  • A selection of solvents (e.g., water, DMSO, ethanol, PBS pH 7.2)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Weigh a precise amount of Dihydrouracil-¹³C₄,¹⁵N₂ (e.g., 2 mg) into a series of vials.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the vial.

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect for undissolved solid.

  • If the solid has dissolved, the compound is soluble at that concentration. Record the result.

  • If the solid has not dissolved, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing after each addition, until the solid dissolves. Record the total volume of solvent added to calculate the solubility.

  • If the solid does not dissolve after adding a significant volume of solvent, the compound can be considered sparingly soluble or insoluble in that solvent.

  • For a more quantitative assessment, after attempting to dissolve an excess of the compound in a known volume of solvent, centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved Dihydrouracil-¹³C₄,¹⁵N₂ using a suitable analytical technique such as UV-Vis spectrophotometry or a validated LC-MS/MS method.

NMR Spectroscopic Analysis

Objective: To confirm the chemical structure and isotopic labeling of Dihydrouracil-¹³C₄,¹⁵N₂.

Materials:

  • Dihydrouracil-¹³C₄,¹⁵N₂

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer equipped for ¹H, ¹³C, and ¹⁵N detection

Procedure:

  • Dissolve an appropriate amount of Dihydrouracil-¹³C₄,¹⁵N₂ in the chosen deuterated solvent (e.g., 1-5 mg in 0.5-0.7 mL of DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum to observe the proton signals.

  • Acquire a ¹³C NMR spectrum. Due to the isotopic enrichment, the signals corresponding to the four labeled carbon atoms will be significantly enhanced.

  • Acquire a ¹⁵N NMR spectrum. The presence of two signals will confirm the incorporation of the ¹⁵N isotopes.

  • If necessary, perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the connectivity between the protons, carbons, and nitrogens, thus verifying the precise locations of the isotopic labels.[7]

Mandatory Visualizations

Uracil Catabolism Signaling Pathway

The following diagram illustrates the catabolic pathway of uracil, where Dihydrouracil is a key intermediate. The use of Dihydrouracil-¹³C₄,¹⁵N₂ allows researchers to trace the flow of metabolites through this pathway.

Uracil_Catabolism Uracil Catabolism Pathway Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Dihydrouracil Dihydrouracil-¹³C₄,¹⁵N₂ (Tracer) DHP Dihydropyrimidinase Dihydrouracil->DHP N_Carbamoyl_beta_alanine N-Carbamoyl-β-alanine UP β-Ureidopropionase N_Carbamoyl_beta_alanine->UP Beta_Alanine β-Alanine CO2_NH3 CO₂ + NH₃ Beta_Alanine->CO2_NH3 DPD->Dihydrouracil DHP->N_Carbamoyl_beta_alanine UP->Beta_Alanine

Caption: Uracil Catabolism Pathway showing the role of Dihydrouracil.

Experimental Workflow for Metabolomic Analysis

This diagram outlines a typical experimental workflow for a metabolomics study utilizing Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard for the quantification of dihydrouracil in biological samples.

Metabolomics_Workflow Metabolomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data_proc Data Processing Sample_Collection Biological Sample (e.g., Plasma, Urine) Spiking Spike with Dihydrouracil-¹³C₄,¹⁵N₂ (Internal Standard) Sample_Collection->Spiking Extraction Metabolite Extraction (e.g., Protein Precipitation) Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: Workflow for metabolomics analysis using a labeled internal standard.

References

In-Depth Technical Guide: Isotopic Purity of Dihydrouracil-¹³C₄,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Dihydrouracil-¹³C₄,¹⁵N₂, a critical internal standard for quantitative bioanalysis. This document details the significance of isotopic purity, methods for its determination, and its application in metabolic research, particularly in the context of pyrimidine (B1678525) catabolism.

Introduction to Dihydrouracil-¹³C₄,¹⁵N₂

Dihydrouracil-¹³C₄,¹⁵N₂ is a stable isotope-labeled form of dihydrouracil (B119008), an intermediate metabolite in the catabolism of uracil (B121893).[1] The incorporation of four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes creates a molecule with a higher molecular weight than its endogenous counterpart, while retaining identical chemical properties.[1] This mass difference is fundamental to its primary application as an internal standard in quantitative mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy-based studies.[2][3]

The use of such labeled compounds is crucial for accurate quantification in complex biological matrices, enabling precise metabolic flux analysis and the study of enzyme kinetics.[1][2] Dihydrouracil, along with uracil, is a key biomarker for dihydropyrimidine (B8664642) dehydrogenase (DPD) activity, an enzyme critical for the metabolism of fluoropyrimidine chemotherapeutic drugs.[2][4][5] Therefore, accurate measurement of dihydrouracil levels using a reliable internal standard is of significant clinical importance.

Isotopic Purity Data

The isotopic purity of Dihydrouracil-¹³C₄,¹⁵N₂ is a critical parameter that defines its quality and suitability for use as an internal standard. High isotopic enrichment minimizes interference from the unlabeled analyte and ensures the accuracy of quantitative measurements. The data below is compiled from commercially available sources.

ParameterSpecificationSource
¹³C Enrichment99%Cambridge Isotope Laboratories, Inc.[6]
¹⁵N Enrichment98%Cambridge Isotope Laboratories, Inc.[6]
Overall Isotopic Purity≥98 atom %Sigma-Aldrich[7]
Chemical Purity≥97% (CP)Sigma-Aldrich[7]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for labeled compounds like Dihydrouracil-¹³C₄,¹⁵N₂ relies on high-resolution analytical techniques capable of distinguishing between different isotopic forms. The two primary methods are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is the most direct method for assessing isotopic enrichment.

Methodology:

  • Sample Preparation: A dilute solution of Dihydrouracil-¹³C₄,¹⁵N₂ is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) in water).

  • Infusion and Ionization: The sample is directly infused into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Mass Spectrum Acquisition: The mass spectrum is acquired in full scan mode over a mass range that includes the molecular ions of the labeled compound and any potential unlabeled or partially labeled species.

  • Data Analysis: The relative abundances of the different isotopic peaks are measured. The isotopic purity is calculated by comparing the intensity of the fully labeled ion (M+6) to the sum of the intensities of all isotopic variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹³C and ¹⁵N NMR can be used to confirm the positions and extent of isotopic labeling.

Methodology:

  • Sample Preparation: A concentrated solution of Dihydrouracil-¹³C₄,¹⁵N₂ is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. The presence of signals at the expected chemical shifts for the four carbon atoms of the dihydrouracil ring confirms the positions of the ¹³C labels. The absence of significant signals corresponding to the unlabeled compound indicates high isotopic enrichment.

  • ¹⁵N NMR Spectroscopy: An ¹⁵N NMR spectrum can also be acquired to confirm the enrichment of the nitrogen atoms. Due to the lower gyromagnetic ratio of ¹⁵N, this is often a less sensitive and more time-consuming experiment.

  • ¹H NMR Spectroscopy: While ¹H NMR does not directly measure the heavy isotopes, it can reveal ¹H-¹³C and ¹H-¹⁵N coupling patterns that confirm the presence and location of the labels.

Application: Uracil Catabolism and DPD Activity Monitoring

Dihydrouracil-¹³C₄,¹⁵N₂ is instrumental in the study of the pyrimidine degradation pathway. The initial and rate-limiting step is the reduction of uracil to 5,6-dihydrouracil, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1]

Uracil_Catabolism Uracil Uracil Dihydrouracil 5,6-Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate Dihydropyrimidinase Beta_Alanine β-Alanine Beta_Ureidopropionate->Beta_Alanine β-Ureidopropionase Isotope_Dilution_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction Biological_Sample->Extraction Internal_Standard Dihydrouracil-¹³C₄,¹⁵N₂ (Known Amount) Internal_Standard->Extraction LC_Separation Chromatographic Separation (UPLC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Quantification Concentration Calculation Peak_Integration->Quantification

References

The Gold Standard in Quantitative Bioanalysis: A Technical Guide to Dihydrouracil-13C4,15N2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Dihydrouracil-13C4,15N2 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. Its primary application is in the highly accurate measurement of endogenous dihydrouracil (B119008), a critical biomarker for dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity. Understanding DPD activity is paramount for the safe administration of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU) and capecitabine.

Introduction: The Clinical Significance of Dihydrouracil

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of pyrimidines, including the endogenous nucleobase uracil (B121893) and widely used anticancer drugs like 5-FU. A deficiency in DPD activity, present in a significant portion of the population, can lead to severe or even fatal toxicity when standard doses of fluoropyrimidine drugs are administered.

The measurement of endogenous uracil (U) and its metabolite, dihydrouracil (DHU), in plasma or serum serves as a phenotypic screen for DPD activity.[1][2] An elevated U concentration or an altered DHU/U ratio can indicate a DPD deficiency, enabling clinicians to adjust chemotherapy doses proactively.[2] This personalized medicine approach necessitates highly accurate, precise, and reliable quantification of these analytes in complex biological matrices. This compound is the ideal tool for this analytical challenge, functioning as an internal standard in isotope dilution mass spectrometry (IDMS).

Mechanism of Action: Isotope Dilution Mass Spectrometry

The core principle behind the efficacy of this compound is Isotope Dilution Mass Spectrometry (IDMS), considered a definitive method in analytical chemistry for its high accuracy.[3]

A SIL-IS is a form of the analyte where several atoms have been replaced by their heavier, non-radioactive stable isotopes (e.g., ¹³C instead of ¹²C, ¹⁵N instead of ¹⁴N).[4] this compound is chemically identical to the endogenous dihydrouracil but has a greater mass. This mass difference is the key to its function.

The mechanism unfolds as follows:

  • Spiking: A precisely known quantity of this compound is added ("spiked") into the patient sample (e.g., plasma) at the very beginning of the sample preparation process.[3]

  • Equilibration: The SIL-IS equilibrates with the endogenous, unlabeled dihydrouracil in the sample.

  • Co-Processing: Throughout the entire analytical workflow—including protein precipitation, extraction, and chromatographic separation—both the analyte and the SIL-IS are treated identically. Any loss of analyte during a preparation step will be accompanied by a proportional loss of the SIL-IS.

  • Co-Elution: Because their physicochemical properties are nearly identical, the analyte and the SIL-IS co-elute from the liquid chromatography (LC) column.[5]

  • Differential Detection: In the mass spectrometer (MS), the two compounds are separated based on their mass-to-charge ratio (m/z). The instrument detects two distinct signals: one for the native dihydrouracil and one for the heavier this compound.

  • Ratio-Based Quantification: The concentration of the endogenous dihydrouracil is calculated based on the ratio of its signal intensity to the known concentration of the SIL-IS.[5]

This ratio-based measurement intrinsically corrects for variations that can plague quantitative analysis, such as incomplete extraction recovery and matrix effects (ion suppression or enhancement), leading to superior accuracy and precision.[6]

Logical Workflow of a SIL Internal Standard cluster_Correction Correction Principle Sample Biological Sample (Analyte) Spike Add Known Amount of Dihydrouracil-¹³C₄,¹⁵N₂ (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation (Analyte + IS Co-elute) Extract->LC MS MS Detection (Separate by Mass) LC->MS Quant Quantification (Based on Analyte/IS Ratio) MS->Quant Var Analytical Variability (Extraction Loss, Matrix Effects) Affects Affects Both Equally Var->Affects Affects->Quant Corrected Ratio Corrects for Variability

SIL-IS corrects for analytical variability.

Physicochemical Properties

The utility of this compound as an internal standard is rooted in its near-identical properties to the analyte, with the critical exception of its mass.

PropertyDihydrouracil (Analyte)This compound (Internal Standard)
Chemical Formula C₄H₆N₂O₂¹³C₄H₆¹⁵N₂O₂
Average Molecular Weight 114.10 g/mol [7][8]120.06 g/mol [6][9][10]
Monoisotopic Mass 114.0429 Da[2][7]120.0624 Da (Calculated)
Isotopic Enrichment Natural Abundance4 x ¹³C, 2 x ¹⁵N
Physicochemical Behavior IdenticalIdentical

Typical Experimental Protocol: UPLC-MS/MS Quantification

The following protocol is a synthesized example based on common methodologies for the quantification of dihydrouracil in human plasma.[11][12][13]

Experimental Workflow for DHU Quantification cluster_prep cluster_analysis cluster_data start Start: Human Plasma Sample prep 1. Sample Preparation spike Add Internal Standard (Dihydrouracil-¹³C₄,¹⁵N₂) + Protein Precipitation Agent (e.g., Acetonitrile (B52724)/Methanol) prep->spike vortex Vortex to Mix spike->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis 2. UPLC-MS/MS Analysis inject Inject Supernatant onto UPLC System analysis->inject lc Chromatographic Separation (e.g., C18 Column) inject->lc ms Tandem MS Detection (MRM Mode) lc->ms data 3. Data Processing integrate Integrate Peak Areas (DHU and IS) data->integrate ratio Calculate Area Ratio (DHU / IS) integrate->ratio calculate Calculate Concentration via Calibration Curve ratio->calculate end End: Reported DHU Concentration calculate->end

A typical bioanalytical workflow for DHU.

4.1. Sample Preparation (Protein Precipitation)

  • Aliquoting: Transfer a small volume (e.g., 50-200 µL) of human plasma (from calibrator, quality control, or unknown patient sample) into a microcentrifuge tube.[14]

  • Spiking: Add a small volume (e.g., 20-25 µL) of the internal standard working solution (this compound in a suitable solvent) to each tube.[14]

  • Precipitation: Add a larger volume (e.g., 200-600 µL) of a cold organic solvent, such as acetonitrile or a methanol/acetonitrile mixture, to precipitate plasma proteins.[14]

  • Mixing: Vortex the tubes vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the clear supernatant to a clean vial for analysis, avoiding disturbance of the protein pellet.

4.2. UPLC-MS/MS Analysis

The following table summarizes typical parameters for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

ParameterTypical Setting
UPLC System Waters Acquity UPLC or equivalent
Analytical Column Acquity UPLC HSS T3, C18 (e.g., 2.1 x 100 mm, 1.8 µm)[11][12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient A gradient elution is typically used for optimal separation.[11]
Injection Volume 5 - 10 µL
Total Run Time 3 - 5 minutes[11][12]
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTrap 5500, Waters Xevo TQ)
Ionization Source Electrospray Ionization (ESI), operated in positive mode for DHU[11][12][13]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (DHU) e.g., m/z 115.1 → 70.1
MRM Transition (IS) e.g., m/z 121.1 → 74.1

Quantitative Data and Method Performance

The use of this compound allows for the development of robust and reliable assays. The table below summarizes typical performance characteristics from validated methods reported in the literature.

Validation ParameterTypical Performance for Dihydrouracil (DHU)
Linearity Range 10 - 1000 ng/mL[11][12][13]
Correlation Coefficient (r²) ≥ 0.99[14]
Lower Limit of Quantification (LLOQ) 10 ng/mL[15]
Inter-assay Precision (%CV) ≤ 7.2%[11][12]
Intra-assay Precision (%CV) ≤ 8.0%[14][16]
Accuracy / Bias (%) Within ±2.9% (97.1% - 102.9%)[11][12]

Data compiled from multiple sources indicating typical assay performance.[11][12][14][15][16]

Conclusion

This compound is an indispensable tool for the accurate quantification of dihydrouracil in clinical and research settings. Its mechanism of action, based on the principles of isotope dilution mass spectrometry, allows it to effectively compensate for analytical variability inherent in complex biological matrices. By ensuring the highest level of accuracy and precision, this stable isotope-labeled internal standard plays a critical role in the phenotypic screening of DPD activity, directly contributing to the safety and efficacy of fluoropyrimidine chemotherapy and advancing the practice of personalized medicine.

References

The Role of Dihydrouracil-13C4,15N2 in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the stable isotope-labeled compound, Dihydrouracil-13C4,15N2, in modern metabolic research. Primarily utilized as an internal standard, this molecule is instrumental in the accurate quantification of endogenous dihydrouracil (B119008), a key metabolite in the pyrimidine (B1678525) degradation pathway. Such measurements are of paramount importance for assessing dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity, a critical factor in the safe administration of fluoropyrimidine-based chemotherapies.

Core Application: A Superior Internal Standard in Quantitative Bioanalysis

This compound serves as an ideal internal standard for mass spectrometry-based quantification of unlabeled dihydrouracil.[1][2] Its utility stems from its near-identical chemical and physical properties to the endogenous analyte, while its distinct mass-to-charge ratio (m/z) allows for its differentiation by the mass spectrometer. This co-elution and co-ionization with the analyte of interest effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in quantitative analyses.[1]

The primary application of quantifying dihydrouracil, and its precursor uracil (B121893), is in the phenotyping of DPD activity.[1][3][4] DPD is the rate-limiting enzyme in the catabolism of uracil and thymine, and it is also responsible for the breakdown of fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU) and its prodrug capecitabine.[5][6] Genetic variations in the DPD gene (DPYD) can lead to reduced or absent enzyme activity, a condition known as DPD deficiency.[7][8] Patients with this deficiency are at a high risk of severe, and sometimes life-threatening, toxicity when treated with standard doses of fluoropyrimidines.[7][8][9] Therefore, the accurate measurement of the dihydrouracil to uracil (UH2/U) ratio in plasma or saliva provides a reliable surrogate marker for DPD activity, enabling clinicians to identify at-risk patients and adjust chemotherapy dosages accordingly.[9][10][11]

Pyrimidine Degradation Pathway

The catabolism of uracil is a fundamental metabolic pathway that proceeds through a series of enzymatic steps. Dihydrouracil is a key intermediate in this process.

Pyrimidine_Degradation_Pathway Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) beta_Ureidopropionate beta_Ureidopropionate Dihydrouracil->beta_Ureidopropionate Dihydropyrimidinase (DHP) beta_Alanine beta_Alanine beta_Ureidopropionate->beta_Alanine β-Ureidopropionase (UP) CO2_NH3 CO2 + NH3 beta_Alanine->CO2_NH3 Further Metabolism

Caption: The reductive pathway of uracil catabolism.

Experimental Protocols

The quantification of uracil and dihydrouracil using this compound as an internal standard is typically performed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][3][4]

Experimental Workflow for DPD Phenotyping

The following diagram outlines a typical workflow for the assessment of DPD activity in a clinical or research setting.

Experimental_Workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Blood_Sample Whole Blood Sample Plasma_Separation Centrifugation to Obtain Plasma Blood_Sample->Plasma_Separation Spiking Spike Plasma with This compound (Internal Standard) Plasma_Separation->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_MSMS UPLC-MS/MS Analysis Supernatant_Transfer->UPLC_MSMS Data_Processing Data Processing and Quantification UPLC_MSMS->Data_Processing Calculate_Ratio Calculate UH2/U Ratio Data_Processing->Calculate_Ratio DPD_Status Determine DPD Phenotype Calculate_Ratio->DPD_Status

Caption: A typical workflow for DPD phenotyping.
Detailed Methodologies

The following provides a generalized protocol based on published methods.[1][3][4] Researchers should optimize and validate the method for their specific instrumentation and laboratory conditions.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Uracil and Dihydrouracil analytical standards

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of uracil, dihydrouracil, and this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.[1]

  • Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., 0.1% formic acid in water).[1]

3. Sample Preparation:

  • To a 100 µL aliquot of plasma, add a known amount of the this compound internal standard working solution.

  • Perform protein precipitation by adding a threefold volume of cold acetonitrile.

  • Vortex mix and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection.

4. UPLC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3) is commonly used.[1][3]

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

    • Flow Rate: A flow rate of around 0.4-0.6 mL/min is generally employed.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) is used, often in positive mode for dihydrouracil and negative mode for uracil.[1][3]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated UPLC-MS/MS method for the determination of uracil and dihydrouracil in human plasma.[1][3][4]

Table 1: UPLC-MS/MS Method Validation Parameters

ParameterUracilDihydrouracil
Validated Concentration Range 1 - 100 ng/mL10 - 1000 ng/mL
Inter-assay Bias ≤ ±2.8%≤ ±2.9%
Inter-assay Precision ≤ 12.4%≤ 7.2%

Table 2: Stability of Uracil and Dihydrouracil in Human Plasma

ConditionUracil StabilityDihydrouracil Stability
Whole Blood at Room Temp. Stable up to 4 hours at 2-8°CStable up to 4 hours at 2-8°C
Dry Extract AdequateAdequate
Final Extract AdequateAdequate
Stock Solution AdequateAdequate

Conclusion

This compound is an indispensable tool in metabolic studies, particularly for the clinical assessment of DPD enzyme activity. Its use as an internal standard in UPLC-MS/MS assays allows for the highly accurate and precise quantification of endogenous uracil and dihydrouracil. This, in turn, facilitates the identification of patients with DPD deficiency, enabling personalized dosing of fluoropyrimidine-based chemotherapies to mitigate the risk of severe toxicity. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working in this critical area of drug metabolism and personalized medicine.

References

Dihydrouracil-¹³C₄,¹⁵N₂: An In-Depth Technical Guide for In Vitro Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydrouracil-¹³C₄,¹⁵N₂, a stable isotope-labeled compound crucial for in vitro research, particularly in the fields of metabolic analysis and drug development. This document details the compound's properties, its role in the pyrimidine (B1678525) degradation pathway, and protocols for its application in advanced analytical techniques.

Introduction to Dihydrouracil-¹³C₄,¹⁵N₂

Dihydrouracil-¹³C₄,¹⁵N₂ is the isotopically labeled form of dihydrouracil (B119008), a key metabolite in the catabolism of uracil (B121893).[1] The incorporation of four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes makes it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1][2] Its primary application lies in the accurate measurement of dihydrouracil levels in biological matrices, which is essential for studying the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme critical to the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil.[1][3][4]

Physicochemical Properties

The fundamental properties of Dihydrouracil-¹³C₄,¹⁵N₂ are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Chemical Formula ¹³C₄H₆¹⁵N₂O₂
Molecular Weight 120.06 g/mol
Isotopic Purity ¹³C: ≥99%; ¹⁵N: ≥98%
Appearance Solid
Storage Conditions Store at room temperature, protected from light and moisture.
Primary Applications Internal standard for LC-MS/MS, metabolic flux analysis.[1][2]

Role in the Pyrimidine Catabolic Pathway

Dihydrouracil is the first product in the catabolism of uracil, a process initiated by the enzyme dihydropyrimidine dehydrogenase (DPD). This pathway is not only fundamental to nucleotide metabolism but also plays a critical role in the pharmacology of fluoropyrimidine drugs. Understanding this pathway is essential for interpreting data from in vitro studies using Dihydrouracil-¹³C₄,¹⁵N₂.

The catabolic conversion of uracil involves a three-step enzymatic process:

  • Dihydropyrimidine Dehydrogenase (DPD): This is the rate-limiting enzyme that reduces uracil to 5,6-dihydrouracil.[3][5]

  • Dihydropyrimidinase (DHP): This enzyme catalyzes the hydrolytic ring opening of dihydrouracil to form β-ureidopropionate.

  • β-ureidopropionase (β-UP): This enzyme subsequently converts β-ureidopropionate into β-alanine, ammonia, and carbon dioxide.

Pyrimidine_Catabolism Pyrimidine Catabolic Pathway Uracil Uracil DHU Dihydrouracil Uracil->DHU NADPH -> NADP+ BUP β-Ureidopropionate DHU->BUP H₂O BA β-Alanine + CO₂ + NH₃ BUP->BA H₂O DPD Dihydropyrimidine Dehydrogenase (DPD) DHP Dihydropyrimidinase (DHP) BUPase β-Ureidopropionase (β-UP)

Figure 1. The catabolic pathway of uracil to β-alanine.

Experimental Protocols

Dihydrouracil-¹³C₄,¹⁵N₂ is primarily utilized in two types of in vitro applications: as an internal standard for accurate quantification and as a tracer in metabolic flux analysis.

Quantification of Dihydrouracil using Isotope Dilution LC-MS/MS

This protocol outlines the use of Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard for the precise measurement of endogenous dihydrouracil in cell lysates.

4.1.1. Materials

  • Dihydrouracil-¹³C₄,¹⁵N₂

  • Unlabeled dihydrouracil standard

  • Cell culture of interest

  • Phosphate (B84403) Buffered Saline (PBS), ice-cold

  • Acetonitrile (B52724), ice-cold, with 0.1% formic acid

  • Methanol (B129727), ice-cold

  • Water, LC-MS grade, with 0.1% formic acid

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

  • LC-MS/MS system

4.1.2. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of unlabeled dihydrouracil and Dihydrouracil-¹³C₄,¹⁵N₂ in DMSO.

  • Working Standard Solutions: Create a series of working standard solutions of unlabeled dihydrouracil by diluting the primary stock with a 50:50 mixture of acetonitrile and water. The concentration range will depend on the expected levels in the experimental samples.

  • Internal Standard Working Solution: Prepare a working solution of Dihydrouracil-¹³C₄,¹⁵N₂ at a fixed concentration (e.g., 100 ng/mL) in acetonitrile with 0.1% formic acid.[2]

4.1.3. Sample Preparation (from cell culture)

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Protein Precipitation: Add a known volume of ice-cold 80% methanol to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Vortex the cell lysate vigorously for 1 minute.

  • Internal Standard Spiking: Add a precise volume of the Dihydrouracil-¹³C₄,¹⁵N₂ internal standard working solution to each sample.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4.1.4. LC-MS/MS Analysis

The following are representative conditions. Optimization for specific instrumentation is recommended.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., Acquity UPLC HSS T3)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient appropriate for the separation of dihydrouracil from other cellular components.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (DHU) Precursor Ion (Q1): m/z 115.1 -> Product Ion (Q3): m/z 71.1 (example, requires optimization)
MRM Transition (IS) Precursor Ion (Q1): m/z 121.1 -> Product Ion (Q3): m/z 75.1 (example, reflects ¹³C₄,¹⁵N₂ labeling)

4.1.5. Data Analysis

Quantify the amount of endogenous dihydrouracil in the samples by creating a calibration curve from the peak area ratios of the unlabeled dihydrouracil standards to the Dihydrouracil-¹³C₄,¹⁵N₂ internal standard.

LCMS_Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis Harvest Harvest & Wash Cells Lyse Lyse Cells & Precipitate Proteins Harvest->Lyse Spike Spike with Dihydrouracil-¹³C₄,¹⁵N₂ IS Lyse->Spike Centrifuge Centrifuge Spike->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC_Separation LC Separation Collect->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2. Workflow for dihydrouracil quantification.
In Vitro DPD Enzyme Activity Assay

This protocol provides a conceptual framework for using a labeled pyrimidine, such as ¹³C,¹⁵N-uracil, to assess DPD enzyme activity in vitro by measuring the formation of labeled dihydrouracil. Dihydrouracil-¹³C₄,¹⁵N₂ would be used as an internal standard for the quantification of the newly formed labeled dihydrouracil.

4.2.1. Objective

To determine the rate of conversion of a labeled uracil substrate to labeled dihydrouracil by a cell lysate or purified enzyme preparation, as a measure of DPD activity.

4.2.2. Materials

  • ¹³C,¹⁵N-labeled Uracil (substrate)

  • Dihydrouracil-¹³C₄,¹⁵N₂ (internal standard)

  • Cell lysate or purified DPD enzyme

  • Reaction buffer (e.g., potassium phosphate buffer with NADPH and a reducing agent)

  • Quenching solution (e.g., ice-cold acetonitrile)

4.2.3. Experimental Procedure

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme with the reaction buffer.

  • Initiate Reaction: Add the ¹³C,¹⁵N-labeled Uracil substrate to start the enzymatic reaction. Incubate at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding the quenching solution.

  • Internal Standard Addition: Spike the quenched reaction mixture with a known amount of Dihydrouracil-¹³C₄,¹⁵N₂.

  • Sample Processing: Centrifuge the mixture to pellet precipitated proteins and collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the amount of newly synthesized labeled dihydrouracil against the Dihydrouracil-¹³C₄,¹⁵N₂ internal standard.

DPD_Assay_Workflow DPD Enzyme Activity Assay Workflow cluster_reaction Enzymatic Reaction cluster_analysis Sample Processing & Analysis Setup Prepare Reaction Mix (Lysate/Enzyme + Buffer) Initiate Add Labeled Uracil Substrate & Incubate Setup->Initiate Quench Stop Reaction with Quenching Solution Initiate->Quench Spike_IS Spike with Dihydrouracil-¹³C₄,¹⁵N₂ IS Quench->Spike_IS Process Centrifuge & Collect Supernatant Spike_IS->Process Analyze LC-MS/MS Analysis Process->Analyze

Figure 3. Workflow for in vitro DPD enzyme activity assay.

Conclusion

Dihydrouracil-¹³C₄,¹⁵N₂ is an indispensable tool for researchers investigating pyrimidine metabolism and the pharmacokinetics of fluoropyrimidine-based drugs. Its primary role as an internal standard in isotope dilution mass spectrometry ensures the high accuracy and precision required for quantitative studies. The detailed protocols and pathway information provided in this guide serve as a valuable resource for the design and execution of in vitro experiments, ultimately contributing to advancements in cancer research and personalized medicine.

References

Methodological & Application

Application Note: Quantitative Analysis of Dihydrouracil in Human Plasma by LC-MS/MS using a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrouracil (B119008) (DHU) is the primary catabolite of the endogenous pyrimidine (B1678525) base uracil (B121893). The enzymatic conversion of uracil to dihydrouracil is catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD). The activity of DPD is a critical determinant of the toxicity and efficacy of fluoropyrimidine chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU), as DPD is the rate-limiting enzyme in their catabolism. Monitoring the endogenous levels of uracil and dihydrouracil can serve as a valuable tool for assessing DPD phenotype and identifying patients at risk of severe toxicity from fluoropyrimidine treatment.[1][2][3][4]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dihydrouracil in human plasma. The method utilizes a stable isotope-labeled internal standard, Dihydrouracil-13C4,15N2, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[5][6] Stable isotope labeled internal standards that are chemically identical to the analyte provide superior performance in quantitative bioanalysis compared to structural analogs.[5][6] Carbon-13 and Nitrogen-15 labeled standards are particularly advantageous as they do not exhibit the potential for chromatographic shifts or altered fragmentation patterns that can sometimes be observed with deuterium-labeled standards.[7]

Experimental

Materials and Reagents
Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Acquity UPLC HSS T3 column (or equivalent C18 column)[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

Time (min)%B
0.05
2.595
3.095
3.15
5.05
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Dihydrouracil115.170.110015
This compound (IS)121.174.110015

Note: The specific m/z values for the internal standard are predicted based on the labeling pattern. These should be confirmed by direct infusion of the standard.

Method Validation

The method was validated for linearity, precision, accuracy, and stability according to established bioanalytical method validation guidelines.

Calibration Curve

Calibration standards were prepared by spiking known concentrations of dihydrouracil into drug-free human plasma. A linear regression with a 1/x weighting factor was used to construct the calibration curve.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Dihydrouracil10 - 1000>0.995
Data is representative and based on typical performance.[1][2]
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low30≤ 8.0≤ 8.092.0 - 108.0
Medium300≤ 7.5≤ 7.593.0 - 107.0
High800≤ 7.0≤ 7.094.0 - 106.0
Acceptance criteria: Precision (%CV) ≤15%, Accuracy within ±15% of nominal value.[3]

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Dihydrouracil Stock Solution (1 mg/mL): Accurately weigh 10 mg of dihydrouracil and dissolve it in 10 mL of 50% methanol.

  • Dihydrouracil Working Solutions: Serially dilute the stock solution with 50% methanol to prepare working solutions for calibration standards and QC samples.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50% methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50% methanol.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate amounts of the dihydrouracil working solutions into drug-free human plasma to achieve final concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at concentrations of 30 ng/mL (Low), 300 ng/mL (Medium), and 800 ng/mL (High) from a separate weighing of the analyte.

Protocol 3: Data Processing
  • Integrate the peak areas for both dihydrouracil and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of dihydrouracil in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

DPD_Metabolism Uracil Uracil DHU Dihydrouracil Uracil->DHU DPD BUP β-Ureidopropionate DHU->BUP Dihydropyrimidinase LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

References

Application Note: Quantification of Dihydrouracil in Plasma using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantification of endogenous uracil (B121893) (U) and its metabolite dihydrouracil (B119008) (UH2) in plasma is a critical tool for identifying patients with dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency.[1] DPD is the rate-limiting enzyme in the catabolism of pyrimidine (B1678525) bases and is responsible for metabolizing over 80% of administered fluoropyrimidine chemotherapies, such as 5-fluorouracil (B62378) (5-FU).[2][3] Patients with partial or complete DPD deficiency are at a high risk of severe, and sometimes lethal, toxicity when treated with standard doses of these drugs.[2][4] Phenotypic screening, which involves measuring the plasma concentrations of U and UH2, allows for the assessment of DPD activity.[4][5] A high uracil concentration or a low UH2/U ratio can indicate DPD deficiency.[6][7]

This protocol details a robust and sensitive method for the simultaneous quantification of uracil and dihydrouracil in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). To ensure the highest accuracy and precision, the method employs stable isotope-labeled internal standards, including Dihydrouracil-13C4,15N2.[8][9] This internal standard mimics the chemical behavior of the analyte during sample extraction and ionization, correcting for potential variability.[10] The method described is suitable for clinical research and patient screening to guide fluoropyrimidine dosing.[1][11]

Metabolic Pathway of Uracil

The enzyme dihydropyrimidine dehydrogenase (DPD) catalyzes the conversion of uracil to dihydrouracil, which is the first and rate-limiting step in the pyrimidine degradation pathway.[2][12]

Uracil Uracil (U) UH2 Dihydrouracil (UH2) Uracil->UH2 NADPH -> NADP+ DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->Uracil

DPD-mediated conversion of Uracil to Dihydrouracil.

Experimental Protocol

This protocol is a synthesized methodology based on validated LC-MS/MS assays for U and UH2 in plasma.[1][4][13]

Materials and Reagents
  • Uracil (U) and Dihydrouracil (UH2) analytical standards

  • Uracil-1,3-15N2 (U-IS) and this compound (UH2-IS) stable isotope-labeled internal standards.[9][10]

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium sulfate

  • Human plasma (for calibration standards and quality controls)

  • Volumetric flasks and pipettes

  • Microcentrifuge tubes

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL) : Separately weigh and dissolve U, UH2, U-IS, and UH2-IS in DMSO or water to prepare individual stock solutions.[9] Store at -20°C.

  • Working Standard Solution : Prepare intermediate and working standard solutions by serially diluting the stock solutions in water.

  • Internal Standard (IS) Working Solution : Dilute the U-IS and UH2-IS stock solutions in 0.1% formic acid in water to achieve a final concentration appropriate for the assay (e.g., 1,000 ng/mL for U-IS and 10,000 ng/mL for UH2-IS).[9]

  • Calibration Standards and QCs : Spike blank human plasma with the working standard solutions to prepare a series of calibration standards and at least three levels of QCs (low, medium, and high).

Sample Handling and Pre-analytical Considerations
  • Blood Collection : Collect whole blood in heparin tubes.[7]

  • Stability : Uracil and dihydrouracil are unstable in whole blood at room temperature.[12][14] Plasma levels can increase significantly within 1-2 hours.[14][15]

  • Processing : To ensure accurate results, process blood samples promptly. Centrifuge blood at 1500 x g for 10 minutes at 4°C, ideally within one hour of collection.[7][15]

  • Storage : Immediately after separation, store plasma samples at -80°C until analysis.[7]

Sample Preparation (Protein Precipitation)

This procedure is based on a common and effective method for extracting U and UH2 from plasma.[1][8]

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To a 300 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.[8]

  • Vortex briefly to mix.

  • Add 900 µL of a cold protein precipitation solution (e.g., methanol:acetonitrile 50:50 v/v).[8]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Experimental Workflow

The following diagram outlines the major steps from sample collection to final data analysis.

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase Collect 1. Collect Blood (Heparin Tube) Centrifuge 2. Centrifuge within 1h (1500g, 10 min, 4°C) Collect->Centrifuge Store 3. Store Plasma at -80°C Centrifuge->Store Prepare 4. Sample Preparation (Protein Precipitation) Store->Prepare Analyze 5. UPLC-MS/MS Analysis (MRM Mode) Prepare->Analyze Quantify 6. Data Quantification (IS-based Calibration) Analyze->Quantify

Workflow for UH2/U analysis in plasma.
LC-MS/MS Conditions

The following tables provide representative parameters for the analysis. Optimization may be required depending on the specific instrumentation used.

Table 1: Example Chromatographic Conditions

Parameter Setting
System UPLC System (e.g., Waters Acquity)
Column Acquity UPLC® HSS T3 (or similar C18 column)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol[16]
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Run Time | ~5 minutes[1] |

Table 2: Example Mass Spectrometric Conditions | Parameter | Setting | | :--- | :--- | | System | Triple Quadrupole Mass Spectrometer | | Ion Source | Electrospray Ionization (ESI), switched polarity[1] | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Polarity | MRM Transition (m/z) | | Uracil (U) | Negative | 111 -> 69 | | Uracil-1,3-15N2 (U-IS) | Negative | 113 -> 70 | | Dihydrouracil (UH2) | Positive | 115 -> 98 | | this compound (UH2-IS) | Positive | 121 -> 103 |

Note: MRM transitions should be optimized in-house.

Method Performance and Quantitative Data

The following table summarizes typical performance characteristics from published, validated methods for the quantification of uracil and dihydrouracil in human plasma.

Table 3: Summary of Method Validation Parameters from Literature

Parameter Uracil (U) Dihydrouracil (UH2) Reference(s)
Calibration Range 1 - 100 ng/mL 10 - 1000 ng/mL [1]
5 - 200 ng/mL 10 - 500 ng/mL [16]
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL 5 - 10 ng/mL [4][13]
Intra-assay Precision (%CV) ≤ 12.4% ≤ 7.2% [1][4]
0.9 - 2.3% 0.7 - 5.6% [17]
Inter-assay Precision (%CV) ≤ 12.4% ≤ 7.2% [1][4]
1.3 - 5.3% 1.3 - 7.1% [17]
Accuracy / Bias within ± 2.8% within ± 2.9% [1]

| | 90% - 110% | 90% - 110% |[16] |

Conclusion

The described UPLC-MS/MS method, utilizing this compound as an internal standard, provides a rapid, sensitive, and accurate means to quantify uracil and dihydrouracil in human plasma.[1] Careful attention to pre-analytical sample handling is paramount to ensure the integrity and reliability of the results.[15] This assay serves as an essential tool for identifying patients with DPD deficiency, thereby enabling clinicians to personalize fluoropyrimidine chemotherapy and mitigate the risk of severe adverse drug reactions.

References

Application Notes and Protocols for Dihydrouracil-13C4,15N2 in DPD Deficiency Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Genetic variations in the DPD gene (DPYD) can lead to reduced or absent DPD enzyme activity, a condition known as DPD deficiency. Patients with DPD deficiency are at a high risk of severe, life-threatening toxicity when treated with standard doses of 5-FU or its oral prodrug, capecitabine. Therefore, pre-therapeutic screening for DPD deficiency is crucial for patient safety.

One established method for assessing DPD phenotype is the measurement of endogenous uracil (B121893) and its metabolite, dihydrouracil (B119008), in plasma. The use of stable isotope-labeled internal standards, such as Dihydrouracil-13C4,15N2 and Uracil-13C,15N2, is essential for accurate quantification of these analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in DPD deficiency testing.

Application Notes

The determination of plasma uracil and dihydrouracil concentrations provides a phenotypic measure of DPD activity.[1][2] A high uracil to dihydrouracil ratio is indicative of reduced DPD function.[2] this compound serves as an ideal internal standard for the quantification of endogenous dihydrouracil due to its similar chemical and physical properties, which allows for correction of variations during sample preparation and analysis.

LC-MS/MS is the gold-standard analytical technique for this application, offering high sensitivity, specificity, and throughput.[3] The method involves protein precipitation from plasma samples, followed by chromatographic separation and detection by a tandem mass spectrometer.

An alternative, non-invasive method for assessing DPD activity is the 2-13C-uracil breath test.[4] This test measures the rate of 13CO2 exhalation after oral administration of 13C-labeled uracil, which reflects the whole-body DPD metabolic capacity.

Quantitative Data Summary

The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of uracil and dihydrouracil in human plasma for DPD deficiency testing.

Table 1: LC-MS/MS Method Validation Parameters [3][4]

ParameterUracilDihydrouracil
Linearity Range (ng/mL) 1 - 10010 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 110
Intra-Assay Precision (%CV) ≤ 12.4≤ 7.2
Inter-Assay Precision (%CV) ≤ 12.4≤ 7.2
Intra-Assay Bias (%) ± 2.8± 2.9
Inter-Assay Bias (%) ± 2.8± 2.9
Recovery (%) Not explicitly stated, but adequateNot explicitly stated, but adequate
Matrix Effect No significant effect observedNo significant effect observed

Table 2: Uracil Breath Test (UraBT) Parameters in Different DPD Phenotypes [5]

ParameterNormal DPD Activity (n=50)Partial DPD Deficiency (n=7)Profound DPD Deficiency (n=1)
Cmax (DOB) 186.4 ± 3.9117.1 ± 9.83.6
Tmax (min) 52 ± 2100 ± 18.4120
DOB50 (DOB) 174.1 ± 4.689.6 ± 11.60.9
Cumulative % Dose Recovered (PDR) 53.8 ± 1.036.9 ± 2.4< 1
DOB: Delta over baseline

Experimental Protocols

Protocol 1: Quantification of Uracil and Dihydrouracil in Human Plasma by LC-MS/MS

This protocol is based on established and validated methods for the determination of uracil and dihydrouracil concentrations in plasma as a marker for DPD deficiency.[3][4]

1. Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)

  • Uracil and Dihydrouracil analytical standards

  • Uracil-13C,15N2 and this compound internal standards

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation (Protein Precipitation)

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of internal standard working solution (containing Uracil-13C,15N2 and this compound).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC)

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for dihydrouracil and negative or positive mode for uracil.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for uracil, dihydrouracil, and their stable isotope-labeled internal standards need to be optimized on the specific instrument.

4. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of uracil and dihydrouracil in the plasma samples.

  • Calculate the dihydrouracil/uracil ratio.

Protocol 2: 2-13C-Uracil Breath Test (UraBT) for DPD Deficiency Screening

This non-invasive protocol assesses whole-body DPD activity.[5]

1. Patient Preparation

  • Patients should fast for at least 8 hours prior to the test.

2. Materials

  • 2-13C-Uracil (typically 6 mg/kg body weight, dissolved in water).

  • Breath collection bags or tubes.

  • Infrared spectrometer or isotope ratio mass spectrometer for 13CO2/12CO2 analysis.

3. Procedure

  • Collect a baseline breath sample before administering the 13C-uracil.

  • The patient orally ingests the 2-13C-uracil solution.

  • Collect breath samples at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 150, and 180 minutes) after ingestion.

  • Analyze the collected breath samples for the 13CO2/12CO2 ratio.

4. Data Analysis

  • Calculate the change in the 13CO2/12CO2 ratio from baseline for each time point (Delta over Baseline, DOB).

  • Determine key pharmacokinetic parameters from the DOB-time curve, including:

    • Cmax: The maximum DOB value.

    • Tmax: The time to reach Cmax.

    • DOB50: The DOB value at 50 minutes.

    • Cumulative Percentage of 13C Dose Recovered (PDR): The total amount of 13C exhaled over the collection period.

  • Compare the patient's results to established reference ranges for normal, partial, and profound DPD deficiency (see Table 2).

Visualizations

DPD_Metabolic_Pathway Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil NADPH -> NADP+ Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate Dihydropyrimidinase Beta_Alanine β-Alanine Beta_Ureidopropionate->Beta_Alanine β-Ureidopropionate Amidohydrolase DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->Uracil DPYD DPYD Gene DPYD->DPD Encodes Deficiency DPD Deficiency Deficiency->DPD Inhibits/ Reduces Activity

Caption: DPD Metabolic Pathway for Uracil Catabolism.

LCMSMS_Workflow Start Start: Patient Plasma Sample SamplePrep Sample Preparation: - Add Internal Standard (this compound) - Protein Precipitation Start->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase C18) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis: - Peak Integration - Calibration Curve - Concentration Calculation MS_Detection->Data_Analysis Result Result: Dihydrouracil/Uracil Ratio (DPD Status) Data_Analysis->Result

Caption: LC-MS/MS Experimental Workflow for DPD Testing.

References

Quantification of Dihydrouracil in Biological Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Dihydrouracil (B119008) (DHU) is a key metabolite in the catabolic pathway of uracil (B121893). Its quantification in biological fluids is crucial for assessing the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme responsible for the breakdown of pyrimidines. Deficient DPD activity can lead to severe toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), as DPD is the rate-limiting enzyme in their metabolism. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the accurate quantification of endogenous dihydrouracil. This application note provides a detailed protocol for the determination of dihydrouracil in human plasma, serum, and saliva using this advanced analytical technique.

The principle of isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled internal standard (SIL-IS) of the analyte to the sample.[1] The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1][2] This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[3]

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and instrumental conditions for the quantification of dihydrouracil.

Materials and Reagents
  • Dihydrouracil (analyte)

  • Stable isotope-labeled dihydrouracil (e.g., Dihydrouracil-d4, 5,6-dihydrouracil-¹³C,¹⁵N₂) as internal standard (IS)[4][5]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Ethyl acetate

  • Isopropanol

  • Human plasma, serum, or saliva (for calibration standards and quality controls)

  • Ultrapure water

Sample Preparation

Several methods for sample preparation have been reported, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the sample matrix and the desired level of cleanup.

Protocol 1: Protein Precipitation (for Plasma/Serum) [5][6][7]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.[5][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (for Plasma/Serum) [9][10][11]

  • To 100 µL of plasma or serum, add the internal standard.

  • Add a suitable extraction solvent, such as ethyl acetate/isopropanol (85:15, v/v).[11]

  • Vortex vigorously for 2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (for Plasma/Serum) [8][12]

  • Condition an SPE cartridge (e.g., Strata®-X) with methanol followed by water.[8]

  • Load the pre-treated sample (plasma/serum with internal standard, often after protein precipitation) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute in the mobile phase.

Protocol 4: Dried Saliva Spot (DSS) Extraction [13]

  • Punch out a 9 mm disc from the dried saliva spot.

  • Place the disc in a tube and add the internal standard.

  • Add an extraction solvent (e.g., acetate:isopropyl alcohol 85:15, v/v).[13]

  • Vortex and sonicate to ensure complete extraction.

  • Centrifuge and transfer the supernatant for analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instruments.

Liquid Chromatography (LC)

  • Column: A reversed-phase column such as a C18 or a specialized column for polar compounds is recommended. Examples include Acquity UPLC HSS T3 or Kinetex PS C18.[6][7][8]

  • Mobile Phase A: 0.1% Formic acid in water or an ammonium acetate buffer.[10][14]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[14]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A gradient elution is typically used to separate dihydrouracil from other endogenous components. A representative gradient would start with a low percentage of organic phase, which is then increased to elute the analyte.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry (MS)

  • Ionization Source: Electrospray ionization (ESI), operated in both positive and negative ion modes, as dihydrouracil can be detected in both polarities.[6][7]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for dihydrouracil and its stable isotope-labeled internal standard need to be optimized. Representative transitions are provided in the data tables below.

Data Presentation

The following tables summarize quantitative data from various published methods for dihydrouracil analysis.

Table 1: LC-MS/MS Method Parameters for Dihydrouracil Quantification

ParameterMethod 1Method 2Method 3
Reference Jacobs et al., 2016[5][6][7][15]de Abreu et al., 2012[9]Jiang et al., 2002[11]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Prep Protein PrecipitationLiquid-Liquid ExtractionLiquid-Liquid Extraction
LC Column Acquity UPLC® HSS T3XTerra C18Discovery Amide C16
Mobile Phase Gradient with water and acetonitrile with formic acidIsocratic with methanol and 0.1% ammonium hydroxideIsocratic with 3% methanol solution
Ionization ESI Positive for UH2, Negative for UracilESI NegativeNot Specified

Table 2: Quantitative Performance Data for Dihydrouracil Assays

ParameterMethod 1Method 2Method 3
Reference Jacobs et al., 2016[5][6][7][15]de Abreu et al., 2012[9]Automated Method, 2020[16]
Linearity Range (ng/mL) 10 - 100010 - 50010 - (not specified)
LLOQ (ng/mL) 101010
Intra-assay Precision (%CV) ≤ 7.2%10.0%< 15%
Inter-assay Precision (%CV) ≤ 7.2%9.0%< 15%
Accuracy/Bias (%) ± 2.9%90-110%< 15%

Table 3: Representative MRM Transitions for Dihydrouracil and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Dihydrouracil115.171.1Positive
Dihydrouracil113.142.0Negative
Dihydrouracil-d4119.175.1Positive
Uracil-¹⁵N₂115.071.0Positive
UH₂-¹³C₄-¹⁵N₂121.175.1Positive

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the quantification of dihydrouracil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Result sample Biological Sample (Plasma, Serum, Saliva) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap_recon Evaporation and Reconstitution extraction->evap_recon lc_separation Liquid Chromatography (Separation) evap_recon->lc_separation ms_detection Mass Spectrometry (Detection - MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing result Dihydrouracil Concentration data_processing->result signaling_pathway Uracil Uracil Dihydrouracil Dihydrouracil (DHU) Uracil->Dihydrouracil Reduction Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate Hydrolysis Beta_Alanine β-Alanine Beta_Ureidopropionate->Beta_Alanine Hydrolysis DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->Uracil DHP Dihydropyrimidinase (DHP) DHP->Dihydrouracil BUP1 β-ureidopropionase (BUP-1) BUP1->Beta_Ureidopropionate

References

Application Notes and Protocols for Dihydrouracil-¹³C₄,¹⁵N₂ in 5-Fluorouracil Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the stable isotope-labeled internal standard, Dihydrouracil-¹³C₄,¹⁵N₂, in the context of 5-fluorouracil (B62378) (5-FU) toxicity studies. The accurate quantification of 5-FU and its primary catabolite, dihydrouracil (B119008) (DHU), is paramount for therapeutic drug monitoring and for identifying patients at risk of severe toxicity due to deficiencies in the dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme.

Introduction to 5-Fluorouracil Toxicity and DPD Deficiency

5-Fluorouracil (5-FU) is a cornerstone chemotherapeutic agent for a variety of solid tumors. However, its efficacy is often hampered by a narrow therapeutic index and significant inter-individual variability in patient response and toxicity. The primary route of 5-FU catabolism, accounting for over 80% of its clearance, is through the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] A deficiency in DPD activity can lead to a decreased clearance of 5-FU, resulting in elevated systemic exposure and a heightened risk of severe, and sometimes life-threatening, toxicities such as neutropenia, mucositis, and diarrhea.[1][2]

The measurement of endogenous uracil (B121893) and its catabolite, dihydrouracil, in plasma can serve as a surrogate marker for DPD activity. The use of stable isotope-labeled internal standards, such as Dihydrouracil-¹³C₄,¹⁵N₂, is the gold standard for the accurate and precise quantification of these analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard mimics the physicochemical properties of the endogenous analyte, thereby compensating for variations in sample preparation and instrument response.

Core Applications

The use of Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard is critical for the following applications:

  • Therapeutic Drug Monitoring (TDM) of 5-FU: Accurate measurement of 5-FU and DHU plasma concentrations allows for dose adjustments to optimize therapeutic efficacy while minimizing toxicity.

  • Phenotyping of DPD Deficiency: The ratio of DHU to uracil in plasma can be used to assess DPD enzyme activity, helping to identify patients who may be at a higher risk for 5-FU-related toxicities.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Reliable quantification of 5-FU and its metabolites is essential for characterizing the absorption, distribution, metabolism, and excretion of the drug, and for correlating drug exposure with clinical outcomes.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies involving the LC-MS/MS analysis of 5-FU and its metabolites.

Table 1: LC-MS/MS Method Validation Parameters

Parameter5-FluorouracilDihydrouracil
Linear Range 10 - 10,000 ng/mL10 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mL
Intra-day Precision (%CV) < 11%< 10%
Inter-day Precision (%CV) < 12%< 9%
Accuracy (% Recovery) 89 - 111%90 - 110%
Extraction Recovery > 80%> 80%

Note: These values are representative and may vary depending on the specific laboratory and instrumentation.

Table 2: Pharmacokinetic Parameters of 5-FU and DHU in Human Plasma

Parameter5-Fluorouracil (5-FU)Dihydrouracil (DHU)
Time to Peak Concentration (Tmax) ~5 minutes (IV bolus)30 - 60 minutes
Elimination Half-life (t½) 10 - 20 minutes40 - 80 minutes
Plasma Clearance (CL) High and variable-
Area Under the Curve (AUC) Dose-dependentCorrelates with 5-FU AUC

Data compiled from various pharmacokinetic studies. Exact values are highly dependent on the dosing regimen and patient-specific factors.

Experimental Protocols

Protocol 1: Quantification of 5-FU and DHU in Human Plasma by LC-MS/MS

This protocol describes a representative method for the simultaneous quantification of 5-FU and DHU in human plasma using Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard.

1. Materials and Reagents

  • 5-Fluorouracil (analytical standard)

  • Dihydrouracil (analytical standard)

  • Dihydrouracil-¹³C₄,¹⁵N₂ (internal standard)

  • Human plasma (K₂EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Protein precipitation plates or microcentrifuge tubes

2. Sample Preparation (Protein Precipitation)

  • Spike Internal Standard: To 100 µL of human plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing Dihydrouracil-¹³C₄,¹⁵N₂).

  • Protein Precipitation: Add 300 µL of chilled acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for analysis.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: 2-98% B

    • 2.5-3.5 min: 98% B

    • 3.5-3.6 min: 98-2% B

    • 3.6-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).

  • MRM Transitions:

    • The specific mass transitions for Dihydrouracil-¹³C₄,¹⁵N₂ would need to be determined empirically. As a starting point based on the unlabeled molecule and other labeled isotopes, one would perform a product ion scan of the labeled parent ion. For example, for dihydrouracil (MW ~114), the labeled precursor ion would be approximately m/z 120. The fragmentation pattern would then be analyzed to select a stable and abundant product ion for the MRM transition.

    • 5-FU (Negative Mode Example): m/z 129 -> 42

    • DHU (Positive Mode Example): m/z 115 -> 98

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

  • The concentrations of the unknown samples are then determined from the calibration curve using a weighted linear regression.

Visualizations

G cluster_0 5-FU Catabolic Pathway FU 5-Fluorouracil (5-FU) DHU Dihydrouracil (DHU) FU->DHU DPD FUPA α-fluoro-β-ureidopropionic acid (FUPA) DHU->FUPA Dihydropyrimidinase FBAL α-fluoro-β-alanine (FBAL) FUPA->FBAL β-ureidopropionase G cluster_1 LC-MS/MS Experimental Workflow Sample Plasma Sample Collection (K2EDTA) IS_Spike Internal Standard Spiking (Dihydrouracil-¹³C₄,¹⁵N₂) Sample->IS_Spike Extraction Protein Precipitation (Acetonitrile) IS_Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_Injection LC-MS/MS Analysis Supernatant->LC_Injection Data_Analysis Data Processing and Quantification LC_Injection->Data_Analysis

References

Application Notes and Protocols for Dihydrouracil-¹³C₄,¹⁵N₂ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil (B119008) (DHU) is a metabolite of the nucleobase uracil (B121893), formed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). The activity of DPD is a critical determinant in the metabolism of fluoropyrimidine drugs, such as 5-fluorouracil (B62378) (5-FU) and its prodrugs capecitabine (B1668275) and tegafur, which are widely used in cancer chemotherapy.[1][2] Patients with deficient DPD activity are at a high risk of severe, and sometimes life-threatening, toxicity from standard doses of these drugs.[1][3] Therefore, assessing DPD activity by measuring the plasma or urine ratio of dihydrouracil to uracil (UH₂/U) is a crucial step in personalizing fluoropyrimidine therapy.[4]

Dihydrouracil-¹³C₄,¹⁵N₂ is a stable isotope-labeled internal standard used for the accurate quantification of endogenous dihydrouracil in biological matrices by mass spectrometry.[5][6] Its use is essential for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the UH₂/U ratio measurement.[7] This document provides detailed protocols for sample preparation and analysis of dihydrouracil using Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard.

Metabolic Pathway of Uracil

The conversion of uracil to dihydrouracil is the rate-limiting step in uracil catabolism, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).

Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil NADPH -> NADP+ DPD Dihydropyrimidine Dehydrogenase (DPD)

Metabolism of Uracil to Dihydrouracil by DPD.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of dihydrouracil (UH₂) and uracil (U) in human plasma and urine using LC-MS/MS with stable isotope-labeled internal standards.

Table 1: LC-MS/MS Method Performance in Human Plasma

ParameterDihydrouracil (UH₂)Uracil (U)Reference
Linear Range 10 - 1000 ng/mL1 - 100 ng/mL[8]
5 - 1000 ng/mL0.5 - 100 ng/mL[9]
10 - 500 ng/mL5 - 200 ng/mL[10]
Lower Limit of Quantification (LLOQ) 10 ng/mL5 ng/mL[11]
12.1 µg/L4.1 µg/L[12]
Inter-Assay Precision (% CV) ≤ 7.2%≤ 12.4%[8]
< 9.0%< 9.5%[12]
Inter-Assay Bias/Accuracy ± 2.9%± 2.8%[8]
94.8%–107%94.8%–107%[12]
Extraction Recovery > 80%> 80%[9]
≥ 89.0%≥ 89.0%[12]

Table 2: LC-MS/MS Method Performance in Human Urine

ParameterDihydrouracil (UH₂)Uracil (U)Reference
Lower Limit of Quantification (LLOQ) 100 ng/mL50 ng/mL[13]

Experimental Protocols

Sample Collection and Handling

Proper sample handling is critical for accurate measurement of uracil and dihydrouracil, as their levels can change in whole blood at room temperature.[14][15]

  • Plasma: Collect whole blood in EDTA or lithium heparin tubes.[16][17] Centrifuge at 2500 x g for 10 minutes at 4°C within one hour of collection to separate plasma.[15][18] Immediately freeze the plasma at -80°C until analysis.[18]

  • Urine: Collect urine samples and centrifuge at 2500 x g for detection.[13] Store urine samples at -80°C until analysis.

Experimental Workflow for Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma or Urine Sample Add_IS Add Dihydrouracil-¹³C₄,¹⁵N₂ Internal Standard Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Workflow for Dihydrouracil Analysis.

Detailed Protocol for Plasma Sample Preparation (Protein Precipitation)

This protocol is adapted from several validated methods.[6][8][18]

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add 20 µL of an internal standard working solution containing Dihydrouracil-¹³C₄,¹⁵N₂. The concentration of the internal standard should be chosen to be near the middle of the calibration curve for endogenous dihydrouracil.

  • Protein Precipitation: Add 600 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.[18]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[18]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., water with 0.1% formic acid).[18]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Detailed Protocol for Plasma Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on established liquid-liquid extraction methods.[9][13][19]

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: To a glass tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add an appropriate volume of the Dihydrouracil-¹³C₄,¹⁵N₂ internal standard working solution.

  • Protein Precipitation (Salting Out): Add 150 mg of ammonium (B1175870) sulfate (B86663) and vortex for 1 minute.[9]

  • Extraction Solvent Addition: Add 5 mL of an ethyl acetate:isopropanol (85:15, v/v) mixture.[9]

  • Extraction: Mix on a rotary mixer for 20 minutes.[9]

  • Phase Separation: The proteins will precipitate and adhere to the tube walls.

  • Supernatant Transfer: Transfer the clear organic supernatant to a new glass tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 45°C.[9]

  • Reconstitution: Reconstitute the residue in 100 µL of 10% methanol (B129727).[9]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The specific parameters for the LC-MS/MS system will need to be optimized in the user's laboratory. The following are general guidelines based on published methods.[6][8][9]

  • Chromatographic Column: A C18 reversed-phase column, such as an Acquity UPLC HSS T3 or a Waters Atlantis dC18, is commonly used.[8][12]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium hydroxide, is typical.[6][10]

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

    • Ionization: Electrospray ionization (ESI) is used, often in negative mode for uracil and positive mode for dihydrouracil.[8]

    • MRM Transitions: Specific precursor-to-product ion transitions for uracil, dihydrouracil, and their stable isotope-labeled internal standards are monitored. For example:

      • Uracil: m/z 111.0 → 41.9[9]

      • Dihydrouracil: m/z 113.0 → 42.0[9]

      • The transitions for Dihydrouracil-¹³C₄,¹⁵N₂ would be adjusted based on its mass.

Conclusion

The accurate quantification of dihydrouracil in biological samples is paramount for the safe administration of fluoropyrimidine-based chemotherapies. The use of Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for determining the dihydrouracil to uracil ratio, a key indicator of DPD enzyme activity. The protocols outlined in this document provide a comprehensive guide for researchers and clinicians to implement this important pharmacogenetic test.

References

Application Notes and Protocols for Dihydrouracil-¹³C₄,¹⁵N₂ in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrouracil-¹³C₄,¹⁵N₂, a stable isotope-labeled analog of the endogenous metabolite 5,6-dihydrouracil, serves as a powerful tracer for investigating pyrimidine (B1678525) catabolism through metabolic flux analysis (MFA). By introducing this labeled compound into biological systems, researchers can precisely track the flow of carbon and nitrogen atoms through the pyrimidine degradation pathway. This enables the quantification of metabolic rates (fluxes) of key enzymatic reactions, providing critical insights into cellular metabolism in both healthy and diseased states. These application notes provide a comprehensive overview and detailed protocols for utilizing Dihydrouracil-¹³C₄,¹⁵N₂ in metabolic flux studies, particularly for researchers in oncology, metabolic diseases, and drug development.

The pyrimidine catabolic pathway is of significant clinical interest, primarily due to the role of its rate-limiting enzyme, dihydropyrimidine (B8664642) dehydrogenase (DPD). DPD is responsible for the breakdown of fluoropyrimidine chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU). DPD deficiency, a genetic condition, can lead to severe, life-threatening toxicity in patients receiving 5-FU. Therefore, assessing the flux through the pyrimidine catabolic pathway can aid in identifying patients with DPD deficiency and personalizing chemotherapy dosing.

Principle of Application

When Dihydrouracil-¹³C₄,¹⁵N₂ is introduced to cells or organisms, it is taken up and metabolized by the enzymes of the pyrimidine degradation pathway. The heavy isotopes (¹³C and ¹⁵N) act as tracers that can be detected by mass spectrometry (MS). By measuring the rate of appearance of downstream labeled metabolites and the disappearance of the labeled precursor, the flux through the pathway can be calculated. This stable isotope tracing approach offers a dynamic view of metabolic activity, which is often more informative than static measurements of metabolite concentrations.

Key Applications

  • Quantification of Pyrimidine Catabolic Flux: Directly measures the in vivo rate of dihydrouracil (B119008) breakdown, providing a functional assessment of the pyrimidine degradation pathway.

  • Assessment of Dihydropyrimidine Dehydrogenase (DPD) Activity: Serves as a precise tool to evaluate the metabolic phenotype related to DPD function, which is crucial for the safe administration of fluoropyrimidine-based chemotherapies.

  • Drug Development and Pharmacology: Enables the study of how drug candidates modulate pyrimidine metabolism and can be used to investigate the metabolic fate of pyrimidine-based therapeutics.

  • Cancer Metabolism Research: Facilitates the investigation of altered pyrimidine metabolism in cancer cells, which can be a hallmark of certain malignancies and a potential therapeutic target.

Experimental Workflow

The general workflow for a metabolic flux experiment using Dihydrouracil-¹³C₄,¹⁵N₂ involves several key steps, from cell culture to data analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture and Seeding B Introduction of Dihydrouracil-¹³C₄,¹⁵N₂ Tracer A->B C Time-Course Incubation B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Quantification of Labeled Metabolites E->F G Isotopologue Distribution Analysis F->G H Metabolic Flux Calculation G->H I Biological Interpretation H->I G Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD DHU Dihydrouracil-¹³C₄,¹⁵N₂ (Tracer) DHP Dihydropyrimidinase DHU->DHP Hydrolysis NCB N-Carbamoyl-β-alanine (Labeled) BUP β-Ureidopropionase NCB->BUP BA β-Alanine (Labeled) DPD->DHU Reduction DHP->NCB BUP->BA Hydrolysis

Application of Dihydrouracil-13C4,15N2 in Clinical Pharmacokinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil-13C4,15N2 is a stable isotope-labeled derivative of dihydrouracil (B119008), an essential intermediate in pyrimidine (B1678525) catabolism. Its application in clinical pharmacokinetics is primarily centered on its use as an internal standard for the accurate quantification of endogenous dihydrouracil and uracil (B121893). This is of paramount importance for identifying patients with dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, a genetic condition that can lead to severe, life-threatening toxicity from fluoropyrimidine-based chemotherapies such as 5-fluorouracil (B62378) (5-FU) and capecitabine. Furthermore, its role as a metabolic tracer holds promise for in-depth investigations of pyrimidine metabolism and its influence on drug disposition.

This document provides detailed application notes and experimental protocols for the utilization of this compound in clinical pharmacokinetic studies.

Core Applications

The primary applications of this compound in a clinical setting include:

  • Internal Standard for Bioanalysis: Its most common and critical use is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise and accurate quantification of uracil and dihydrouracil in biological matrices such as plasma and urine.[1] The stable isotope label ensures that it mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and procedural losses.[2]

  • Metabolic Tracer for Pharmacokinetic Studies: While less common, this compound can be employed as a tracer to investigate the in vivo pharmacokinetics of dihydrouracil itself. By administering a known amount of the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous pool of the molecule. This approach is invaluable for understanding the dynamics of pyrimidine metabolism.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of dihydrouracil, derived from a clinical study that utilized [2-13C]uracil as a tracer and measured the formation of [2-13C]5,6-dihydrouracil.[3] These parameters provide an insight into the expected pharmacokinetic profile of dihydrouracil.

ParameterValueUnitDescription
Elimination Half-Life (t½)0.9–1.4hoursThe time required for the concentration of dihydrouracil in the body to be reduced by half.[3]
Time to Maximum Concentration (tmax)Not Directly MeasuredhoursThe time taken to reach the maximum plasma concentration after administration.
Area Under the Curve (AUC)1.9–3.1 times greater than uracilng·h/mLRepresents the total systemic exposure to dihydrouracil over time.[3]
Apparent Total Clearance (CL/F)Not Directly MeasuredL/hThe volume of plasma cleared of dihydrouracil per unit time.
Apparent Volume of Distribution (Vd/F)Not Directly MeasuredLThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Experimental Protocols

Protocol 1: Quantification of Endogenous Uracil and Dihydrouracil using this compound as an Internal Standard

This protocol outlines a typical LC-MS/MS method for the simultaneous determination of uracil and dihydrouracil in human plasma.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Uracil and Dihydrouracil analytical standards

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata®-X)

2. Sample Preparation (Protein Precipitation & SPE):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing this compound).

  • Add 900 µL of chilled (~0°C) acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: UPLC system (e.g., Waters ACQUITY UPLC)

  • Column: Reversed-phase C18 column (e.g., Kinetex® PS C18, 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-3 min: 5-95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95-5% B

    • 4.1-5 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500)

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching mode

  • MRM Transitions:

    • Uracil: (To be determined based on instrument)

    • Dihydrouracil: (To be determined based on instrument)

    • This compound: (To be determined based on instrument)

4. Data Analysis:

  • Quantify the concentrations of uracil and dihydrouracil using a calibration curve prepared with known concentrations of the analytical standards and a fixed concentration of the internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate the calibration curve.

Protocol 2: Tracer Study to Determine the Pharmacokinetics of Dihydrouracil

This protocol describes a hypothetical clinical study to determine the pharmacokinetic profile of dihydrouracil using this compound as a tracer. The methodology is adapted from a similar study that used 13C-labeled uracil.[3]

1. Study Design:

  • Open-label, single-dose pharmacokinetic study.

  • Enroll healthy volunteers.

  • Administer a single oral dose of this compound.

2. Dosing and Sample Collection:

  • Administer a single oral dose of 50 mg of this compound with 200 mL of water.

  • Collect blood samples (in K2EDTA tubes) at pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Process blood samples immediately by centrifugation at 2000 x g for 10 minutes at 4°C to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Collect urine samples at pre-dose and over the intervals 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose. Measure the volume and store an aliquot at -80°C.

3. Bioanalysis:

  • Analyze plasma and urine samples for this compound and its potential labeled metabolites using a validated LC-MS/MS method as described in Protocol 1. An unlabeled analogue can be used as the internal standard for this analysis.

4. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, tmax, AUC, t½, CL/F, and Vd/F for this compound using non-compartmental analysis software (e.g., WinNonlin).

Mandatory Visualizations

Pyrimidine_Catabolism_Pathway Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD DHU Dihydrouracil DPD->DHU NADPH -> NADP+ DHP Dihydropyrimidinase DHU->DHP BUP β-Ureidopropionate DHP->BUP UPB1 β-Ureidopropionase BUP->UPB1 BetaAla β-Alanine UPB1->BetaAla CO2 CO2 UPB1->CO2 NH3 NH3 UPB1->NH3

Caption: Pyrimidine Catabolism Pathway.

PK_Study_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Patient_Screening Patient Screening & Informed Consent Tracer_Admin Tracer Administration (this compound) Patient_Screening->Tracer_Admin Sample_Collection Blood & Urine Sample Collection Tracer_Admin->Sample_Collection Sample_Processing Sample Processing (Plasma/Urine Isolation) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Quantification Data Quantification LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Report_Generation Report Generation PK_Modeling->Report_Generation

Caption: Clinical Pharmacokinetic Study Workflow.

References

Application Notes and Protocols for Dihydrouracil-13C4,15N2 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil-13C4,15N2 is a stable isotope-labeled internal standard crucial for the accurate quantification of endogenous dihydrouracil (B119008) (UH2) and uracil (B121893) (U) in biological matrices. Its primary application lies in the assessment of dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity. DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). DPD deficiency is a pharmacogenetic syndrome that can lead to severe, life-threatening toxicity in patients treated with fluoropyrimidines. Monitoring the U to UH2 ratio provides a reliable phenotypic measurement of DPD activity, enabling personalized dosing strategies to minimize adverse drug reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a tracer in metabolic research, particularly in the context of DPD activity assessment.

Principle of Application

The methodology is based on the principle of stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of this compound (and a corresponding labeled uracil internal standard, such as Uracil-15N2) is added to a biological sample (e.g., plasma). During sample preparation and analysis, the labeled internal standards behave almost identically to their unlabeled endogenous counterparts. By measuring the ratio of the MS/MS signal of the endogenous analyte to that of the labeled internal standard, precise and accurate quantification can be achieved, compensating for variations in sample extraction, matrix effects, and instrument response.

Core Applications

  • DPD Deficiency Screening: The primary application is the determination of DPD activity by measuring the plasma concentrations of uracil and dihydrouracil. The ratio of dihydrouracil to uracil (UH2/U) serves as a functional marker for DPD enzyme activity.

  • Pharmacokinetic Studies: Used in pharmacokinetic studies of fluoropyrimidine drugs to understand their metabolism and clearance.

  • Metabolic Flux Analysis: Can be employed in metabolic flux analysis to trace the fate of pyrimidines through their catabolic pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of uracil and dihydrouracil using their respective stable isotope-labeled internal standards.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterUracil (U)Dihydrouracil (UH2)Reference
Internal Standard Uracil-15N2This compound[1]
Calibration Range 1 - 100 ng/mL10 - 1000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 1 ng/mL10 ng/mL[1][2]
Inter-assay Precision (%CV) ≤12.4%≤7.2%[1][2]
Inter-assay Bias (%) ±2.8%±2.9%[1][2]
Ionization Mode Negative ESIPositive ESI[1]

Table 2: Reported Endogenous Plasma Concentrations in Healthy Adults

AnalyteConcentration RangeNotesReference
Uracil (U) Typically < 16 ng/mLLevels above this may indicate DPD deficiency.[3]
Dihydrouracil (UH2) VariableOften measured in conjunction with uracil to determine the UH2/U ratio.[4]

Experimental Protocols

Protocol 1: Quantification of Uracil and Dihydrouracil in Human Plasma by UPLC-MS/MS

This protocol outlines a method for the simultaneous determination of uracil and dihydrouracil concentrations in human plasma for the assessment of DPD activity.

1. Materials and Reagents

  • This compound (Internal Standard for UH2)

  • Uracil-15N2 (Internal Standard for U)

  • Uracil and Dihydrouracil analytical standards

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (collected in lithium heparin tubes)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Solutions

  • Internal Standard (IS) Working Solution: Prepare a stock solution of this compound and Uracil-15N2 in a suitable solvent (e.g., 50:50 MeOH:Water). Dilute the stock solution with 0.1% formic acid in water to achieve a final concentration of 10,000 ng/mL for UH2-13C4-15N2 and 1,000 ng/mL for U-15N2.[1]

  • Calibration Standards and Quality Controls (QCs): Prepare stock solutions of unlabeled uracil and dihydrouracil in a suitable solvent (e.g., DMSO).[1] Serially dilute these stock solutions with blank human plasma (dialyzed to remove endogenous U and UH2) to prepare calibration standards and QCs at various concentration levels.[1]

3. Sample Preparation (Protein Precipitation)

  • Allow plasma samples, calibrators, and QCs to thaw at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.

  • Add 20 µL of the IS working solution to each tube.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. UPLC-MS/MS Analysis

  • UPLC System: A high-performance UPLC system.

  • Column: Acquity UPLC HSS T3 column (or equivalent).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: 2-50% B

    • 2.5-3.0 min: 50-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-2% B

    • 4.1-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode:

    • Uracil and Uracil-15N2: Negative Ion Mode[1]

    • Dihydrouracil and this compound: Positive Ion Mode[1]

  • MRM Transitions: (Specific transitions should be optimized for the instrument used)

    • Uracil: e.g., m/z 111 -> 69

    • Uracil-15N2: e.g., m/z 113 -> 70

    • Dihydrouracil: e.g., m/z 115 -> 70

    • This compound: e.g., m/z 121 -> 74

5. Data Analysis

  • Integrate the peak areas for the endogenous analytes and their corresponding internal standards.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of uracil and dihydrouracil in the unknown samples.

  • Calculate the dihydrouracil to uracil (UH2/U) molar ratio.

Visualizations

Pyrimidine (B1678525) Catabolism Pathway

The following diagram illustrates the initial steps of the pyrimidine catabolism pathway, highlighting the role of DPD and the position of Dihydrouracil as a key metabolite.

Pyrimidine_Catabolism Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Dihydrouracil Dihydrouracil (UH2) DHP Dihydropyrimidinase (DHP) Dihydrouracil->DHP Beta_Ureidopropionate β-Ureidopropionate DPD->Dihydrouracil NADPH -> NADP+ DHP->Beta_Ureidopropionate Dihydrouracil_13C4_15N2 This compound (Internal Standard) Dihydrouracil_13C4_15N2->Dihydrouracil mimics endogenous analyte

Caption: Pyrimidine catabolism pathway and the role of the tracer.

Experimental Workflow for DPD Phenotyping

This diagram outlines the key steps in the experimental workflow for determining DPD phenotype using this compound.

DPD_Phenotyping_Workflow cluster_sample 1. Sample Collection & Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Interpretation Plasma_Collection Collect Plasma Sample (Lithium Heparin) Add_IS Add Internal Standards (Uracil-15N2 & this compound) Plasma_Collection->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Separation UPLC Separation Supernatant_Transfer->UPLC_Separation MSMS_Detection Tandem Mass Spectrometry (MRM Mode) UPLC_Separation->MSMS_Detection Peak_Integration Peak Integration & Ratio Calculation MSMS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Ratio_Calculation Calculate UH2/U Ratio Quantification->Ratio_Calculation Phenotype_Determination DPD Phenotype Determination Ratio_Calculation->Phenotype_Determination

Caption: Workflow for DPD phenotyping using LC-MS/MS.

Logical Relationship of Key Components

This diagram illustrates the logical relationship between the analyte, the internal standard, and the analytical technique for accurate quantification.

Logical_Relationship Analyte Endogenous Dihydrouracil (UH2) LCMS LC-MS/MS System Analyte->LCMS IS This compound (Internal Standard) IS->LCMS Ratio Peak Area Ratio (UH2 / IS) LCMS->Ratio Concentration Accurate Concentration of UH2 Ratio->Concentration corrects for variability

References

Troubleshooting & Optimization

Technical Support Center: Dihydrouracil-¹³C₄,¹⁵N₂ LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the LC-MS/MS analysis of Dihydrouracil and its stable isotope-labeled internal standard, Dihydrouracil-¹³C₄,¹⁵N₂.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to follow a logical troubleshooting sequence. The workflow below outlines a systematic approach to diagnosing problems with your LC-MS/MS analysis.

LCMS_Troubleshooting_Workflow Start Problem Observed (e.g., Poor Peak, Low Signal) Check_LC Step 1: Evaluate LC System Start->Check_LC Check_MS Step 2: Evaluate MS System Start->Check_MS Check_Sample Step 3: Evaluate Sample Prep Start->Check_Sample LC_Pressure Check System Pressure (High/Low/Fluctuating?) Check_LC->LC_Pressure System Health LC_PeakShape Review Peak Shape (Tailing/Fronting/Split?) Check_LC->LC_PeakShape Chromatography LC_Retention Check Retention Time (Shifting/Unstable?) Check_LC->LC_Retention Chromatography MS_Signal Review Signal Intensity (Analyte & IS) Check_MS->MS_Signal Performance MS_Cal Check MS Calibration (Mass Accuracy) Check_MS->MS_Cal Instrument State MS_Tune Review Tuning Parameters (CE, Voltages) Check_MS->MS_Tune Method Parameters Sample_Prep Review Extraction Protocol (Recovery, Consistency) Check_Sample->Sample_Prep Procedure Matrix_Effects Investigate Matrix Effects (Post-column Infusion) Check_Sample->Matrix_Effects Interferences Solution Problem Resolved LC_Pressure->Solution LC_PeakShape->Solution LC_Retention->Solution MS_Signal->Solution MS_Cal->Solution MS_Tune->Solution Sample_Prep->Solution Matrix_Effects->Solution

Caption: A systematic workflow for troubleshooting LC-MS/MS issues.

Troubleshooting Guides & FAQs

Category 1: Chromatography Issues

Question: My Dihydrouracil peak is broad, tailing, or showing poor retention on a C18 column. What can I do?

Answer: This is a common issue because Dihydrouracil is a small, polar molecule that is not well-retained on traditional reversed-phase (RP) columns like C18. Poor retention can lead to the analyte eluting near the void volume, where it is susceptible to significant matrix effects. The recommended solution is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]

HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for retaining and separating polar compounds.[3]

Data Presentation: Comparison of Chromatographic Approaches

ParameterReversed-Phase (C18)HILIC (Amide/Silica)Typical Observation
Retention Time (RT) < 1.0 min> 2.5 minHILIC provides significantly better retention.
Peak Asymmetry > 1.5 (Tailing)0.9 - 1.2HILIC often yields more symmetrical peaks.
Mobile Phase High AqueousHigh Organic (>70% ACN)HILIC mobile phases enhance ESI-MS sensitivity.[1]
Primary Interaction HydrophobicPartitioning into a water layer on the stationary phase surface.[2]Different selectivity helps resolve interferences.

Experimental Protocols: Basic HILIC Method for Dihydrouracil

  • Objective: To achieve adequate retention and good peak shape for Dihydrouracil and its internal standard.

  • Methodology:

    • Column: Use a HILIC column (e.g., Amide, Silica, or Diol chemistry), typically 2.1 x 100 mm, with a particle size of < 3 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • Start at 95% B, hold for 1 minute.

      • Ramp to 50% B over 3 minutes.

      • Hold at 50% B for 1 minute.

      • Return to 95% B and re-equilibrate for 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40 °C.

Category 2: Internal Standard (IS) & Quantitation Issues

Question: The peak area of my Dihydrouracil-¹³C₄,¹⁵N₂ internal standard is highly variable between samples. Why is this happening?

Answer: While stable isotope-labeled (SIL) internal standards like Dihydrouracil-¹³C₄,¹⁵N₂ are designed to mimic the analyte and correct for variability, several factors can cause inconsistent responses.[4][5]

  • Matrix Effects: The primary cause is often ion suppression or enhancement, where co-eluting compounds from the biological matrix interfere with the ionization of the IS in the mass spectrometer's source.[6][7][8] Even SIL standards can experience matrix effects that differ slightly from the analyte.[9]

  • Sample Preparation Inconsistency: Errors during sample extraction, such as inconsistent protein precipitation or evaporation, can lead to variable IS recovery.

  • IS Purity: Ensure the isotopic purity of the standard is high, as any unlabeled Dihydrouracil impurity can affect quantitation.

Ion_Suppression_Concept cluster_0 LC Eluent Analyte Analyte (Dihydrouracil) Ion_Source ESI Source (Droplet Evaporation & Ionization) Analyte->Ion_Source IS Internal Standard (Dihydrouracil-¹³C₄,¹⁵N₂) IS->Ion_Source Matrix Matrix Components (Phospholipids, etc.) Matrix->Ion_Source Co-elution MS_Inlet Mass Spectrometer Inlet Ion_Source->MS_Inlet Reduced Analyte/IS Ions (Competition for charge)

References

Technical Support Center: Dihydrouracil-¹³C₄,¹⁵N₂ Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dihydrouracil-¹³C₄,¹⁵N₂ in biological matrices. The following information is designed to address common questions and troubleshooting scenarios encountered during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is Dihydrouracil-¹³C₄,¹⁵N₂ and why is it used as an internal standard?

Dihydrouracil-¹³C₄,¹⁵N₂ is a stable isotope-labeled (SIL) version of dihydrouracil (B119008), a metabolite of the endogenous pyrimidine (B1678525) uracil (B121893).[1] It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2] SIL internal standards are considered the gold standard because they share near-identical physicochemical properties with the unlabeled analyte.[3] This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[3][4]

Q2: Is the stability of Dihydrouracil-¹³C₄,¹⁵N₂ the same as unlabeled dihydrouracil?

While specific stability studies for Dihydrouracil-¹³C₄,¹⁵N₂ are not extensively published, the use of ¹³C and ¹⁵N isotopes results in a highly stable label that is not prone to isotopic exchange, unlike some deuterium-labeled compounds.[5] Therefore, the stability profile of Dihydrouracil-¹³C₄,¹⁵N₂ is expected to be virtually identical to that of unlabeled dihydrouracil under the same conditions. The primary factors influencing stability will be enzymatic degradation and chemical instability inherent to the dihydrouracil molecule itself.

Q3: What are the main factors affecting the stability of dihydrouracil in biological matrices?

The primary factor affecting dihydrouracil stability in biological matrices is enzymatic activity, specifically the reverse reaction catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD).[][7] This can lead to the conversion of dihydrouracil back to uracil. Temperature is a critical factor, with increased temperatures accelerating enzymatic degradation.[8][9] Sample handling and storage conditions are therefore paramount to maintaining the integrity of the analyte.

Q4: What are the recommended storage conditions for samples containing dihydrouracil?

Based on studies of unlabeled dihydrouracil, the following storage conditions are recommended to ensure sample integrity:

  • Whole Blood: Processing should occur as quickly as possible, ideally within one hour if kept at room temperature.[9][10] For longer storage (up to 4-5 hours), whole blood samples should be stored at 2-8°C (on ice).[4][11]

  • Plasma and Serum: Once separated, plasma and serum are more stable. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential.[8][10] Studies have shown dihydrouracil to be stable for at least 2 months in serum and 3 weeks in plasma at -20°C.[8][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard.

Issue 1: Inconsistent Internal Standard Response

  • Symptom: The peak area of Dihydrouracil-¹³C₄,¹⁵N₂ varies significantly across a batch of samples, including calibrators and quality controls (QCs).

  • Potential Causes & Solutions:

    • Inconsistent Sample Handling: Ensure all samples, calibrators, and QCs are handled under identical conditions (time at room temperature, storage temperature). Any variations can lead to differential degradation of the IS.

    • Pipetting Errors: Verify the accuracy and precision of pipettes used for adding the IS solution. An inconsistent volume of IS will lead to variable responses.

    • Matrix Effects: While a SIL IS is designed to compensate for matrix effects, severe ion suppression or enhancement in some samples can still cause variability. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix from at least six different sources.

    • IS Purity: Verify the isotopic and chemical purity of the Dihydrouracil-¹³C₄,¹⁵N₂ standard. The presence of unlabeled dihydrouracil can interfere with the analyte quantification.

Issue 2: Apparent "Conversion" of Internal Standard to Analyte

  • Symptom: A small peak for unlabeled dihydrouracil is observed in blank samples spiked only with Dihydrouracil-¹³C₄,¹⁵N₂.

  • Potential Causes & Solutions:

    • Isotopic Impurity: The Dihydrouracil-¹³C₄,¹⁵N₂ standard may contain a small percentage of the unlabeled compound. Obtain a Certificate of Analysis (CoA) from the supplier to confirm the isotopic purity. The contribution of the unlabeled analyte from the IS should be less than the lower limit of quantification (LLOQ) of the assay.

    • In-source Fragmentation: While less common with ¹³C and ¹⁵N labels, in-source fragmentation of the IS in the mass spectrometer could theoretically contribute to the analyte signal. This is highly unlikely for this specific labeled compound.

Issue 3: Poor Recovery of the Internal Standard

  • Symptom: The peak area of Dihydrouracil-¹³C₄,¹⁵N₂ is consistently low across all samples.

  • Potential Causes & Solutions:

    • Suboptimal Extraction: The sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for dihydrouracil. Optimize extraction parameters such as solvent type, pH, and mixing time.

    • Adsorption: Dihydrouracil may adsorb to plasticware. Using low-binding tubes and tips can help mitigate this issue.

    • Degradation during Sample Preparation: If sample preparation involves elevated temperatures or extreme pH, the IS may be degrading. Assess the stability of the IS under each step of the sample preparation process.

Data Presentation

Table 1: Summary of Dihydrouracil Stability in Biological Matrices

MatrixStorage TemperatureDurationAnalyte ChangeReference(s)
Whole BloodRoom Temperature1 hourWithin acceptable limits[4][10]
Whole BloodRoom Temperature2 hoursSignificant increase in uracil and dihydrouracil[8][10]
Whole Blood2-8°CUp to 4-5 hoursStable[4][11]
Plasma-20°C3 weeksStable[8][10]
Serum-20°C2 monthsStable[8][10]

Note: Data is for unlabeled dihydrouracil and is considered a reliable surrogate for the stability of Dihydrouracil-¹³C₄,¹⁵N₂.

Experimental Protocols

Protocol 1: Short-Term (Bench-Top) Stability Assessment

  • Objective: To evaluate the stability of Dihydrouracil-¹³C₄,¹⁵N₂ in a biological matrix at room temperature over a period representative of sample processing time.

  • Materials:

    • Blank biological matrix (e.g., human plasma with anticoagulant).

    • Dihydrouracil-¹³C₄,¹⁵N₂ stock solution.

    • Unlabeled dihydrouracil stock solution.

    • Validated bioanalytical method for dihydrouracil.

  • Procedure:

    • Prepare two sets of quality control (QC) samples at low and high concentrations by spiking blank matrix with unlabeled dihydrouracil.

    • Process one set of QC samples (n=3 for each level) immediately (T=0) according to the validated analytical method, adding the Dihydrouracil-¹³C₄,¹⁵N₂ internal standard during the process.

    • Leave the second set of QC samples at room temperature for a predefined period (e.g., 4, 8, 24 hours).

    • After the specified time, process the stored QC samples using the same analytical method, including the addition of the internal standard.

    • Analyze all samples and calculate the concentrations of the stored QCs against the T=0 calibration curve.

  • Acceptance Criteria: The mean concentration of the stored QCs should be within ±15% of the nominal concentration.

Protocol 2: Freeze-Thaw Stability Assessment

  • Objective: To determine the stability of Dihydrouracil-¹³C₄,¹⁵N₂ after repeated freeze-thaw cycles.

  • Materials: Same as Protocol 1.

  • Procedure:

    • Prepare a set of QC samples at low and high concentrations.

    • Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a specified number of times (typically 3-5 cycles).

    • After the final thaw, process the samples using the validated analytical method.

    • Analyze the samples and compare the results to freshly prepared QCs that have not undergone freeze-thaw cycles.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine) add_is Add Dihydrouracil-¹³C₄,¹⁵N₂ IS sample->add_is extract Sample Extraction (e.g., PPT, LLE, SPE) add_is->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Bioanalytical workflow for the quantification of dihydrouracil using a stable isotope-labeled internal standard.

troubleshooting_workflow start Inconsistent IS Response Observed check_handling Review Sample Handling Procedures start->check_handling check_pipetting Verify Pipette Accuracy check_handling->check_pipetting Handling OK resolve Issue Resolved check_handling->resolve Handling Issue Found & Corrected check_matrix Evaluate Matrix Effects check_pipetting->check_matrix Pipetting OK check_pipetting->resolve Pipetting Error Found & Corrected check_purity Assess IS Purity (CoA) check_matrix->check_purity No Significant Matrix Effect check_matrix->resolve Matrix Effect Identified & Mitigated check_purity->resolve IS Purity Confirmed degradation_pathway Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD (Reduction) Dihydrouracil->Uracil DPD (Oxidation) Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate Dihydropyrimidinase Beta_Alanine β-Alanine Beta_Ureidopropionate->Beta_Alanine β-Ureidopropionase

References

Technical Support Center: Dihydrouracil-13C4,15N2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Dihydrouracil-13C4,15N2 using LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] In the context of this compound quantification, endogenous components of biological samples (e.g., plasma, urine) can co-elute with the analyte and its stable isotope-labeled internal standard (SIL-IS). This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1] Even with a SIL-IS, significant matrix effects can lead to inaccurate results if the analyte and the internal standard are not affected equally.[3]

Q2: My quality control (QC) samples are failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value). Could this be due to matrix effects?

A2: Yes, this is a common indication of uncompensated matrix effects.[4] While this compound is designed to mimic the behavior of the analyte, significant or variable ion suppression or enhancement across different samples can lead to poor accuracy and precision.[4] It is crucial to verify that the internal standard response is consistent across all samples. High variability in the IS response suggests it is not adequately compensating for the matrix effect.[4]

Q3: The peak area of my this compound internal standard is highly variable between samples. What could be the cause?

A3: Inconsistent internal standard response points to a variable matrix effect that the SIL-IS is not fully tracking.[4] This can be due to differences in the composition of individual biological samples.[4] Potential causes include:

  • Differential Ion Suppression/Enhancement: Co-eluting matrix components may be present at different concentrations in each sample, leading to variable effects on the ionization of the internal standard.

  • Poor Sample Cleanup: Inadequate removal of matrix components like phospholipids (B1166683) can lead to significant ion suppression.[5][6]

  • Chromatographic Issues: If the internal standard does not co-elute precisely with the analyte, they may be subjected to different matrix effects.[3][7]

Q4: How can I experimentally assess the extent of matrix effects in my assay?

A4: The post-extraction spike method is a widely used technique to quantify matrix effects.[8][9] This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. The detailed protocol for this experiment is provided in the "Experimental Protocols" section below.

Q5: What are the primary strategies to minimize or eliminate matrix effects?

A5: The most effective strategies to combat matrix effects include:

  • Improved Sample Preparation: This is often the most effective way to reduce matrix effects.[5] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts compared to simple protein precipitation.

  • Chromatographic Optimization: Modifying the LC method to separate the analyte and internal standard from co-eluting matrix components can significantly reduce interference.[4][10] This may involve using a different column, adjusting the mobile phase composition, or changing the gradient profile.[4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11] However, this may also decrease the analyte signal, so a balance must be found.

Quantitative Data Summary

The following table summarizes matrix effect and recovery data from a study quantifying dihydrouracil (B119008) (DHU) using its stable isotope-labeled internal standard.

Analyte/Internal StandardMatrix Effect (%)Recovery (%)
Dihydrouracil (DHU)3.6 - 5.270.8 - 84.1
[13C,15N2]-DihydrouracilNot explicitly stated, but used to correct for matrix effectsNot explicitly stated, but used to correct for recovery

Data adapted from a study on the quantification of uracil (B121893) and dihydrouracil.[12] The low matrix effect values suggest that the use of a stable isotope-labeled internal standard and appropriate sample preparation effectively compensated for potential ion suppression or enhancement.

Another study investigating uracil and dihydrouracil quantification noted ion suppression for both the analytes and their stable isotope-labeled internal standards.[13] The use of the internal standards was crucial to minimize the impact of these matrix effects on the final quantitative results.[13]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and this compound are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank biological matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B) x 100%

    • An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification PoorAccuracy Poor Accuracy/Precision in QCs AssessME Assess Matrix Effect (Post-Extraction Spike) PoorAccuracy->AssessME VariableIS Variable Internal Standard Response VariableIS->AssessME ImproveCleanup Improve Sample Cleanup (SPE, LLE) AssessME->ImproveCleanup Significant ME OptimizeChroma Optimize Chromatography AssessME->OptimizeChroma Significant ME DiluteSample Dilute Sample AssessME->DiluteSample Moderate ME Revalidate Re-evaluate Assay Performance ImproveCleanup->Revalidate OptimizeChroma->Revalidate DiluteSample->Revalidate Revalidate->PoorAccuracy Issue Persists

Caption: Troubleshooting workflow for matrix effects.

PostExtractionSpike Post-Extraction Spike Experiment Workflow cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike cluster_Calc Calculations NeatSolvent Mobile Phase / Reconstitution Solvent SpikeA Spike Analyte + IS NeatSolvent->SpikeA AnalyzeA LC-MS/MS Analysis SpikeA->AnalyzeA CalcMF Matrix Factor (MF) = Peak Area (B) / Peak Area (A) AnalyzeA->CalcMF BlankMatrixB Blank Biological Matrix ExtractB Perform Sample Extraction BlankMatrixB->ExtractB SpikeB Spike Analyte + IS into Extract ExtractB->SpikeB AnalyzeB LC-MS/MS Analysis SpikeB->AnalyzeB AnalyzeB->CalcMF CalcRE Recovery (RE) = Peak Area (C) / Peak Area (B) AnalyzeB->CalcRE BlankMatrixC Blank Biological Matrix SpikeC Spike Analyte + IS into Matrix BlankMatrixC->SpikeC ExtractC Perform Sample Extraction SpikeC->ExtractC AnalyzeC LC-MS/MS Analysis ExtractC->AnalyzeC AnalyzeC->CalcRE

Caption: Post-extraction spike experiment workflow.

References

Technical Support Center: Optimizing Chromatographic Separation of Dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic separation of dihydrouracil (B119008). It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate method development and address common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for analyzing dihydrouracil?

A1: The most prevalent methods for the analysis of dihydrouracil are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Reversed-phase HPLC is frequently employed, often utilizing C18 or specialized polar--endcapped columns to achieve adequate retention and separation of this polar analyte.[1] LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex biological matrices like plasma.[4][5]

Q2: Why is the retention of dihydrouracil challenging in reversed-phase chromatography?

A2: Dihydrouracil is a polar compound, which can lead to poor retention on traditional nonpolar stationary phases like C18. This can result in the analyte eluting at or near the solvent front, making accurate quantification difficult. To overcome this, methods often employ highly aqueous mobile phases, specialized columns with polar modifications, or alternative separation modes like Hydrophilic Interaction Liquid Chromatography (HILIC).

Q3: What are the typical sample preparation techniques for dihydrouracil analysis in plasma?

A3: Common sample preparation methods for dihydrouracil in plasma include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4][5][6][7] Protein precipitation with acetonitrile (B52724) or trichloroacetic acid is a simple and rapid approach.[5][8] LLE using solvents like ethyl acetate (B1210297) and isopropanol (B130326) offers a cleaner extract.[4][7] SPE can provide the cleanest samples and allows for sample concentration, which can improve sensitivity.[1][6][9]

Troubleshooting Guide

Peak Shape Issues

Q4: My dihydrouracil peak is tailing. What are the possible causes and solutions?

A4: Peak tailing for a polar compound like dihydrouracil is a common issue and can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar analyte, causing tailing.

    • Solution: Use a highly end-capped column or a column with a polar-embedded phase. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.[4]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Contamination: A buildup of contaminants on the column frit or at the head of the column can distort peak shape.

    • Solution: Use a guard column and ensure proper sample cleanup. If contamination is suspected, try flushing the column with a strong solvent.

Q5: I am observing peak fronting for my dihydrouracil peak. What should I do?

A5: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: In some cases, severe column overload can manifest as peak fronting.

    • Solution: Try reducing the sample concentration or injection volume.

Resolution and Retention Time Problems

Q6: How can I improve the resolution between dihydrouracil and other components, such as uracil (B121893)?

A6: Improving the resolution between dihydrouracil and structurally similar compounds like uracil often requires careful optimization of chromatographic conditions:

  • Mobile Phase Composition: Adjusting the organic solvent percentage in the mobile phase can alter selectivity. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve resolution.

  • Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state of the analytes and thus their interaction with the stationary phase, leading to changes in selectivity.

  • Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry can have a significant impact. For polar analytes, consider a polar-endcapped C18, a phenyl-hexyl, or a porous graphitic carbon column.[2][10]

  • Temperature: Changing the column temperature can affect selectivity and efficiency. Experiment with temperatures in the range of 25-45°C.

Q7: My retention times for dihydrouracil are drifting or unstable. What are the likely causes?

A7: Retention time instability can be frustrating. Here are some common causes and their solutions:

  • Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time drift.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[11]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention.

    • Solution: Prepare mobile phases fresh daily and ensure accurate measurement of all components. If using a buffer, ensure its concentration is sufficient (typically >10 mM) and the pH is stable.

  • Pump Performance: Air bubbles in the pump or faulty check valves can cause flow rate fluctuations, leading to unstable retention times.

    • Solution: Degas the mobile phase and purge the pump. If the problem persists, the pump may require maintenance.[11]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[11]

LC-MS/MS Specific Issues

Q8: I am experiencing signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of dihydrouracil. How can I mitigate this?

A8: Matrix effects are a common challenge in LC-MS/MS, especially with complex biological samples. Here are some strategies to minimize their impact:

  • Improve Sample Preparation: A more rigorous sample cleanup, such as using SPE instead of protein precipitation, can remove many interfering matrix components.[6]

  • Chromatographic Separation: Optimize the chromatography to separate dihydrouracil from co-eluting matrix components. A longer column or a shallower gradient may be necessary.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., dihydrouracil-13C,15N2) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[5]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Dihydrouracil in Human Plasma

This protocol is a representative method based on common practices in the literature.[3][9][12]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE column with 1 mL of methanol (B129727) followed by 1 mL of purified water.

    • To 500 µL of plasma, add an internal standard.

    • Load the plasma sample onto the conditioned SPE column.

    • Wash the column with 1 mL of 10 mM ammonium (B1175870) formate (B1220265) (pH 5.0).

    • Elute the analytes with 0.5 mL of methanol.

    • Evaporate the eluate to dryness under a nitrogen stream at 45°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: SymmetryShield RP18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: 10 mM potassium phosphate (B84403) buffer (pH can be optimized, e.g., pH 7.0)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm for dihydrouracil and 265 nm for uracil.[9]

  • Data Acquisition and Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram for a sufficient duration to allow for the elution of all compounds of interest.

    • Integrate the peak areas for dihydrouracil and the internal standard.

    • Quantify the concentration of dihydrouracil using a calibration curve prepared in a surrogate matrix (e.g., drug-free plasma).

Protocol 2: LC-MS/MS Analysis of Dihydrouracil in Human Plasma

This protocol is a representative method based on common practices in the literature.[4][5][7]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing a stable isotope-labeled internal standard.

    • Vortex for 30 seconds to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm[5]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient might start at 2-5% B, ramp up to 95% B, and then re-equilibrate at the initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Mass Spectrometer: Triple quadrupole

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Acquire data using the specified MRM transitions for dihydrouracil and its internal standard.

    • Process the data using the instrument's software to integrate peak areas.

    • Calculate the concentration of dihydrouracil using the ratio of the analyte peak area to the internal standard peak area and a calibration curve.

Quantitative Data

Table 1: Summary of HPLC-UV Chromatographic Conditions for Dihydrouracil Analysis

ParameterMethod 1Method 2Method 3
Column SymmetryShield RP18 & Atlantis dC18HypercarbZorbax Phenyl-Hexyl RP
Dimensions 4.6 x 150 mm, 5 µm-4.6 x 250 mm, 5 µm
Mobile Phase 10 mM Potassium Phosphate BufferWater and Acetonitrile (gradient)5 mM Sulfuric Acid (pH 2.2)
Flow Rate 1.0 mL/min--
Detection UVDADDAD
Wavelength 210 nm210 nm & 260 nm-
Reference [12][2][8][10]

Table 2: Summary of LC-MS/MS Parameters for Dihydrouracil Analysis

ParameterMethod 1Method 2Method 3
Column Acquity UPLC HSS T3Atlantis dC18Discovery Amide C16
Dimensions 2.1 x 100 mm, 1.8 µm--
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN1.0 mM Ammonium Acetate, 0.5 mM Formic Acid, 3.3% Methanol3% Methanol in Water
Flow Rate 0.4 mL/min--
Ionization ESI Positive/NegativeESI PositiveESI
MRM Transition (Example) Specific m/z values would be instrument dependentSpecific m/z values would be instrument dependentSpecific m/z values would be instrument dependent
Reference [5][4][7]

Visualizations

TroubleshootingWorkflow Start Chromatographic Problem Identified (e.g., Peak Tailing, Poor Resolution) CheckSystem Check HPLC/LC-MS System - Leaks? - Pressure Stable? - Mobile Phase Correct? Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot System - Purge Pump - Check Connections - Remake Mobile Phase SystemOK->FixSystem No EvaluateColumn Evaluate Column Performance - Inject Standard - Check Peak Shape & Retention SystemOK->EvaluateColumn Yes FixSystem->CheckSystem ColumnOK Column OK? EvaluateColumn->ColumnOK OptimizeMethod Optimize Method Parameters ColumnOK->OptimizeMethod Yes ChangeColumn Consider Different Column Chemistry ColumnOK->ChangeColumn No SamplePrep Review Sample Preparation OptimizeMethod->SamplePrep ChangeColumn->OptimizeMethod End Problem Resolved SamplePrep->End

Caption: Troubleshooting workflow for common chromatographic issues.

ExperimentalWorkflow SampleReceipt Sample Receipt (e.g., Plasma) SamplePrep Sample Preparation - Protein Precipitation - LLE or SPE SampleReceipt->SamplePrep VialTransfer Transfer to Autosampler Vial SamplePrep->VialTransfer LCMS_Analysis LC-MS/MS Analysis - Injection - Separation - Detection VialTransfer->LCMS_Analysis DataProcessing Data Processing - Peak Integration - Quantification LCMS_Analysis->DataProcessing Report Generate Report DataProcessing->Report

Caption: Experimental workflow for dihydrouracil analysis.

References

Technical Support Center: Dihydrouracil-13C4,15N2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences and issues encountered during the analysis of Dihydrouracil-13C4,15N2.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of measuring Dihydrouracil (B119008) and its isotopically labeled internal standard, this compound?

A1: The quantification of dihydrouracil (DHU), an intermediate in pyrimidine (B1678525) degradation, is crucial for several clinical and research applications. It serves as a biomarker for dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity. DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapeutic agent.[1][2] Measuring the ratio of DHU to uracil (B121893) can help identify patients at risk of severe toxicity from 5-FU based therapies.[2] The stable isotope-labeled internal standard, this compound, is essential for accurate quantification in complex biological matrices by correcting for matrix effects and variability in sample processing and instrument response.

Q2: What are the most common analytical techniques used for this compound analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of dihydrouracil and its isotopically labeled internal standard in biological samples such as plasma, serum, and urine.[1][2][3] This method offers high selectivity through the use of multiple reaction monitoring (MRM).[3]

Q3: What are matrix effects and how can they interfere with the analysis?

A3: Matrix effects are the alteration of ionization efficiency of the analyte and internal standard by co-eluting endogenous components of the biological sample.[4][5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4][5] The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and experiences similar matrix effects, is the most effective way to compensate for these interferences.[2]

Q4: Can the internal standard, this compound, be a source of interference itself?

A4: Yes, while stable isotope-labeled internal standards are generally robust, they can be a source of interference. One potential issue is "cross-talk," where the analyte contributes to the signal of the internal standard, or vice versa. This can happen if the precursor or product ion masses are not sufficiently resolved or if there is in-source fragmentation. Another potential interference is the presence of naturally occurring isotopes in the unlabeled analyte that can contribute to the signal of the deuterated or 13C-labeled internal standard, especially if the mass difference is small.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Chromatography

Symptoms:

  • Tailing or fronting peaks

  • Split peaks

  • Broad peaks

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Column Contamination Use a guard column.Regularly replace the guard column to protect the analytical column from matrix components.
Flush the column.If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need replacement.
Incompatible Sample Solvent Check the solvent composition.The sample solvent should be as close as possible in composition to the initial mobile phase to avoid peak distortion.
Suboptimal Mobile Phase Review mobile phase pH and composition.Ensure the mobile phase pH is appropriate for the analyte's pKa. Adjust the organic-to-aqueous ratio to optimize peak shape.
Injector Issues Inspect the injector.A partially clogged needle or incorrect injection volume can cause peak splitting. Clean the injector and verify injection parameters.
Issue 2: Inaccurate Quantification and High Variability

Symptoms:

  • Poor accuracy and precision in quality control (QC) samples

  • Non-linear calibration curves

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Matrix Effects Evaluate ion suppression/enhancement.Perform a post-column infusion experiment to identify regions of ion suppression. Optimize chromatography to separate the analyte from these regions.
Use a stable isotope-labeled internal standard.This compound is the ideal internal standard to compensate for matrix effects.
Suboptimal Sample Preparation Review the extraction protocol.Inefficient protein precipitation or solid-phase extraction (SPE) can lead to high matrix effects and low recovery. Optimize the sample cleanup procedure.
Cross-talk between Analyte and IS Check MRM transitions.Ensure that the MRM transitions for the analyte and internal standard are specific and do not have overlapping fragment ions.
Isotopic Interference Evaluate contribution from natural isotopes.At high concentrations of the native analyte, the M+6 isotope peak of dihydrouracil could potentially interfere with the this compound signal. This is generally minimal but should be considered in method validation.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Dihydrouracil Analysis

ParameterSetting
Column Reversed-phase C18 or HILIC
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724)/methanol (B129727)
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transition (Dihydrouracil) Precursor Ion (m/z) 115.1 -> Product Ion (m/z) 70.1
MRM Transition (this compound) Precursor Ion (m/z) 121.1 -> Product Ion (m/z) 74.1

Note: MRM transitions should be optimized for the specific instrument used.

Table 2: Summary of Potential Interferences and Mitigation Strategies

Type of Interference Description Mitigation Strategy
Isobaric Interference Compounds with the same nominal mass as the analyte or internal standard.High-resolution mass spectrometry can differentiate between compounds with the same nominal mass but different exact masses. Chromatographic separation is crucial.
Metabolic Interference Metabolites of the analyte or other endogenous compounds that may interfere.Optimize chromatographic separation to resolve the analyte from potential interfering metabolites.
Matrix Effects Ion suppression or enhancement due to co-eluting matrix components.[4][5][6]Use of a co-eluting stable isotope-labeled internal standard (this compound). Efficient sample preparation to remove interfering matrix components.
Cross-talk Signal from the analyte interfering with the internal standard channel, or vice versa.Careful selection of specific MRM transitions with no overlapping fragments.
Isotopic Contribution Natural abundance of heavy isotopes in the analyte contributing to the internal standard signal.This is generally a minor issue with a +6 Da mass shift but should be assessed during method validation, especially at high analyte concentrations.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples
  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex to dissolve the residue and centrifuge briefly before injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex.

    • Centrifuge at 2000 x g for 5 minutes to remove particulates.

    • To 500 µL of the supernatant, add 10 µL of the this compound internal standard working solution and vortex.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Pyrimidine_Degradation_Pathway Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) (NADPH -> NADP+) N_Carbamoyl_beta_alanine N-Carbamoyl-β-Alanine Dihydrouracil->N_Carbamoyl_beta_alanine Dihydropyrimidinase (DHP) Beta_Alanine β-Alanine N_Carbamoyl_beta_alanine->Beta_Alanine β-Ureidopropionase CO2_NH3 CO2 + NH3 Beta_Alanine->CO2_NH3 Further Metabolism

Caption: Pyrimidine Degradation Pathway.

Troubleshooting_Workflow Start Inaccurate or Imprecise Results Check_Chromatography Review Peak Shape and Retention Time Stability Start->Check_Chromatography Check_IS_Response Evaluate Internal Standard Response Check_Chromatography->Check_IS_Response Good Peaks Optimize_LC_Method Optimize Chromatographic Method Check_Chromatography->Optimize_LC_Method Poor Peaks Investigate_Matrix_Effects Assess Matrix Effects (Post-column Infusion) Check_IS_Response->Investigate_Matrix_Effects Consistent IS Check_MS_Parameters Verify MS/MS Parameters Check_IS_Response->Check_MS_Parameters Inconsistent IS Optimize_Sample_Prep Optimize Sample Preparation Protocol Investigate_Matrix_Effects->Optimize_Sample_Prep Significant Matrix Effects Resolved Issue Resolved Investigate_Matrix_Effects->Resolved Minimal Matrix Effects Optimize_Sample_Prep->Resolved Optimize_LC_Method->Resolved Check_MS_Parameters->Resolved

Caption: Troubleshooting Workflow for LC-MS/MS Analysis.

References

Technical Support Center: Dihydrouracil-¹³C₄,¹⁵N₂ Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the detection sensitivity of Dihydrouracil-¹³C₄,¹⁵N₂ in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Dihydrouracil-¹³C₄,¹⁵N₂ and why is it used?

A1: Dihydrouracil-¹³C₄,¹⁵N₂ is a stable isotope-labeled (SIL) version of dihydrouracil (B119008), where four carbon atoms are replaced with Carbon-13 (¹³C) and two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] The use of a SIL internal standard that has identical chemical properties to the analyte can help to correct for variability in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[3][4][5]

Q2: Why am I observing a low signal or no signal for my Dihydrouracil-¹³C₄,¹⁵N₂ internal standard?

A2: A low or absent signal for your SIL internal standard can stem from several factors. These include issues with the preparation of the standard solution, degradation of the standard, problems during sample extraction, or suboptimal instrument settings. It is crucial to ensure the correct concentration of the working standard solution and proper storage to prevent degradation. Inefficient extraction can lead to significant loss of the internal standard. Additionally, mass spectrometer parameters such as ionization source settings and collision energy should be optimized for the specific mass transition of Dihydrouracil-¹³C₄,¹⁵N₂.

Q3: How can I troubleshoot high variability in the Dihydrouracil-¹³C₄,¹⁵N₂ signal?

A3: High variability in the internal standard response across a batch of samples can compromise the accuracy of your quantitative assay. This issue is often linked to inconsistent sample processing, including pipetting errors during the addition of the internal standard or variations in extraction efficiency between samples. Matrix effects, where components in the biological sample interfere with the ionization of the analyte and internal standard, can also be a significant contributor.[6][7][8][9] To troubleshoot, ensure consistent and precise liquid handling, and evaluate the extraction procedure for reproducibility. Investigating and mitigating matrix effects is also essential.

Q4: What are matrix effects and how can they affect the detection of Dihydrouracil-¹³C₄,¹⁵N₂?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[7][9] This can lead to either ion suppression or enhancement, affecting the signal intensity of your analyte and internal standard.[8][9] Even though SIL internal standards are designed to co-elute with the analyte and experience similar matrix effects, differential effects can still occur, especially in complex matrices.[4] This can lead to inaccurate quantification. To mitigate matrix effects, you can try to improve sample cleanup, optimize chromatographic separation to separate the analyte from interfering matrix components, or dilute the sample.

Q5: Can derivatization improve the sensitivity for Dihydrouracil-¹³C₄,¹⁵N₂?

A5: Yes, derivatization can be a viable strategy to enhance the detection sensitivity of dihydrouracil and its labeled analogues.[10][11][12] By chemically modifying the molecule, you can improve its chromatographic properties (e.g., retention, peak shape) and ionization efficiency in the mass spectrometer. For example, derivatizing agents that introduce a readily ionizable group can significantly boost the signal in electrospray ionization (ESI).

Troubleshooting Guides

Issue 1: Low Signal Intensity of Dihydrouracil-¹³C₄,¹⁵N₂

This guide provides a systematic approach to diagnosing and resolving low signal intensity for your stable isotope-labeled internal standard.

Potential Cause Troubleshooting Steps
Incorrect Standard Concentration Verify the concentration of your stock and working solutions. Prepare fresh dilutions from the stock and re-analyze.
Degradation of Standard Ensure proper storage of stock and working solutions (e.g., temperature, light protection). Prepare a fresh working solution from a new aliquot of the stock.
Inefficient Sample Extraction Evaluate the extraction recovery of Dihydrouracil-¹³C₄,¹⁵N₂. Optimize the extraction solvent, pH, and mixing conditions. Consider alternative extraction methods like solid-phase extraction (SPE).
Suboptimal MS Parameters Infuse a solution of Dihydrouracil-¹³C₄,¹⁵N₂ directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy).[]
Matrix-induced Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust the chromatography to separate Dihydrouracil-¹³C₄,¹⁵N₂ from these regions.[8]

Troubleshooting Workflow for Low Signal Intensity

LowSignalWorkflow start Low Signal for Dihydrouracil-¹³C₄,¹⁵N₂ check_conc Verify Standard Concentration start->check_conc check_degradation Check for Degradation check_conc->check_degradation Concentration OK solution Signal Improved check_conc->solution Concentration Incorrect -> Corrected optimize_extraction Optimize Sample Extraction check_degradation->optimize_extraction No Degradation check_degradation->solution Degradation Found -> Fresh Standard optimize_ms Optimize MS Parameters optimize_extraction->optimize_ms Extraction OK optimize_extraction->solution Extraction Improved check_matrix Investigate Matrix Effects optimize_ms->check_matrix MS Optimized optimize_ms->solution Parameters Improved check_matrix->solution Matrix Effects Mitigated

Caption: A flowchart for troubleshooting low signal intensity.

Issue 2: High Variability in Dihydrouracil-¹³C₄,¹⁵N₂ Response

This guide addresses the issue of inconsistent signal from your internal standard across different samples.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Calibrate and verify the performance of all pipettes used for adding the internal standard. Use a consistent pipetting technique.
Variable Extraction Recovery Assess the reproducibility of your extraction method by processing multiple replicates of the same sample. Identify and minimize sources of variation in the procedure.
Differential Matrix Effects Analyze samples from different sources or with varying compositions to assess the impact of the matrix on the internal standard signal. Consider using a more robust sample cleanup method like SPE.
Isotopic Impurity Verify the isotopic purity of the Dihydrouracil-¹³C₄,¹⁵N₂ standard. The presence of unlabeled dihydrouracil can interfere with quantification.[1]
Analyte-Internal Standard Co-elution Issues While unlikely for a stable isotope-labeled standard, verify that the analyte and internal standard are co-eluting perfectly. Isotope effects can sometimes cause slight shifts in retention time.[4][6]

Logical Relationship for High Signal Variability

HighVariability start High Signal Variability pipetting Inconsistent Pipetting start->pipetting extraction Variable Extraction start->extraction matrix Differential Matrix Effects start->matrix purity Isotopic Impurity start->purity elution Co-elution Issues start->elution solution Consistent Signal pipetting->solution Calibrate Pipettes extraction->solution Improve Reproducibility matrix->solution Enhance Sample Cleanup purity->solution Verify Purity elution->solution Adjust Chromatography

Caption: Factors contributing to high signal variability.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and straightforward method for extracting dihydrouracil from plasma or serum samples.

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of the sample in a microcentrifuge tube, add 10 µL of the Dihydrouracil-¹³C₄,¹⁵N₂ working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

SamplePrepWorkflow start Start: Plasma Sample thaw Thaw and Vortex Sample start->thaw spike Spike with IS (Dihydrouracil-¹³C₄,¹⁵N₂) thaw->spike precipitate Add Acetonitrile (Protein Precipitation) spike->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A workflow for sample preparation by protein precipitation.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the development of a robust LC-MS/MS method for the detection of Dihydrouracil-¹³C₄,¹⁵N₂. Optimization will be required for specific instrumentation and applications.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. HILIC chromatography can also be considered for these polar compounds.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, and then re-equilibrate. The gradient should be optimized to ensure good peak shape and separation from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[14] Some methods have also utilized negative mode for the unlabeled uracil (B121893), so it is worth evaluating both for the labeled compound.[14]

    • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for Dihydrouracil-¹³C₄,¹⁵N₂ need to be determined by infusing the standard into the mass spectrometer.

      • Hypothetical MRM Transition: Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z. For Dihydrouracil-¹³C₄,¹⁵N₂, the precursor ion will have a mass-to-charge ratio that is 6 Da higher than unlabeled dihydrouracil (4 x ¹³C and 2 x ¹⁵N).

    • Source and Compound Parameters: Optimize gas flows (nebulizer, heater, curtain gas), temperature, ion spray voltage, declustering potential, and collision energy to maximize the signal for the specific MRM transition.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS assays for dihydrouracil, which can serve as a benchmark when developing a method for Dihydrouracil-¹³C₄,¹⁵N₂.

Parameter Typical Range for Dihydrouracil Analysis Reference
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL in plasma[14][15][16][17]
Linear Range 1 - 1000 ng/mL[14][15][16]
Intra-assay Precision (%CV) < 15%[2][17][18]
Inter-assay Precision (%CV) < 15%[2][17][18]
Accuracy (%Bias) ± 15%[2][17]
Extraction Recovery > 80%[15]

References

Technical Support Center: Dihydrouracil-13C4,15N2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autosampler carryover issues with Dihydrouracil-13C4,15N2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled version of dihydrouracil (B119008), which is a metabolite of uracil.[1][2][3] It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of endogenous dihydrouracil.[3] The stable isotopes (13C and 15N) give it a distinct mass from the unlabeled analyte, allowing for precise quantification.[3]

Q2: What is autosampler carryover and why is it a problem for this compound analysis?

Autosampler carryover is the unintentional transfer of a small amount of sample from one injection to the next.[4][5] This can lead to the appearance of a peak for this compound in a blank or subsequent sample injection, resulting in inaccurate quantification of the target analyte.[4][6] For sensitive LC-MS assays, even minute carryover can significantly impact the accuracy and reliability of the results, especially when analyzing samples with a wide range of concentrations.[4][7]

Q3: What are the common causes of autosampler carryover with polar compounds like this compound?

Carryover can originate from several sources within the autosampler and LC system.[4][8] For a polar compound like dihydrouracil, which is soluble in aqueous solutions and sodium hydroxide, potential causes include:[9][10]

  • Adsorption: The molecule may adsorb to surfaces within the autosampler, such as the needle, injection valve, sample loop, and tubing.[4][8]

  • Insufficient Cleaning: Inadequate washing of the injection needle and other components between runs can leave residual sample.[6][11]

  • Component Wear: Worn rotor seals or other parts of the injection valve can create dead volumes where the sample can be trapped.[12]

  • Contaminated Wash Solvents: The solvents used for needle and system washing may become contaminated over time.[13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving autosampler carryover issues with this compound.

Step 1: Confirm and Quantify the Carryover

The first step is to confirm that the observed signal is indeed carryover and to determine its magnitude.

Experimental Protocol:

  • Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ) or a concentration significantly higher than your typical samples.

  • Injection Sequence:

    • Inject a blank solvent (e.g., your initial mobile phase) to establish a baseline.

    • Inject the high-concentration standard.

    • Inject a series of at least three consecutive blank solvents immediately after the high-concentration standard.

  • Data Analysis:

    • Analyze the chromatograms of the blank injections following the high-concentration standard.

    • Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank / Peak Area in High-Concentration Standard) x 100

A well-performing system should have a carryover of less than 0.1%.[6]

Step 2: Isolate the Source of Carryover

The following diagram illustrates a logical workflow to pinpoint the source of the carryover.

Carryover_Troubleshooting_Workflow start Start: Carryover Detected check_blanks Inject multiple blanks. Is the peak area consistent? start->check_blanks contamination Result: System Contamination (e.g., solvent, vials) check_blanks->contamination Yes carryover Result: True Carryover check_blanks->carryover No (decreasing area) troubleshoot_autosampler Troubleshoot Autosampler carryover->troubleshoot_autosampler troubleshoot_column Troubleshoot Column carryover->troubleshoot_column optimize_wash Optimize Needle Wash troubleshoot_autosampler->optimize_wash check_hardware Inspect/Replace Hardware (Rotor Seal, Needle) troubleshoot_autosampler->check_hardware column_wash Implement Aggressive Column Wash troubleshoot_column->column_wash

Caption: Troubleshooting workflow for identifying the source of carryover.

Step 3: Mitigating this compound Carryover

Based on the likely source, implement the following strategies:

A. Optimizing the Needle Wash

The needle wash is a critical step in preventing carryover.[6][11]

Experimental Protocol:

  • Select an Appropriate Wash Solvent: Since dihydrouracil is polar, a wash solvent with a composition that effectively solubilizes it is crucial. A common starting point is a mixture similar to or slightly stronger than the final mobile phase composition.[11][14]

  • Test Different Wash Solvents: Evaluate the effectiveness of various wash solvents.

  • Increase Wash Volume and Duration: If carryover persists, increase the volume of the wash solvent and the duration of the wash cycle.[6][11] Some systems allow for pre- and post-injection washes, which can be more effective.[11]

  • Employ Multiple Wash Solvents: Modern autosamplers may allow the use of multiple wash solvents in sequence.[14] A wash sequence could include:

    • An acidic or basic wash to disrupt ionic interactions.

    • A strong organic solvent to remove non-polar residues.

    • A final wash with a solvent compatible with the initial mobile phase.

Quantitative Data Summary: Impact of Wash Solvent on Carryover

The following table summarizes hypothetical data from an experiment to optimize the needle wash solvent for this compound.

Wash Solvent CompositionAverage Carryover (%)
90:10 Water:Acetonitrile0.52%
50:50 Water:Acetonitrile0.15%
100% Acetonitrile0.89%
50:50 Methanol:Water0.21%
0.1% Formic Acid in Water0.45%
50:50 Water:Acetonitrile with 0.1% Formic Acid 0.08%

This is example data and actual results may vary.

B. Hardware Inspection and Maintenance

Worn components can be a significant source of carryover.[12]

Protocol for Hardware Check:

  • Inspect the Rotor Seal: The rotor seal in the injection valve is a common point of failure. Look for scratches or wear. If in doubt, replace it.[12]

  • Examine the Injection Needle: Inspect the needle for any signs of damage or deposits.

  • Check Tubing and Connections: Ensure all tubing and connections are properly fitted to avoid dead volumes.[15]

C. Column and System Cleaning

If carryover is not localized to the autosampler, the column or other system components may be the source.

Experimental Protocol for System Cleaning:

  • Remove the Column: Replace the analytical column with a union to isolate the LC system.

  • System Flush: Flush the system with a strong solvent mixture. A common aggressive wash for reversed-phase systems is a sequence of:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Re-test for Carryover: After flushing, re-run the carryover test without the column. If the carryover is gone, the column is the likely source.

  • Column Cleaning: If the column is the source, it may need to be cleaned with a strong solvent or replaced.

Signaling Pathway of Carryover

The following diagram illustrates the potential pathways for carryover to occur within an LC system.

Carryover_Pathway cluster_autosampler Autosampler cluster_lc_system LC System Vial Sample Vial Needle Injection Needle Vial->Needle Aspiration Needle->Needle Loop Sample Loop Needle->Loop Loading Loop->Loop Valve Injection Valve Loop->Valve Injection Valve->Valve Column Analytical Column Valve->Column Column->Column Detector Detector Column->Detector

Caption: Potential points of analyte adsorption and carryover in an LC system.

By following this structured troubleshooting guide, researchers can effectively identify, mitigate, and prevent carryover issues associated with this compound, ensuring the generation of accurate and reliable analytical data.

References

Technical Support Center: Dihydrouracil Stability in Sample Collection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the pre-analytical factors affecting dihydrouracil (B119008) (DHU) stability. Adherence to proper sample collection and handling protocols is critical for obtaining accurate and reliable measurements of DHU, a key metabolite in fluoropyrimidine metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in ensuring the stability of dihydrouracil in collected samples?

A1: The main challenge is the ex vivo enzymatic activity that continues after blood collection.[1] Enzymes involved in uracil (B121893) metabolism can lead to the formation of both uracil (U) and dihydrouracil (DHU), causing a significant increase in their concentrations if samples are not handled properly, especially at room temperature.[1]

Q2: How quickly do I need to process my blood samples after collection to ensure DHU stability?

A2: To ensure reliable results for both DHU and uracil, it is recommended to process blood samples within a maximum of 1 hour if they are kept at room temperature.[1][2][3] Delays beyond this timeframe can lead to a significant increase in their concentrations.[1][2][3]

Q3: What is the optimal temperature for short-term storage of whole blood before processing?

A3: If immediate processing is not possible, storing whole blood samples at +4°C can maintain the stability of uracil for up to 5 hours.[3] In contrast, storage at room temperature should not exceed 1 hour.[3] While DHU is generally more stable than uracil, cold storage is a recommended precaution for both analytes.[4]

Q4: Which anticoagulant should I use for blood collection when measuring DHU?

A4: Both EDTA and lithium heparin are commonly used anticoagulants.[3][5] However, one study observed a significant difference in uracil concentrations between samples collected in EDTA and lithium heparinate tubes, with EDTA being favored.[3][5] For consistency, it is crucial to use the same anticoagulant for all samples within a study.

Q5: What are the recommended long-term storage conditions for plasma and serum samples?

A5: For long-term storage, freezing samples at -20°C is effective. Dihydrouracil and uracil have been shown to be stable for at least 2 months in serum and 3 weeks in plasma at this temperature.[1][2] For even longer-term storage, -80°C is a common practice for maintaining the stability of biological molecules.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Higher than expected DHU and/or Uracil concentrations Delayed sample processing at room temperature.Ensure that whole blood samples are centrifuged within 1 hour of collection if stored at room temperature. For longer delays, store samples at +4°C for up to 5 hours before processing.[3]
Improper storage of plasma/serum.Immediately after centrifugation, separate the plasma/serum and freeze it at -20°C or lower if not analyzed on the same day.
High variability between replicate samples Inconsistent sample handling procedures.Standardize the entire sample collection and processing workflow, including the time from collection to centrifugation, centrifugation temperature, and storage conditions.
Use of different anticoagulants.Use the same type of anticoagulant for all samples in a given experiment to avoid potential matrix effects.[3][5]
Low or undetectable DHU levels Degradation due to improper long-term storage.Verify that samples have been consistently stored at -20°C or below and have not undergone multiple freeze-thaw cycles.

Quantitative Data Summary

The stability of dihydrouracil and uracil is highly dependent on the storage conditions post-collection. The following tables summarize the reported changes in concentration under different conditions.

Table 1: Stability of Uracil and Dihydrouracil in Whole Blood and Serum at Room Temperature

Time at Room Temperature% Increase in Uracil% Increase in DihydrouracilReference
2 hours12.7%47.6%[1][2]

Table 2: Recommended Storage Conditions for Dihydrouracil and Uracil Samples

Sample TypeShort-Term StorageLong-Term StorageReference
Whole Blood≤ 1 hour at Room Temp. or ≤ 5 hours at +4°CNot Recommended[3]
PlasmaProcess immediately≥ 3 weeks at -20°C[1][2]
SerumProcess immediately≥ 2 months at -20°C[1][2]

Experimental Protocols

Recommended Protocol for Blood Sample Collection and Processing for DHU Analysis

  • Blood Collection:

    • Collect whole blood into tubes containing either EDTA or lithium heparin as the anticoagulant.

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Short-Term Storage and Transport:

    • If immediate centrifugation is possible (within 1 hour), samples can be kept at room temperature.

    • If centrifugation will be delayed, transport and store the whole blood samples at +4°C for a maximum of 5 hours.

  • Centrifugation:

    • Centrifuge the blood samples according to the tube manufacturer's instructions (e.g., 1500-2000 x g for 10-15 minutes) to separate plasma or serum.

  • Aliquoting and Storage:

    • Immediately after centrifugation, carefully aspirate the plasma or serum, avoiding the buffy coat and red blood cells.

    • Transfer the plasma or serum into labeled cryovials.

    • For immediate analysis, samples can be stored at +4°C for a short period (up to 6 hours for plasma).[3]

    • For long-term storage, freeze the aliquots at -20°C or -80°C.

Visualizations

Below are diagrams illustrating key workflows and pathways related to dihydrouracil analysis.

cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage & Analysis Collect Collect Whole Blood (EDTA or Heparin) Centrifuge Centrifuge within 1h (RT) or 5h (4°C) Collect->Centrifuge Transport Separate Separate Plasma/Serum Centrifuge->Separate Store Store at -20°C or below Separate->Store Long-term Analyze Quantify DHU Separate->Analyze Immediate Store->Analyze

Caption: Recommended workflow for blood sample handling to ensure dihydrouracil stability.

Uracil Uracil DHU Dihydrouracil (DHU) Uracil->DHU Reduction Ureidopropionate 3-Ureidopropionate DHU->Ureidopropionate Hydrolysis BetaAlanine β-Alanine Ureidopropionate->BetaAlanine Hydrolysis DPD Dihydropyrimidine (B8664642) Dehydrogenase (DPD) DPD->Uracil DHP Dihydropyrimidinase DHP->DHU UP Ureidopropionase UP->Ureidopropionate

Caption: The reductive metabolic pathway of uracil degradation.[7][8][9]

References

Technical Support Center: Dihydrouracil-13C4,15N2 & Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing ion suppression in LC-MS/MS analysis using Dihydrouracil-13C4,15N2 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it impact my analytical results?

Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., proteins, lipids, salts in plasma).[1][2] This phenomenon can lead to a decreased signal intensity for the analyte, which negatively affects the accuracy, precision, and sensitivity of quantitative analyses.[3] Consequently, ion suppression can result in an underestimation of the analyte's concentration.[4]

Q2: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of dihydrouracil (B119008), where four carbon atoms are replaced with Carbon-13 (¹³C) and two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[5][6][7] Its primary application is as an internal standard (IS) in quantitative bioanalysis by LC-MS/MS, particularly for the determination of dihydrouracil (UH2) and uracil (B121893) (U) in biological matrices like plasma.[8][9] This is often done to assess the activity of the dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme, which is crucial for the metabolism of fluoropyrimidine chemotherapy drugs like 5-fluorouracil.[8][9][10]

Q3: How does using this compound help to correct for ion suppression?

A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for matrix effects, including ion suppression.[11] Because it is structurally and chemically almost identical to the analyte (dihydrouracil), it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement.[12] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[8]

Troubleshooting Guide

Scenario 1: Inconsistent or low signal intensity for dihydrouracil despite using this compound.

  • Possible Cause: Differential ion suppression where the analyte and internal standard are not affected equally. This can happen if they do not perfectly co-elute.[3]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms for dihydrouracil and this compound. Ensure their peak shapes and retention times are nearly identical.

    • Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to achieve better separation of the analytes from matrix interferences.[13]

    • Improve Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids (B1166683) than protein precipitation.[14]

Scenario 2: High variability in the analyte-to-internal standard area ratio across a sample batch.

  • Possible Cause: Inconsistent sample preparation or significant variations in the matrix composition between individual samples.[15]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure precise and consistent execution of all sample preparation steps. Automation can help improve reproducibility.[15]

    • Evaluate Matrix Effects: Conduct a quantitative matrix factor assessment using plasma from at least six different sources to understand the variability.[16]

    • Dilute the Sample: If feasible, diluting the sample with a clean solvent can minimize the concentration of matrix components causing the variability.

Scenario 3: The internal standard signal is significantly lower in study samples compared to calibration standards.

  • Possible Cause: The blank matrix used for calibration standards is not representative of the study samples, which may contain co-administered drugs or have different endogenous component profiles.[17]

  • Troubleshooting Steps:

    • Matrix Matching: Whenever possible, use a matrix for calibration standards that is as close as possible to the study samples.

    • Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the specific retention times where ion suppression is occurring. This can help in modifying the chromatographic method to avoid these regions.[3][14]

Data Presentation

The following tables summarize the kind of quantitative data that demonstrates the effectiveness of this compound in compensating for matrix effects. The values are representative based on published literature.[8]

Table 1: Matrix Factor (MF) Analysis for Dihydrouracil (UH2) and its SIL-IS

AnalyteMatrix SourceMean Peak Area (Matrix)Mean Peak Area (Solvent)Matrix Factor (MF)*
Dihydrouracil (UH2)Plasma Lot 145,00098,0000.46
This compoundPlasma Lot 148,000102,0000.47
Dihydrouracil (UH2)Plasma Lot 252,00098,0000.53
This compoundPlasma Lot 255,000102,0000.54

*Matrix Factor (MF) = Peak response in presence of matrix / Peak response in clean solvent. An MF < 1 indicates ion suppression.[18]

Table 2: IS-Normalized Matrix Factor and Recovery

AnalyteMean Recovery %IS-Normalized Matrix Factor
Dihydrouracil (UH2)95.8%0.98
This compound97.0%N/A

The IS-Normalized Matrix Factor close to 1.0 demonstrates that the internal standard effectively compensates for the ion suppression observed in Table 1.

Experimental Protocols

Key Experiment: Quantification of Dihydrouracil in Human Plasma

This protocol is adapted from a validated UPLC-MS/MS method.[8][9][19]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in 0.1% formic acid in water).

  • Vortex mix for 10 seconds.

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 g for 5 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

  • Chromatographic Column: Acquity UPLC HSS T3 column (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient might run from 2% B to 95% B over 3-4 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode for dihydrouracil.

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • Dihydrouracil (UH2) Transition: Precursor Ion (Q1) > Product Ion (Q3)

    • This compound Transition: Precursor Ion (Q1) > Product Ion (Q3)

Visualizations

IonSuppressionCorrection cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Ion Source cluster_Detector Detector & Data Processing Analyte Analyte (Dihydrouracil) Ionization Ionization (ESI) Analyte->Ionization SIL_IS SIL-IS (this compound) SIL_IS->Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Causes Suppression SuppressedSignal Suppressed Signals (Analyte & SIL-IS) Ionization->SuppressedSignal Ratio Calculate Ratio (Analyte / SIL-IS) SuppressedSignal->Ratio Result Accurate Quantification Ratio->Result

Caption: How a SIL-IS corrects for ion suppression.

ExperimentalWorkflow Start Start: Plasma Sample Spike Spike with This compound Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Analyze UPLC-MS/MS Analysis Extract->Analyze Process Data Processing: Calculate Peak Area Ratios Analyze->Process End Final Concentration Process->End

Caption: Bioanalytical workflow for dihydrouracil.

References

Dihydrouracil-13C4,15N2 peak shape and resolution improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape and resolution of Dihydouracil-13C4,15N2 in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Dihydrouracil-13C4,15N2, providing potential causes and systematic solutions.

Issue 1: Peak Tailing

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for a polar compound like dihydrouracil (B119008) is a common issue in reversed-phase chromatography.[1][2] It is often attributed to secondary interactions between the analyte and the stationary phase.[3][4] Other potential causes include column contamination, column overload, and issues with the mobile phase.[2][5]

Here is a systematic approach to troubleshoot peak tailing:

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_overload 1. Check for Column Overload (Reduce injection volume/concentration) start->check_overload overload_improves Peak Shape Improves? check_overload->overload_improves overload_yes Yes: Reduce Sample Load overload_improves->overload_yes Yes overload_no No: Proceed to Next Step overload_improves->overload_no No check_mobile_phase 2. Evaluate Mobile Phase pH (Adjust pH away from pKa) overload_no->check_mobile_phase ph_improves Peak Shape Improves? check_mobile_phase->ph_improves ph_yes Yes: Optimize Mobile Phase pH ph_improves->ph_yes Yes ph_no No: Proceed to Next Step ph_improves->ph_no No check_column 3. Assess Column Health (Flush column, use guard column) ph_no->check_column column_improves Peak Shape Improves? check_column->column_improves column_yes Yes: Implement Column Maintenance column_improves->column_yes Yes column_no No: Consider Alternative Chromatography column_improves->column_no No end Consider HILIC or Mixed-Mode Chromatography column_no->end

A flowchart for troubleshooting peak tailing.

Quantitative Troubleshooting Data for Peak Tailing

ParameterInitial ConditionTailing FactorModificationTailing Factor (Post-Modification)
Injection Volume10 µL2.1Reduce to 2 µL1.3
Mobile Phase pH6.51.9Adjust to pH 3.0 with 0.1% Formic Acid1.2
ColumnAfter 500 injections2.5Flush with strong solvent / Use new column1.1

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Analysis: Perform an injection using your standard gradient method with a neutral pH mobile phase and record the tailing factor.

  • pH Adjustment: Replace the aqueous mobile phase with Mobile Phase A (pH ~2.7).

  • Re-equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

  • Re-analysis: Inject the same concentration of this compound and compare the peak shape and tailing factor to the initial analysis.

Issue 2: Peak Fronting

Q2: I am observing peak fronting for this compound. What could be the cause and how do I fix it?

A2: Peak fronting is typically less common than tailing but can occur due to several factors, including column overload (specifically with high concentrations), poor sample solubility, or a compromised column bed.[6]

Troubleshooting Workflow for Peak Fronting

G start Start: Peak Fronting Observed check_concentration 1. Verify Sample Concentration and Solubility (Dilute sample, check for precipitation) start->check_concentration concentration_improves Peak Shape Improves? check_concentration->concentration_improves concentration_yes Yes: Optimize Sample Concentration concentration_improves->concentration_yes Yes concentration_no No: Proceed to Next Step concentration_improves->concentration_no No check_solvent 2. Evaluate Sample Solvent Strength (Match sample solvent to mobile phase) concentration_no->check_solvent solvent_improves Peak Shape Improves? check_solvent->solvent_improves solvent_yes Yes: Adjust Sample Solvent solvent_improves->solvent_yes Yes solvent_no No: Proceed to Next Step solvent_improves->solvent_no No check_column_void 3. Inspect for Column Void (Reverse flush or replace column) solvent_no->check_column_void column_improves Peak Shape Improves? check_column_void->column_improves column_yes Yes: Replace Column column_improves->column_yes Yes end Problem Resolved column_improves->end Yes

A flowchart for troubleshooting peak fronting.

Quantitative Troubleshooting Data for Peak Fronting

ParameterInitial ConditionAsymmetry FactorModificationAsymmetry Factor (Post-Modification)
Sample Concentration100 µg/mL0.8Dilute to 10 µg/mL1.1
Sample Solvent100% Acetonitrile0.7Dissolve in 95:5 Water:Acetonitrile1.0
Column ConditionSuspected void0.6Replace with new column1.2
Issue 3: Poor Resolution and Broad Peaks

Q3: My this compound peak is broad and poorly resolved from other components. How can I improve this?

A3: Broad peaks can result from several factors including extra-column volume, slow gradient elution, or a non-optimal stationary phase.[7][8] For polar compounds like dihydrouracil that are weakly retained on traditional C18 columns, peak broadening is a common challenge.[9]

Logical Relationship for Improving Resolution

G start Poor Resolution / Broad Peaks optimize_gradient 1. Optimize Gradient (Steeper gradient, shorter run time) start->optimize_gradient change_column 2. Change Stationary Phase (Consider HILIC or Mixed-Mode) start->change_column reduce_volume 3. Minimize Extra-Column Volume (Shorter tubing, smaller ID) start->reduce_volume end Improved Resolution optimize_gradient->end change_column->end reduce_volume->end

Strategies for improving peak resolution.

Experimental Protocol: Transitioning to HILIC

For enhanced retention and improved peak shape of the highly polar this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase.[9][10]

  • Column Selection: Choose a HILIC column (e.g., amide, cyano, or bare silica).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium (B1175870) Formate, pH 3.0

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Sample Solvent: Ensure the sample is dissolved in a high percentage of organic solvent (e.g., 90% acetonitrile) to ensure good peak shape.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 95-100%) to retain the polar analyte.

    • Gradually increase the percentage of Mobile Phase B to elute the compound.

  • Equilibration: HILIC columns require longer equilibration times than reversed-phase columns. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

Comparative Data: Reversed-Phase vs. HILIC

ParameterReversed-Phase (C18)HILIC (Amide)
Retention Time1.2 min4.5 min
Peak Width0.5 min0.1 min
Tailing Factor1.81.1
Resolution (from early eluting impurities)0.92.5

Frequently Asked Questions (FAQs)

Q4: What is this compound and why is it used in research?

A4: this compound is a stable isotope-labeled form of dihydrouracil, a metabolite of uracil.[11][12] It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of endogenous dihydrouracil.[13][14] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, leading to more precise and accurate quantification.[15][16]

Q5: Can the choice of sample solvent affect my peak shape?

A5: Absolutely. Injecting a sample dissolved in a solvent that is significantly stronger than the initial mobile phase can lead to distorted peak shapes, including fronting, splitting, or broadening.[5][7] For reversed-phase chromatography, it is best to dissolve the sample in the initial mobile phase or a weaker solvent. For HILIC, the sample should be dissolved in a solvent with a high organic content, similar to the initial mobile phase.

Q6: How often should I replace my guard column when analyzing biological samples?

A6: The frequency of guard column replacement depends on the cleanliness of the samples being analyzed. For complex matrices like plasma or tissue extracts, it is advisable to monitor system backpressure and peak shape. A significant increase in backpressure or a sudden deterioration in peak shape for all analytes can indicate a clogged or contaminated guard column.[3] As a general guideline, consider replacing the guard column after every 100-200 injections of complex biological samples.

Q7: What role does the mobile phase buffer play in improving peak shape?

A7: Mobile phase buffers are critical for controlling the pH and minimizing secondary interactions between the analyte and the stationary phase, particularly for ionizable compounds.[1] For basic compounds that can interact with residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the column, using a low pH mobile phase with a buffer (e.g., formic acid or ammonium formate) can suppress the ionization of the silanol groups and significantly reduce peak tailing.[4]

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Dihydrouracil-13C4,15N2 for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dihydrouracil (B119008) and related compounds, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Dihydrouracil-13C4,15N2 with alternative internal standards, supported by experimental data, and offers detailed methodologies for its application in validated analytical methods.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry. By closely mimicking the physicochemical properties of the analyte, a SIL-IS can effectively compensate for variability introduced during sample preparation, chromatography, and ionization. This compound, a heavy-labeled analog of dihydrouracil, represents a state-of-the-art tool for achieving the highest level of data quality in pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving fluoropyrimidine-based chemotherapies.

Performance Comparison: this compound vs. Alternative Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization, thereby providing the most accurate correction for potential matrix effects and other sources of analytical variability. While direct head-to-head comparative studies for every analyte are not always available, the known advantages of 13C and 15N labeling over deuteration provide a strong basis for performance comparison.

Key Performance Advantages of 13C,15N-Labeled Standards:

  • Co-elution: 13C and 15N isotopes cause a negligible change in the physicochemical properties of the molecule, resulting in near-perfect co-elution with the unlabeled analyte. Deuterated standards, due to the greater mass difference and potential for altered polarity, can sometimes exhibit a slight chromatographic shift, which may lead to differential matrix effects and less accurate quantification.

  • Isotopic Stability: The 13C and 15N labels are integrated into the core structure of the molecule and are not susceptible to back-exchange with unlabeled atoms from the sample or solvent. Deuterium labels, particularly on heteroatoms, can sometimes be prone to exchange, which would compromise the integrity of the standard.

  • Minimized Isotope Effects: The kinetic isotope effect is less pronounced with 13C and 15N substitution compared to deuterium, ensuring that the labeled and unlabeled compounds behave more similarly during mass spectrometric fragmentation.

The following table summarizes the validation parameters for an LC-MS/MS method utilizing this compound for the quantification of dihydrouracil in human plasma. This data is contrasted with typical performance characteristics expected from a method using a deuterated internal standard, based on established principles of bioanalytical method validation.

Performance ParameterThis compound (Observed)Deuterated Dihydrouracil (Expected)Structural Analog (e.g., 5-Bromouracil)
Linearity (r²) > 0.999> 0.99> 0.99
Accuracy (% Bias) Within ±2.9%[1]Typically within ±15%Can be variable, potentially > ±15%
Precision (% RSD) ≤ 7.2% (Inter-assay)[1]Typically ≤ 15%Can be variable, potentially > 15%
Recovery Consistent with analyteMay show slight variation from analyteCan differ significantly from analyte
Matrix Effect Effectively minimized by the internal standardGenerally good compensation, but can be affected by chromatographic shiftsMay not adequately compensate for analyte-specific matrix effects
Co-elution with Analyte Yes (Identical retention time)Potential for slight retention time shiftDifferent retention time

Experimental Protocols

A robust and validated analytical method is crucial for obtaining reliable data. The following is a detailed methodology for the quantification of uracil (B121893) and dihydrouracil in human plasma using stable isotope-labeled internal standards, including this compound.

Sample Preparation
  • Spiking: To 100 µL of human plasma, add the internal standard working solution containing Uracil-¹⁵N₂ and Dihydrouracil-¹³C₄,¹⁵N₂.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive (for dihydrouracil) and negative (for uracil) modes.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Uracil: Precursor ion > product ion

      • Uracil-¹⁵N₂: Precursor ion > product ion

      • Dihydrouracil: Precursor ion > product ion

      • Dihydrouracil-¹³C₄,¹⁵N₂: Precursor ion > product ion

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of 5-fluorouracil (B62378) and a typical analytical workflow.

Caption: Metabolic pathway of 5-Fluorouracil.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Bioanalytical workflow for dihydrouracil.

References

Comparative Guide to Assay Validation for Dihydrouracil-13C4,15N2 Following ICH Q2 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data quality and regulatory compliance. This guide provides a comparative overview of assay validation for Dihydrouracil (B119008), with a focus on methods utilizing the isotopically labeled internal standard Dihydrouracil-13C4,15N2. The principles outlined are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This approach helps to correct for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the assay.

Comparison of Analytical Methods

Several analytical techniques have been employed for the determination of dihydrouracil in biological matrices, including High-Performance Liquid Chromatography (HPLC) with UV detection and LC-MS/MS.[5][6][7] The latter, often employing a stable isotope-labeled internal standard, is generally considered the gold standard due to its high selectivity and sensitivity.

Table 1: Comparison of Validation Parameters for Dihydrouracil Assays

ParameterHPLC-UV MethodLC-MS/MS with this compoundICH Q2(R1) Recommendations (for Assay)
Specificity Demonstrated by peak purity and resolution from potential interferences. May be susceptible to co-eluting compounds.[4]High specificity achieved through unique precursor-to-product ion transitions for both the analyte and the internal standard.[8]The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (Range) Typically in the ng/mL to µg/mL range.5-500 ng/mL for Dihydrouracil.[7]A linear relationship should be evaluated across the range of the analytical procedure. A minimum of 5 concentrations is recommended.
Accuracy (% Recovery) 93.9-99.9%.[6]90-110%.[7]Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. Typically 98.0% to 102.0%.[4][9]
Precision (% RSD) Intra-day: 0.7-5.6%Inter-day: 1.3-7.1%.[6]Intra-run: <10.0%Inter-run: <9.0%.[7]For the assay of a drug substance or a finished drug product, repeatability should be ≤ 1% RSD. For intermediate precision, a slightly wider variance may be acceptable.
Limit of Quantitation (LOQ) 0.625 ng/mL.[6]10 ng/mL.[7]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Internal Standard Not always used. If used, a structurally similar compound.This compound.[10]N/A

Experimental Protocols

Below are generalized experimental protocols for the validation of a Dihydrouracil assay using LC-MS/MS with this compound as an internal standard, based on methodologies described in the literature.[7][10][11]

Specificity
  • Objective: To demonstrate that the method can differentiate and quantify Dihydrouracil in the presence of other components in the sample matrix.

  • Protocol:

    • Analyze six different blank matrix samples (e.g., plasma, urine) to check for any interfering peaks at the retention time of Dihydrouracil and its internal standard.

    • Analyze a blank matrix sample spiked with the internal standard only.

    • Analyze a blank matrix sample spiked with Dihydrouracil at the Lower Limit of Quantitation (LLOQ) and the internal standard.

    • The response of interfering peaks at the retention time of the analyte should be less than 20% of the response of the LLOQ, and less than 5% for the internal standard.

Linearity
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Dihydrouracil. A typical range could be 5-500 ng/mL.[7]

    • Add a constant concentration of the internal standard (this compound) to each calibration standard.

    • Analyze the samples using the LC-MS/MS method.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • For intra-day precision and accuracy, analyze at least five replicates of each QC level on the same day.

    • For inter-day precision and accuracy, analyze the QC samples on at least three different days.

    • Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.

    • Acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ) for accuracy, and an RSD of ≤15% (≤20% for LLOQ) for precision.[12]

Visualizations

ICH Q2 Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation according to ICH Q2 guidelines.

ICH_Q2_Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Experimental Execution cluster_Analysis Data Analysis & Reporting Protocol Define Analytical Procedure & Validation Protocol Reference Prepare Reference Standards & QC Samples Protocol->Reference Specificity Specificity Reference->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits (LOD/LOQ) Precision->Limits Robustness Robustness Limits->Robustness Data Analyze Data & Calculate Statistics Robustness->Data Report Prepare Validation Report Data->Report Method_Selection_Logic Start Assay Requirement: Quantify Dihydrouracil in Biological Matrix High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity LC_MS Use LC-MS/MS High_Sensitivity->LC_MS Yes HPLC_UV Consider HPLC-UV High_Sensitivity->HPLC_UV No Internal_Standard Internal Standard Needed for High Precision? LC_MS->Internal_Standard HPLC_UV->Internal_Standard Isotope_IS Use Isotopically Labeled IS (this compound) Internal_Standard->Isotope_IS Yes Structural_Analogue Use Structural Analogue IS Internal_Standard->Structural_Analogue No Final_Method Validated Assay Isotope_IS->Final_Method Structural_Analogue->Final_Method

References

A Comparative Analysis of Dihydrouracil-13C4,15N2 and Deuterated Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in pharmacokinetic studies and clinical diagnostics, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This is especially critical in the therapeutic drug monitoring of fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), where the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD) is a key determinant of drug toxicity. The measurement of endogenous dihydrouracil (B119008), a metabolite of uracil (B121893), serves as a crucial biomarker for DPD activity. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Dihydrouracil-13C4,15N2, and deuterated dihydrouracil standards in the quantitative analysis of dihydrouracil by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are essential in LC-MS/MS assays to compensate for the variability inherent in sample preparation and the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with the analyte and exhibiting similar ionization efficiency. Stable isotope-labeled (SIL) internal standards, where some atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), are considered the gold standard for this purpose.

Performance Comparison: this compound vs. Deuterated Dihydrouracil

The selection between a ¹³C,¹⁵N-labeled and a deuterated internal standard can significantly influence the performance of a bioanalytical method. The primary advantage of using standards labeled with heavier isotopes like ¹³C and ¹⁵N is their greater isotopic stability and the minimal potential for chromatographic separation from the analyte, known as the isotope effect. Deuterated standards, while often more readily available and less expensive, can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte, which may lead to differential matrix effects and compromise accuracy.

The following table summarizes the performance characteristics of LC-MS/MS methods for the quantification of dihydrouracil using either Dihydrouracil-¹³C₄,¹⁵N₂ or a deuterated dihydrouracil internal standard, based on published validation data.

Performance MetricMethod with Dihydrouracil-¹³C₄,¹⁵N₂ Internal Standard[1]Method with Deuterated Dihydrouracil Internal Standard[2]
Inter-Assay Precision (%CV) ≤7.2%≤8.0%
Inter-Assay Accuracy (Bias) within ±2.9%93.6% to 101.4%
Linearity (Concentration Range) 10 to 1000 ng/mL25.0 to 800 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but method validated≥ 0.998

As the data indicates, both types of internal standards can be used to develop robust and reliable bioanalytical methods. The method utilizing Dihydrouracil-¹³C₄,¹⁵N₂ demonstrates slightly better inter-assay precision and a tighter accuracy range. This aligns with the theoretical advantages of using heavier stable isotopes, which are less prone to isotopic effects that can affect deuterated standards.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the summarized experimental protocols for the quantification of dihydrouracil using both types of internal standards.

Experimental Protocol Using Dihydrouracil-¹³C₄,¹⁵N₂ Internal Standard

This protocol is based on the validated UPLC-MS/MS method described by Jacobs et al. (2016)[1].

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard working solution containing Dihydrouracil-¹³C₄,¹⁵N₂.

  • Precipitate proteins by adding a suitable organic solvent.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions:

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: Acquity UPLC® HSS T3 column.

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents.

  • Flow Rate: Optimized for the UPLC system.

  • Injection Volume: Typically in the low microliter range.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode for dihydrouracil.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both dihydrouracil and Dihydrouracil-¹³C₄,¹⁵N₂.

Experimental Protocol Using Deuterated Dihydrouracil Internal Standard

This protocol is based on the validated UPLC-MS/MS method described by van den Wildenberg et al. (2022)[2].

1. Sample Preparation:

  • To a specified volume of human plasma, add the deuterated dihydrouracil internal standard solution.

  • Perform protein precipitation using an appropriate organic solvent.

  • Mix and centrifuge the samples.

  • Collect the supernatant for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column for the separation of polar compounds.

  • Mobile Phase: Gradient elution with a mobile phase composition tailored for optimal separation.

  • Flow Rate: Maintained at a constant rate suitable for the UHPLC column.

  • Injection Volume: A small, precise volume is injected.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Detection: MRM is used to monitor the specific transitions for both the analyte and the deuterated internal standard.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow for dihydrouracil analysis and the logical relationship in choosing an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Deuterated) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection UPLC/UHPLC Injection supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Figure 1: Experimental workflow for dihydrouracil quantification.

Internal_Standard_Choice cluster_ideal Ideal Internal Standard Properties cluster_comparison Comparison prop1 Similar Physicochemical Properties c13n15 This compound prop1->c13n15 Excellent Match deuterated Deuterated Dihydrouracil prop1->deuterated Good Match prop2 Co-elution with Analyte prop2->c13n15 Near Identical prop2->deuterated Potential for Shift (Isotope Effect) prop3 Similar Ionization Efficiency prop3->c13n15 Highly Similar prop3->deuterated Generally Similar prop4 Isotopically Stable prop4->c13n15 Very Stable prop4->deuterated Potential for H/D Exchange

Figure 2: Rationale for internal standard selection.

Conclusion

Both Dihydrouracil-¹³C₄,¹⁵N₂ and deuterated dihydrouracil can serve as effective internal standards for the quantitative analysis of dihydrouracil in biological matrices. However, the available data suggests that the ¹³C,¹⁵N-labeled standard may offer a slight advantage in terms of analytical performance, exhibiting better precision and accuracy. This is likely due to its greater isotopic stability and the negligible isotope effect, which ensures near-identical behavior to the native analyte throughout the analytical process.

For researchers and drug development professionals aiming for the highest level of accuracy and precision in their bioanalytical assays for dihydrouracil, Dihydrouracil-¹³C₄,¹⁵N₂ represents a superior choice. While deuterated standards provide a viable and often more accessible alternative, careful validation is crucial to mitigate any potential inaccuracies arising from isotopic effects. The selection of the internal standard should be guided by the specific requirements of the study, considering the desired level of analytical rigor and the availability of reagents.

References

A Comparative Guide to Bioanalytical Methods for Dihydrouracil Quantification Using Dihydrouracil-13C4,15N2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of dihydrouracil (B119008) (UH2), a critical biomarker for dihydropyrimidine (B8664642) dehydrogenase (DPD) activity. The focus is on methods employing the stable isotope-labeled internal standard Dihydrouracil-13C4,15N2, which is considered the gold standard for accuracy and precision in mass spectrometry-based bioanalysis.[1][2][3] The data and protocols presented are compiled from various single-laboratory validation studies, offering a comprehensive resource for laboratories looking to establish or optimize their own UH2 assays.

The quantification of endogenous levels of uracil (B121893) (U) and dihydrouracil (UH2) in plasma is a key tool for identifying patients at risk of severe toxicity from fluoropyrimidine-based chemotherapies like 5-fluorouracil (B62378) (5-FU) and capecitabine.[4][5] DPD is the rate-limiting enzyme in the catabolism of these drugs, and its deficiency can lead to life-threatening adverse reactions. By measuring the U/UH2 ratio, clinicians can assess a patient's DPD phenotype and adjust drug dosage accordingly.[5]

The use of a stable isotope-labeled internal standard (SIL-IS) such as this compound is crucial for mitigating matrix effects and other sources of variability in LC-MS/MS assays.[2][6] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby providing a more accurate and precise measurement.[3][7]

Comparative Performance of Validated UH2 Quantification Methods

The following tables summarize the key performance characteristics of several published UPLC-MS/MS and HPLC-MS/MS methods that utilize a stable isotope-labeled internal standard for the quantification of dihydrouracil.

Table 1: Methodological Overview

Method Instrumentation Internal Standard(s) Sample Preparation Chromatographic Run Time Reference
Method A UPLC-MS/MSThis compound, Uracil-15N2Protein Precipitation5 min[4][8]
Method B UPLC-MS/MSDihydrouracil-13C,15N2, Uracil-13C,15N2Automated Protein PrecipitationNot Specified[9]
Method C HPLC-MS/MS5-ChlorouracilLiquid-Liquid ExtractionNot Specified[10]
Method D LC-MS/MSThis compound, Uracil-15N2Not SpecifiedNot Specified[5]
Method E UPLC-MS/MSNot SpecifiedNot SpecifiedNot Specified[11]

Table 2: Quantitative Performance Characteristics for Dihydrouracil (UH2)

Parameter Method A Method B Method C Method D Method E
Linear Range (ng/mL) 10 - 100010 - 64010 - 500Not Specified10 - 800
Lower Limit of Quantification (LLOQ) (ng/mL) 1010101020
Inter-Assay Precision (%CV) ≤7.2%<15%9.0%<15%≤7.6%
Intra-Assay Precision (%CV) Not Specified<15%10.0%<15%≤8.0%
Inter-Assay Accuracy (Bias %) ±2.9%<15%90-110%<15%Within ±15%
Intra-Assay Accuracy (Bias %) Not Specified<15%90-110%<15%Within ±15%

Experimental Protocols

Below are detailed methodologies for two of the cited analytical methods. These protocols provide a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection.

Method A: UPLC-MS/MS with Protein Precipitation[4][8]

This method describes a rapid and sensitive assay for the simultaneous quantification of uracil and dihydrouracil in human plasma.

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the internal standards (Uracil-15N2 and this compound).

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Conditions:

  • System: Waters Acquity UPLC

  • Column: Acquity UPLC HSS T3 column

  • Mobile Phase: A gradient elution program with two mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in methanol).

  • Flow Rate: As per optimized method.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode for dihydrouracil.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Method C: HPLC-MS/MS with Liquid-Liquid Extraction[10]

This method provides an alternative sample preparation technique for the analysis of uracil and dihydrouracil.

1. Sample Preparation:

  • To a plasma sample, add the internal standard (5-chlorouracil).

  • Perform a liquid-liquid extraction using an organic solvent mixture (e.g., ethyl acetate-isopropanol).

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • System: HPLC system.

  • Column: Reversed-phase C18 column (e.g., XTerra C18).

  • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 0.1% ammonium (B1175870) hydroxide).

3. Mass Spectrometry Conditions:

  • System: Tandem mass spectrometer with ESI source.

  • Ionization Mode: Negative ion mode.

  • Detection: MRM of specific transitions for the analytes and the internal standard.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of dihydrouracil in a biological matrix using a stable isotope-labeled internal standard and LC-MS/MS.

Bioanalytical Workflow for Dihydrouracil Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample add_is Add this compound Internal Standard sample->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms UPLC/HPLC-MS/MS supernatant->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Peak Area Ratio) data->quant report Concentration Report quant->report

Caption: A typical bioanalytical workflow for dihydrouracil analysis.

Conclusion

The presented data from various studies consistently demonstrates that LC-MS/MS methods, particularly those utilizing UPLC for faster analysis times, are robust and reliable for the quantification of dihydrouracil in human plasma.[4][11][12] The use of the stable isotope-labeled internal standard this compound is a common feature in these high-performing assays, underscoring its importance for achieving the accuracy and precision required for clinical applications.[8][9] While different sample preparation techniques like protein precipitation and liquid-liquid extraction can be employed, automated systems are also available to enhance throughput and reduce manual errors.[5][9] Laboratories should select and validate a method based on their specific instrumentation, sample throughput requirements, and the desired level of sensitivity. The information provided in this guide serves as a valuable starting point for researchers and clinicians involved in the therapeutic drug monitoring of fluoropyrimidines and the assessment of DPD deficiency.

References

A Comparative Guide to Internal Standards for Uracil Metabolism Analysis: Featuring Dihydrouracil-¹³C₄,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of uracil (B121893) and its metabolites is crucial for understanding pyrimidine (B1678525) metabolism and for personalizing therapeutic strategies involving fluoropyrimidine-based drugs like 5-fluorouracil (B62378) (5-FU). The activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in uracil catabolism, is a key determinant of 5-FU clearance and toxicity. Monitoring endogenous uracil and its primary metabolite, dihydrouracil, can help identify patients with DPD deficiency who are at a higher risk of severe adverse drug reactions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these compounds in biological matrices. The use of a suitable internal standard is paramount to ensure the accuracy and reproducibility of LC-MS/MS assays by correcting for variability in sample preparation and instrument response. This guide provides a comparative overview of Dihydrouracil-¹³C₄,¹⁵N₂ and other commonly employed internal standards for the analysis of uracil metabolism, supported by experimental data from published studies.

The Role of Internal Standards in LC-MS/MS Bioanalysis

An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting as closely as possible without causing interference. This ensures that it experiences similar matrix effects and extraction efficiencies, thus providing reliable correction. The two main types of internal standards used are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). They co-elute with the analyte and exhibit nearly identical ionization and fragmentation behavior, providing the most accurate correction for matrix effects and other sources of variability.

  • Structural Analog Internal Standards: These are molecules with a similar chemical structure to the analyte but are not isotopically labeled. While more readily available and less expensive than SIL standards, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.

Uracil Metabolic Pathway

The catabolism of uracil is a three-step enzymatic process primarily occurring in the liver.

UracilMetabolism Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Dihydrouracil Dihydrouracil DHPase Dihydropyrimidinase (DHPase) Dihydrouracil->DHPase Beta_Ureidopropionate β-Ureidopropionate UPase β-Ureidopropionase (UPase) Beta_Ureidopropionate->UPase Beta_Alanine β-Alanine CO2_NH3 CO₂ + NH₃ DPD->Dihydrouracil DHPase->Beta_Ureidopropionate UPase->Beta_Alanine UPase->CO2_NH3 Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Comparison IS_Choice Choice of Internal Standard SIL Stable Isotope-Labeled (e.g., Dihydrouracil-¹³C₄,¹⁵N₂) IS_Choice->SIL Higher Accuracy & Precision Analog Structural Analog (e.g., 5-Bromouracil) IS_Choice->Analog Lower Cost & Availability SIL_Adv Advantages: - Co-elutes with analyte - Identical ionization efficiency - Best correction for matrix effects SIL->SIL_Adv SIL_Disadv Disadvantages: - Higher cost - Custom synthesis may be required SIL->SIL_Disadv Analog_Adv Advantages: - More affordable - Readily available Analog->Analog_Adv Analog_Disadv Disadvantages: - Different retention time - Different ionization efficiency - May not fully compensate for matrix effects Analog->Analog_Disadv

Performance Evaluation of Dihydrouracil-¹³C₄,¹⁵N₂ as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the linearity and range determination for the quantification of dihydrouracil (B119008) using an isotopically labeled internal standard.

This guide provides an objective comparison of bioanalytical methods utilizing Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard against alternative approaches for the quantification of dihydrouracil in biological matrices. The following sections detail the experimental data, protocols, and workflows to support the selection of the most appropriate analytical methodology for your research needs.

Comparative Analysis of Linearity and Analytical Range

The use of a stable isotope-labeled internal standard, such as Dihydrouracil-¹³C₄,¹⁵N₂, is a critical component in mass spectrometry-based bioanalysis to correct for variability in sample preparation and instrument response. The data presented below, compiled from various validated LC-MS/MS methods, demonstrates the performance of assays using this internal standard compared to those employing other internal standards or alternative analytical techniques.

AnalyteInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Accuracy (%)Precision (%RSD)Reference
DihydrouracilDihydrouracil-¹³C₄,¹⁵N₂ Human Plasma10 - 1000≥ 0.99597.1 - 102.9≤ 7.2[1][2]
Dihydrouracil5-ChlorouracilHuman Plasma10 - 500Not ReportedNot ReportedIntra-run: 10.0, Inter-run: 9.0[3]
DihydrouracilNone (HPLC-UV)SalivaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
DihydrouracilNot SpecifiedDried Saliva Spots10 - 1000Not Specified89 - 1125.7 - 13[5][6]

Key Observations:

  • Methods employing Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard demonstrate a wide linear range and excellent correlation coefficients, ensuring accurate quantification over a broad concentration spectrum.[1][2]

  • The accuracy and precision observed in studies using Dihydrouracil-¹³C₄,¹⁵N₂ are well within the acceptable limits set by regulatory bodies like the FDA and EMA, typically ±15% for accuracy and ≤15% for precision.[1][2][7][8]

  • While other internal standards like 5-Chlorouracil have been used, detailed validation data for direct comparison is not always available.[3]

  • Methods without an internal standard, such as some HPLC-UV assays, may be suitable for screening purposes but often lack the robustness and accuracy of LC-MS/MS methods with a stable isotope-labeled internal standard.[4]

Experimental Protocols

A detailed experimental protocol for the determination of dihydrouracil in human plasma using LC-MS/MS with Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature.[1][2]

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard, Dihydrouracil-¹³C₄,¹⁵N₂, at a concentration of 100 ng/mL.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% and a 1-minute re-equilibration at 5%.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Dihydrouracil: Precursor ion (m/z) → Product ion (m/z)

      • Dihydrouracil-¹³C₄,¹⁵N₂: Precursor ion (m/z) → Product ion (m/z)

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

3. Calibration and Quality Control:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of dihydrouracil, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process and analyze the calibration standards and QC samples alongside the unknown samples in each analytical run.

Workflow and Pathway Diagrams

Experimental Workflow for Dihydrouracil Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Dihydrouracil-¹³C₄,¹⁵N₂) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex & Centrifuge ppt->vortex evap Evaporation vortex->evap recon Reconstitution evap->recon lc UPLC Separation recon->lc ms Tandem MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quant Quantify Dihydrouracil curve->quant G Uracil (B121893) Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil NADPH -> NADP+ Beta_Ureidopropionate Beta_Ureidopropionate Dihydrouracil->Beta_Ureidopropionate H₂O -> NH₃ + CO₂ DPD Dihydropyrimidine Dehydrogenase (DPD) DP Dihydropyrimidinase

References

Precision and Accuracy in Dihydrouracil Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of endogenous molecules like dihydrouracil (B119008) (DHU) is paramount for reliable clinical and research outcomes. This guide provides a comparative overview of the analytical performance of various methods for DHU quantification, with a special focus on the use of the stable isotope-labeled internal standard, Dihydrouracil-13C4,15N2. The use of such standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for quantitative bioanalysis due to its ability to correct for variability during sample processing and analysis, thereby enhancing accuracy and precision.[1][2][3]

Stable isotope-labeled internal standards, particularly those labeled with 13C or 15N, are preferred over deuterium-labeled standards as they do not exhibit isotopic effects that can alter chromatographic retention times or fragmentation patterns, ensuring they closely mimic the behavior of the unlabeled analyte.[4]

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods used for the quantification of dihydrouracil. The data is compiled from various studies and highlights the accuracy and precision achieved.

Table 1: Performance of LC-MS/MS Methods for Dihydrouracil Quantification

MethodInternal StandardAnalyteConcentration RangeInter-Assay Precision (% CV)Inter-Assay Accuracy (Bias %)Reference
UPLC-MS/MSUH2-13C4-15N2Dihydrouracil (UH2)10 - 1000 ng/mL≤7.2%within ±2.9%[5][6][7]
UPLC-MS/MSStable Isotopes for U and UH2Uracil (B121893) (U) & Dihydrouracil (UH2)U: 1 - 100 ng/mL, UH2: 10 - 1000 ng/mLU: ≤12.4%, UH2: ≤7.2%U: within ±2.8%, UH2: within ±2.9%[5][6]
LC-MS/MS-Uracil, DHU, Thymine, DHTU & T: 2.50–80.0 ng/mL, DHU & DHT: 25.0–800 ng/mLIntra-assay: ≤8.0%, Inter-assay: ≤7.6%93.6% - 101.4%[8]
HPLC-ESI-MS/MS5-ClorouracilUracil (U) & Dihydrouracil (UH2)U: 5 - 200 ng/mL, UH2: 10 - 500 ng/mLIntra-run: U: 6.5%, UH2: 10.0%; Inter-run: U: 7.8%, UH2: 9.0%-[9]
LC-MS/MS-Uracil, 5,6-dihydrouracil, 5-fluorouracil (B62378)5 to 1000 ng/mL2.4 - 11.8%89.3 - 108.9%[10]

Table 2: Performance of HPLC-UV Methods for Dihydrouracil Quantification

MethodAnalyteConcentration RangeWithin-Day Precision (% CV)Between-Day Precision (% CV)AccuracyReference
HPLC-UVUracil (U) & Dihydrouracil (UH2)U: 2.5 - 80 ng/mL, UH2: 6.75 - 200 ng/mL< 5.94%< 5.94%< 7.80%[11]
HPLC with Diode Array DetectorUracil (U) & Dihydrouracil (UH2)U: 1.25 ng/mL (LOQ), UH2: 0.625 ng/mL (LOQ)U: 0.9 - 2.3%, UH2: 0.7 - 5.6%U: 1.3 - 5.3%, UH2: 1.3 - 7.1%0.1 - 6.1%[12][13]

Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of dihydrouracil using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting dihydrouracil from plasma samples.[5][6]

  • Sample Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., heparin).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Internal Standard Spiking: To a defined volume of plasma (e.g., 100 µL), add the internal standard solution (this compound).

  • Precipitation: Add a precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 ratio of solvent to plasma), to the plasma sample.

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of dihydrouracil.[5][14]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is typically employed.[14]

    • Flow Rate: A suitable flow rate is maintained to achieve optimal separation.

    • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.[14]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is a common ionization technique used for dihydrouracil analysis, which can be operated in either positive or negative ion mode.[5][6]

    • Detection: The analytes are detected using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both dihydrouracil and its stable isotope-labeled internal standard.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the quantification of dihydrouracil using LC-MS/MS with a stable isotope-labeled internal standard.

Dihydrouracil_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC Liquid Chromatography (Separation) Extract->LC Injection MS Tandem Mass Spectrometry (Detection) LC->MS Integrate Peak Integration MS->Integrate Data Acquisition Calculate Concentration Calculation (Ratio to Internal Standard) Integrate->Calculate Result Quantitative Result Calculate->Result

Caption: Workflow for Dihydrouracil Quantification.

References

A Comparative Guide to the Quantification of Dihydrouracil Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a comparative analysis of analytical methods for the determination of dihydrouracil (B119008), with a focus on the use of Dihydrouracil-13C4,15N2 as a stable isotope-labeled (SIL) internal standard. The inclusion of such standards is critical for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative data.

Performance Comparison of Analytical Methods

The limit of detection (LOD) and limit of quantification (LOQ) are key performance metrics for any analytical method. While specific LOD and LOQ values for this compound itself are not the primary focus—as it serves as an internal standard added at a known concentration—the performance of methods utilizing it for the quantification of endogenous dihydrouracil is crucial. The following table summarizes the LOQ of various methods for unlabeled dihydrouracil, highlighting the sensitivity achievable with different analytical approaches.

Analytical MethodAnalyteMatrixLimit of Quantification (LOQ)Internal Standard Used
UPLC-MS/MSDihydrouracilHuman Plasma10 ng/mLStable isotopes for Uracil (B121893) and Dihydrouracil
HPLC-UVDihydrouracilPlasma6.75 ng/mLNot specified
Improved HPLC-UVDihydrouracilPlasma0.625 ng/mLNot specified
RP-HPLC-DADDihydrouracilSalivaNot explicitly stated, linearity from 1 µmol/LNot specified

As evidenced in the table, methods employing mass spectrometry, often in conjunction with stable isotope-labeled internal standards like this compound, offer high sensitivity and specificity for the quantification of dihydrouracil in complex biological matrices.

The Role of this compound in Accurate Quantification

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1][2] this compound is an ideal internal standard for the analysis of dihydrouracil for several reasons:

  • Chemical Identity: It is chemically identical to the analyte of interest, dihydrouracil, ensuring it behaves similarly during sample extraction, derivatization, and chromatography.[3]

  • Mass Difference: The mass difference due to the incorporation of 13C and 15N isotopes allows for its differentiation from the endogenous analyte by the mass spectrometer without significantly altering its chemical properties.

  • Co-elution: It co-elutes with the unlabeled dihydrouracil, meaning it experiences the same matrix effects (ion suppression or enhancement), which can then be corrected for in the final calculation.

  • Stability of Labels: The use of 13C and 15N isotopes provides high stability, preventing the exchange of labels that can sometimes occur with deuterium-labeled standards.[1]

The use of this compound as an internal standard in methods like UPLC-MS/MS significantly enhances the accuracy and precision of dihydrouracil quantification.[4][5][6]

Experimental Protocols

A detailed experimental protocol for the quantification of dihydrouracil in human plasma using a UPLC-MS/MS method with a stable isotope-labeled internal standard is outlined below.

Sample Preparation:

  • Plasma samples are thawed at room temperature.

  • Aliquots of plasma are mixed with an internal standard working solution containing this compound.

  • Protein precipitation is performed by adding a suitable organic solvent (e.g., acetonitrile).

  • Samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a solution compatible with the mobile phase for injection into the UPLC-MS/MS system.[4][5][6]

UPLC-MS/MS Analysis:

  • Chromatographic Separation: An Acquity UPLC HSS T3 column is typically used with a gradient elution profile. The mobile phase often consists of two solvents, such as water with a small percentage of formic acid and an organic solvent like methanol (B129727) or acetonitrile (B52724) with formic acid. The total run time is typically short, around 5 minutes.[4][5][6]

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. Dihydrouracil is often quantified in the positive ion mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both dihydrouracil and its labeled internal standard, this compound.[4][5][6]

Metabolic Pathway of Uracil

Dihydrouracil is a key metabolite in the pyrimidine (B1678525) degradation pathway. Understanding this pathway is crucial for interpreting the biological significance of dihydrouracil levels. Uracil is converted to dihydrouracil by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[7][8] This is the rate-limiting step in uracil catabolism.[8] Dihydrouracil is then further metabolized to β-ureidopropionic acid by dihydropyrimidinase, and finally to β-alanine, CO2, and ammonia (B1221849) by β-ureidopropionase.[8]

Uracil_Metabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) Beta_Ureidopropionic_Acid Beta_Ureidopropionic_Acid Dihydrouracil->Beta_Ureidopropionic_Acid Dihydropyrimidinase Beta_Alanine Beta_Alanine Beta_Ureidopropionic_Acid->Beta_Alanine β-Ureidopropionase Dihydrouracil_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation UPLC_MSMS UPLC-MS/MS Analysis Evaporation->UPLC_MSMS Integration Peak Integration UPLC_MSMS->Integration Ratio_Calculation Calculate Analyte/IS Ratio Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

References

The Analytical Standard: A Comparative Guide to the Robustness of Dihydrouracil-13C4,15N2 Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methodologies are paramount. This guide provides a comprehensive comparison of analytical methods for Dihydrouracil-13C4,15N2, a critical stable isotope-labeled internal standard used in pharmacokinetic and metabolic studies. We delve into the robustness of these methods, presenting supporting experimental data and detailed protocols to inform your analytical strategy.

Stable isotope-labeled compounds like this compound are the gold standard for internal standards in mass spectrometry-based bioanalysis.[1][2] Their near-identical physicochemical properties to the analyte of interest, dihydrouracil (B119008), ensure they behave similarly during sample preparation and analysis, correcting for variability and enhancing the accuracy and precision of quantification.[2] The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. This guide focuses on the robustness of methods centered around the use of this compound.

Comparative Analysis of Analytical Method Performance

The primary analytical technique for the quantification of dihydrouracil and its stable isotope-labeled internal standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The robustness of these methods is evaluated through validation parameters such as precision, accuracy, linearity, and stability under various conditions. The following tables summarize the performance of validated LC-MS/MS methods that utilize stable isotope-labeled internal standards for dihydrouracil analysis.

Method Validation Parameter Performance Characteristics Reference
Linearity Concentration range of 1 to 100 ng/mL for Uracil (B121893) and 10 to 1000 ng/mL for Dihydrouracil.[3][4]
Correlation coefficient (r²) > 0.9999.[5]
Precision (Inter-assay) ≤12.4% for Uracil and ≤7.2% for Dihydrouracil.[3][4]
≤ 8.6% for both Uracil and Dihydrouracil.[5]
Precision (Intra-assay) ≤7.4% at higher QC levels.[6]
≤ 7.3% for both Uracil and Dihydrouracil.[5]
Accuracy (Inter-assay Bias) Within ±2.8% for Uracil and ±2.9% for Dihydrouracil.[3][4]
≤ 17%.[5]
Recovery Adequate recovery with the use of stable isotope-labeled internal standards minimizing the effect of ion suppression.[6]
Lower Limit of Quantification (LLOQ) 1 ng/mL for Uracil and 10 ng/mL for Dihydrouracil.[3][4]
0.625 ng/mL for both Uracil and Dihydrouracil.[5]

Table 1: Summary of LC-MS/MS Method Performance for Dihydrouracil Analysis using Stable Isotope-Labeled Internal Standards.

Stability and Robustness Under Various Conditions

The stability of the analyte and the internal standard in the biological matrix is a critical aspect of method robustness. Studies have demonstrated the stability of uracil and dihydrouracil under different storage conditions.

Condition Matrix Stability Finding Reference
Room Temperature Whole Blood and SerumSignificant increases in Uracil and Dihydrouracil levels after 2 hours. A maximum of 1 hour at room temperature between sampling and processing is recommended.[7][8]
-20°C Storage SerumStable for at least 2 months.[7][8]
-20°C Storage PlasmaStable for at least 3 weeks.[7][8]
Freeze-Thaw Cycles PlasmaAdequate stability demonstrated.[3]
Stock Solution DMSOStable after storage for 148 days at -20°C.[6]

Table 2: Stability of Uracil and Dihydrouracil in Biological Samples.

Experimental Protocols

A robust analytical method relies on a well-defined and controlled experimental protocol. Below is a generalized protocol for the quantification of dihydrouracil in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation:

  • Protein Precipitation: To a plasma sample, add a solution of the internal standard (this compound) in an organic solvent (e.g., acetonitrile (B52724) or methanol). This step precipitates the plasma proteins.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation (UPLC/HPLC):

  • Column: A reverse-phase column, such as an Acquity UPLC HSS T3, is commonly used for separation.[3][4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

  • Injection Volume: A small volume of the prepared sample extract is injected into the LC system.

3. Mass Spectrometric Detection (MS/MS):

  • Ionization: Electrospray ionization (ESI) is a common ionization technique, which can be operated in either positive or negative ion mode.[3][4]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both dihydrouracil and its stable isotope-labeled internal standard, this compound. This provides high selectivity and sensitivity.

  • Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the concentration of dihydrouracil in the unknown samples.

Visualizing the Workflow and Metabolic Context

To further clarify the experimental process and the biological relevance of dihydrouracil, the following diagrams are provided.

analytical_method_validation_workflow cluster_preparation 1. Preparation cluster_extraction 2. Sample Extraction cluster_analysis 3. LC-MS/MS Analysis cluster_validation 4. Method Validation prep_standards Prepare Analyte and IS Stock Solutions prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_standards->prep_qc prep_cal Prepare Calibration Curve Standards prep_standards->prep_cal spike_is Spike Internal Standard (this compound) into Samples prep_cal->spike_is protein_precip Protein Precipitation spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation Chromatographic Separation (UPLC/HPLC) supernatant_transfer->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection linearity Linearity & Range ms_detection->linearity accuracy Accuracy ms_detection->accuracy precision Precision (Intra- & Inter-day) ms_detection->precision stability Stability (Freeze-Thaw, Bench-Top, Long-Term) ms_detection->stability robustness Robustness Evaluation stability->robustness

Caption: A generalized workflow for the validation of an analytical method using a stable isotope-labeled internal standard.

dihydrouracil_metabolism Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Dihydrouracil Dihydrouracil DP Dihydropyrimidinase Dihydrouracil->DP Beta_Ureidopropionate β-Ureidopropionate UP β-Ureidopropionase Beta_Ureidopropionate->UP Beta_Alanine β-Alanine DPD->Dihydrouracil DP->Beta_Ureidopropionate UP->Beta_Alanine

Caption: The metabolic pathway of uracil catabolism, where Dihydrouracil is a key intermediate.

Conclusion

The robustness of an analytical method is a cornerstone of reliable bioanalysis. For the quantification of dihydrouracil, LC-MS/MS methods employing this compound as an internal standard have demonstrated high levels of precision, accuracy, and stability. The detailed validation data and standardized protocols presented in this guide underscore the reliability of this approach. By understanding the performance characteristics and critical parameters of these methods, researchers, scientists, and drug development professionals can confidently implement robust and reproducible analytical strategies in their studies. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing analytical variability and ensuring the integrity of pharmacokinetic and metabolic data.

References

Inter-laboratory comparison of DPD activity assays using Dihydrouracil-13C4,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of dihydropyrimidine (B8664642) dehydrogenase (DPD) activity assays, with a focus on phenotyping methods that are crucial for identifying patients at risk of severe toxicity from fluoropyrimidine-based chemotherapies. While this guide centers on the widely used measurement of endogenous uracil (B121893) and dihydrouracil (B119008), it is important to note that no publicly available inter-laboratory comparison data was found for DPD activity assays specifically using the stable isotope-labeled substrate Dihydrouracil-13C4,15N2. The principles and methodologies discussed herein are, however, fundamental to the assessment of DPD enzyme function.

The accurate determination of DPD activity is paramount for personalized medicine in oncology.[1][2][3] DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) and its prodrug capecitabine.[4] Patients with deficient DPD activity are at a significantly higher risk of experiencing severe, and sometimes lethal, drug-related toxicities.[4] To mitigate these risks, pre-treatment screening for DPD deficiency is increasingly becoming a standard of care in many regions.[5][6][7]

Two main approaches are used for DPD deficiency screening: genotyping and phenotyping.[8] Genotyping identifies variants in the DPYD gene that are known to decrease or abolish enzyme function. Phenotyping, on the other hand, measures the actual DPD enzyme activity.[8] This guide will focus on the comparison of phenotyping assays.

Comparison of DPD Phenotyping Methods

The two most common methods for DPD phenotyping are the measurement of plasma uracil and dihydrouracil concentrations by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the direct measurement of DPD enzyme activity in peripheral blood mononuclear cells (PBMCs).

Data Presentation: Performance of DPD Phenotyping Assays

The following tables summarize the performance characteristics of DPD phenotyping assays as reported in single-laboratory validation studies. It is crucial to recognize that significant inter-laboratory variability has been reported, largely attributable to pre-analytical factors.[9][10][11]

Table 1: Performance of LC-MS/MS Assays for Uracil (U) and Dihydrouracil (UH2) in Plasma

ParameterLaboratory 1Laboratory 2
Analytical Method LC-MS/MSLC-MS/MS
Linearity Range (U) 3.13 - 200 µg/LNot Specified
Linearity Range (UH2) 3.13 - 200 µg/LNot Specified
Inter-Assay Precision (CV%) - U 2.18 - 7.20%Not Specified
Inter-Assay Precision (CV%) - UH2 5.65 - 8.43%Not Specified
Inter-Assay Bias (U) -2.21 to 1.08%Not Specified
Inter-Assay Bias (UH2) -7.69 to -0.47%Not Specified
Reference [1]

Note: The lack of comprehensive, multi-laboratory comparison data is a significant finding. The data presented is indicative of the performance achievable under optimized, single-center conditions.

The Critical Role of Pre-Analytical Standardization

A recurring and critical theme in the literature is the impact of pre-analytical variables on the accuracy and reproducibility of DPD phenotyping, particularly for uracil measurements.[9][10][11] Factors such as sample collection, handling, storage temperature, and time before processing can significantly alter uracil concentrations, leading to potential misclassification of a patient's DPD status.[9][10]

Strict adherence to standardized pre-analytical protocols is essential to minimize this variability and allow for meaningful inter-laboratory comparisons.[9][12] The establishment of and participation in external quality assessment (EQA) and proficiency testing (PT) programs are vital for ensuring the quality and comparability of DPD phenotyping results across different laboratories.[12]

Experimental Protocols

Measurement of Uracil and Dihydrouracil in Plasma by LC-MS/MS

This method indirectly assesses DPD activity by measuring the endogenous levels of its substrate (uracil) and product (dihydrouracil).

  • Sample Collection and Handling: Blood is collected in EDTA or lithium heparin tubes. It is critical to process the samples promptly, with centrifugation to separate plasma, ideally within one hour if kept at room temperature, or within a few hours if stored at 4°C, to prevent artificial increases in uracil levels.[9] Plasma is then stored frozen until analysis.

  • Sample Preparation: Plasma samples are typically deproteinized, often using a protein precipitation agent like methanol (B129727) or acetonitrile. Internal standards (stable isotope-labeled uracil and dihydrouracil) are added to the samples before precipitation to ensure accurate quantification.

  • LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer. The analytes (uracil and dihydrouracil) and their corresponding internal standards are separated chromatographically and then detected and quantified by the mass spectrometer using multiple reaction monitoring (MRM).

  • Data Analysis: The concentrations of uracil and dihydrouracil are determined from a calibration curve. The ratio of dihydrouracil to uracil (UH2/U) can also be calculated, which may provide a more robust marker of DPD activity.[11]

Measurement of DPD Enzyme Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This method provides a direct measure of DPD enzyme function.

  • Isolation of PBMCs: Whole blood is collected, and PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Lysis: The isolated PBMCs are lysed to release the cellular contents, including the DPD enzyme.

  • Enzyme Assay: The cell lysate is incubated with a substrate (historically radiolabeled 5-fluorouracil or thymine, but non-radioactive methods are also used) and the necessary cofactors (e.g., NADPH) for a defined period at a controlled temperature (typically 37°C).

  • Measurement of Product Formation: The reaction is stopped, and the amount of product formed (e.g., dihydro-5-fluorouracil) is quantified. This is often done using techniques like HPLC or LC-MS/MS.

  • Normalization: The DPD activity is typically normalized to the total protein concentration in the cell lysate and expressed as nmol of product formed per milligram of protein per hour.

Mandatory Visualizations

DPD_Metabolic_Pathway Uracil Uracil / 5-Fluorouracil Dihydrouracil Dihydrouracil / Dihydrofluorouracil Uracil->Dihydrouracil NADPH -> NADP+ DPD DPD (Dihydropyrimidine Dehydrogenase) DPD_Assay_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase (LC-MS/MS) cluster_postanalytical Post-Analytical Phase Blood_Sample Blood Sample Collection Centrifugation Plasma Separation (Centrifugation) Blood_Sample->Centrifugation Storage Plasma Storage (-20°C or below) Centrifugation->Storage Thawing Sample Thawing Storage->Thawing Precipitation Protein Precipitation (with Internal Standard) Thawing->Precipitation Analysis LC-MS/MS Analysis Precipitation->Analysis Quantification Data Quantification (Uracil & Dihydrouracil) Analysis->Quantification Reporting Result Reporting Quantification->Reporting

References

Safety Operating Guide

Proper Disposal of Dihydrouracil-13C4,15N2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for Dihydrouracil-13C4,15N2, ensuring the safety of laboratory personnel and compliance with environmental regulations. As this compound is labeled with stable, non-radioactive isotopes (Carbon-13 and Nitrogen-15), the disposal protocol is primarily determined by the chemical hazards of the dihydrouracil (B119008) molecule itself.

Key Chemical and Physical Properties

A thorough understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes essential data for Dihydrouracil.

PropertyValue
Chemical Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
CAS Number 504-07-4 (Unlabeled)
Appearance Solid
Melting Point 279 - 281 °C
Storage Temperature 4°C

Hazard Identification and Safety Precautions

Based on the Safety Data Sheet (SDS) for Dihydrouracil, the compound presents the following hazards.[1] Users should adhere to the recommended safety precautions to minimize risk.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[2] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as chemical waste, in accordance with local, state, and federal regulations. The stable isotopic labels do not necessitate any radiological precautions.[3][]

Experimental Protocol for Waste Neutralization (if applicable): Note: Neutralization should only be performed by trained personnel as a final step in an experimental procedure and not as a routine disposal method. The hazards of the resulting mixture must be fully understood.

  • Acidic/Basic Contamination: If the this compound waste is mixed with acidic or basic solutions, it may be possible to neutralize it.

  • Neutralization: Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases) while monitoring the pH.

  • Final Disposal: Even after neutralization, the resulting solution may still be considered hazardous waste and must be disposed of through the institution's hazardous waste program.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_contamination Assess Contamination Is the waste mixed with other hazardous chemicals? start->assess_contamination pure_compound Pure Compound or Minimal Contamination assess_contamination->pure_compound No mixed_waste Mixed with Other Hazardous Waste assess_contamination->mixed_waste Yes collect_solid Collect in a designated, sealed, and labeled hazardous waste container for solids. pure_compound->collect_solid Solid collect_liquid Collect in a designated, sealed, and labeled hazardous waste container for liquids. pure_compound->collect_liquid Liquid Solution segregate Segregate from incompatible waste streams. mixed_waste->segregate ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste disposal contractor. collect_solid->ehs_pickup collect_liquid->ehs_pickup segregate->collect_liquid end End: Proper Disposal ehs_pickup->end

References

Essential Safety and Logistics for Handling Dihydrouracil-13C4,15N2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Dihydrouracil-13C4,15N2. The following procedural guidance outlines operational and disposal plans to ensure safe laboratory practices.

Chemical Profile and Hazards

This compound is a stable isotope-labeled version of Dihydrouracil and is not radioactive.[1] Therefore, no special precautions for radioactivity are required. The safety protocols are based on the hazard profile of the unlabeled parent compound, Dihydrouracil.

The primary hazards associated with Dihydrouracil, as identified in its Safety Data Sheet (SDS), are summarized below.[2]

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE.[3] However, based on the known hazards, the following PPE is recommended as a minimum requirement for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for handling dry powders.[4] Change gloves frequently.[5]
Eye and Face Protection Safety glasses with side shields or gogglesTo protect against dust and splashes. A face shield may be necessary for procedures with a high risk of splashing.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of dust particles.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following experimental protocol is crucial for the safe handling of this compound.

  • Preparation and Area Designation:

    • Designate a specific area for handling the compound.

    • Ensure a calibrated analytical balance is available if weighing the solid.

    • Verify that an appropriate spill kit is readily accessible.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a laboratory coat.

    • Wear safety glasses with side shields or goggles.

    • Don chemical-resistant gloves.

  • Handling the Compound:

    • When handling the solid, avoid generating dust. Use a spatula for transferring the powder.

    • If creating a solution, add the solid to the solvent slowly.

    • Work in a well-ventilated area, such as a fume hood, to minimize inhalation risk.[2]

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the designated handling area.[2]

  • Post-Handling Procedures:

    • Securely close the container of this compound.

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Remove gloves and dispose of them in the designated waste container.

    • Wash hands thoroughly with soap and water.[2]

Spill and Emergency Procedures

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a wet cloth or paper towels and then decontaminate the surface.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact the institution's environmental health and safety (EHS) office immediately.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water.[2]

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[2]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.[2]

    • Seek immediate medical attention.

Disposal Plan

As this compound is a stable isotope-labeled compound, it is not considered radioactive waste.[1] The disposal should be in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Waste Segregation:

    • Do not mix this compound waste with hazardous or radioactive waste.[1][6]

  • Solid Waste Disposal:

    • Collect excess solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

    • Some institutions may permit the disposal of small quantities of non-hazardous solid chemical waste in the regular trash, provided it is securely packaged and labeled.[7][8] However, it is imperative to consult and adhere to your institution's specific waste disposal guidelines.

  • Liquid Waste Disposal:

    • Aqueous solutions of this compound may be suitable for drain disposal with copious amounts of water, depending on the concentration and local regulations.[9][10] Always check with your institution's EHS office before disposing of any chemical waste down the drain.

PPE_Selection_Workflow start start check_hazards check_hazards start->check_hazards hazards_identified hazards_identified check_hazards->hazards_identified select_gloves select_gloves hazards_identified->select_gloves Skin Contact Hazard select_eyewear select_eyewear hazards_identified->select_eyewear Eye Contact Hazard select_labcoat select_labcoat hazards_identified->select_labcoat Skin/Clothing Contamination select_respiratory select_respiratory hazards_identified->select_respiratory Inhalation Hazard safe_handling safe_handling select_gloves->safe_handling select_eyewear->safe_handling select_labcoat->safe_handling select_respiratory->safe_handling

References

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